molecular formula C5H10O2 B1601472 Poloxamer 188 CAS No. 53637-25-5

Poloxamer 188

Número de catálogo: B1601472
Número CAS: 53637-25-5
Peso molecular: 102.13 g/mol
Clave InChI: RVGRUAULSDPKGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Poloxamer is an epoxide.

Propiedades

IUPAC Name

2-methyloxirane;oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGRUAULSDPKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1.C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5
Record name Ethylene oxide-propylene oxide triblock copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691397-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2-methyl-, polymer with oxirane, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126925-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene oxide-propylene oxide diblock copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697765-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene oxide-propylene oxide copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene oxide-propylene oxide block copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106392-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline]
Record name Oxirane, 2-methyl-, polymer with oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poloxalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6740
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in cold water
Record name Poloxamer 188
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Liquid

CAS No.

53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5
Record name Thanol E 4003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poloxamer 407
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poloxamer 188
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poloxalene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poloxalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxirane, 2-methyl-, polymer with oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-methyl-, polymer with oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxirane, 2-methyl-, polymer with oxirane, block
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLOXALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Poloxamer 188 as a Non-Ionic Surfactant in Biologics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poloxamer 188, a non-ionic triblock copolymer, has emerged as a critical excipient in the formulation of biologic drugs. Its unique properties as a surfactant offer significant advantages in stabilizing proteins against interfacial stresses and protecting cells from shear forces during manufacturing. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanisms of action, and practical applications in biopharmaceutical development. Detailed experimental protocols for characterizing its performance and quantitative data are presented to aid researchers in its effective utilization.

Introduction to this compound

This compound is a synthetic block copolymer consisting of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO). This A-B-A structure imparts amphiphilic properties, allowing it to act as a potent non-ionic surfactant. In the context of biologics, this compound is primarily used to prevent protein aggregation and protect cells from damage, thereby enhancing the stability and manufacturability of therapeutic proteins, particularly monoclonal antibodies.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Average Molecular Weight~7680-9510 g/mol
Polyoxyethylene (PEO) Content79.9-83.7%
Critical Micelle Concentration (CMC)0.48 mM
Cloud Point>100 °C
Hydrophile-Lipophile Balance (HLB)>24[4]

Mechanism of Action in Biologic Formulations

This compound employs a multi-faceted approach to stabilize biologics, primarily by mitigating the adverse effects of interfaces (e.g., air-liquid, solid-liquid) and mechanical stresses.

Protein Stabilization

Protein aggregation is a major challenge in the development of biologic drugs, potentially leading to loss of efficacy and immunogenicity. This compound effectively minimizes aggregation through two primary mechanisms:

  • Competitive Adsorption: At interfaces, this compound preferentially adsorbs, creating a protective layer that prevents proteins from unfolding and aggregating.[3]

  • Protein-Surfactant Complex Formation: this compound can directly interact with hydrophobic patches on the protein surface, forming soluble complexes that prevent self-association and aggregation.[3]

The hydrophobicity of the this compound lot can be a critical attribute, with higher hydrophobicity potentially leading to reduced formation of proteinaceous visible particles.[5]

Shear Stress Protection in Cell Culture

During the upstream processing of biologics, mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are susceptible to damage from shear forces generated by agitation and sparging in bioreactors. This compound is widely used in cell culture media to protect cells from these stresses.[6][7][8] The proposed mechanism involves the insertion of the hydrophobic PPO block into damaged regions of the cell membrane, effectively "sealing" them and preventing cell lysis.[9] This protective effect can lead to improved cell viability and productivity.[6][10]

cluster_ShearStress Shear Stress in Bioreactor cluster_Protection This compound Protection Agitation Agitation & Sparging CellDamage Cell Membrane Damage Agitation->CellDamage Induces CellLysis Cell Lysis & Reduced Viability CellDamage->CellLysis Leads to MembraneInsertion Insertion into Damaged Membrane CellDamage->MembraneInsertion Enables P188 This compound P188->MembraneInsertion Targets MembraneSealing Membrane Sealing & Stabilization MembraneInsertion->MembraneSealing Results in ImprovedViability Improved Cell Viability & Productivity MembraneSealing->ImprovedViability Promotes start Start: Biologic Formulation with this compound dls Dynamic Light Scattering (DLS) start->dls Assess hydrodynamic radius & polydispersity st Surface Tensiometry start->st Measure surface tension & interfacial activity secmals Size Exclusion Chromatography - Multi-Angle Light Scattering (SEC-MALS) start->secmals Determine molecular weight & aggregation state analysis Data Analysis & Interpretation dls->analysis st->analysis secmals->analysis end End: Optimized Formulation analysis->end Informs

References

Pluronic F-68 vs. Poloxamer 188: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pluronic F-68 and Poloxamer 188 are chemically identical nonionic triblock copolymers, widely utilized across the pharmaceutical and biotechnology sectors. The primary distinction between these two lies in their nomenclature, with "Pluronic F-68" being a trade name and "this compound" the generic designation. This guide provides a comprehensive technical overview of their core properties, functional applications, and the subtle yet critical differences that can arise from their grade and sourcing. We delve into their physicochemical characteristics, their interactions at the cellular level, and provide illustrative experimental protocols for their characterization.

Core Identity: Unveiling the Chemical Equivalence

Pluronic F-68 and this compound are synonymous terms for a synthetic copolymer composed of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][2] This A-B-A (PEO-PPO-PEO) structure imparts amphiphilic properties, enabling it to function as a surfactant, emulsifier, and stabilizer in a multitude of applications.[1][2]

The numerical designation "188" in this compound provides specific information about its molecular characteristics. The "1" indicates that the PPO hydrophobe has a molecular weight between 1,800 and 2,099 Daltons, and the "8" signifies that the PEO portion constitutes 80% of the total molecule by weight.

Physicochemical Properties: A Quantitative Comparison

While chemically the same, the specifications for Pluronic F-68 and this compound can exhibit slight variations depending on the manufacturer and the intended grade (e.g., National Formulary (NF), BioReagent, etc.). The following table summarizes the typical quantitative specifications as per the United States Pharmacopeia (USP) and other sources.

PropertySpecificationTypical ValueSource
Average Molecular Weight 7,680 - 9,510 Da~8,400 Da[3][4][5][6]
Polyoxyethylene (PEO) Content 79.9% - 83.7% by weight~81.8%[3][5][7]
Unsaturation Not more than 0.034 mEq/gVaries[4][5]
pH (in a 1 in 40 solution) 5.0 - 7.5Varies[3][4][5]
Critical Micelle Concentration (CMC) Not specified in USP~0.04 mM (20-25°C)
Hydrophile-Lipophile Balance (HLB) Not specified in USP~29[8]
Physical Form Solid (prills, flakes, or powder)White to off-white solid[5]
Melting Point Not specified in USP~52 °C[9]

It is crucial for researchers and drug developers to consult the Certificate of Analysis (CoA) for the specific lot of Pluronic F-68 or this compound being used to ensure it meets the requirements of their application.[10][11][12] Different grades, such as pharmaceutical (NF) versus research grade, can have different impurity profiles, with pharmaceutical grades having stricter limits on residual solvents, heavy metals, and other potential contaminants.[4][13][14][15][16][17]

Mechanism of Action at the Cellular Level

This compound is renowned for its cytoprotective and membrane-sealing properties.[1][8] Its interaction with the cell membrane is a key aspect of its functionality, particularly in bioprocessing and therapeutic applications.

Interaction with the Lipid Bilayer

The amphiphilic nature of this compound drives its interaction with cellular membranes. The hydrophobic PPO block can insert into the lipid bilayer, particularly in damaged or disordered regions of the membrane, while the hydrophilic PEO chains remain in the aqueous environment.[1][8][18][19] This insertion is thought to increase the packing density of lipids, thereby stabilizing the membrane and reducing its fluidity.[1][20]

This mechanism is particularly relevant in protecting cells from shear stress in bioreactors and in repairing damaged cell membranes.[7][21][22] Studies have shown that this compound can effectively seal pores in electroporated cell membranes and reduce leakage of intracellular components.[1][18]

G cluster_membrane Cell Membrane cluster_poloxamer This compound membrane_structure PPO Hydrophobic PPO Core membrane_structure->PPO Stabilizes membrane PPO->membrane_structure Inserts into disordered region PEO1 Hydrophilic PEO Chain PEO2 Hydrophilic PEO Chain G Cartilage Impact Cartilage Impact Cellular Stress Cellular Stress Cartilage Impact->Cellular Stress IL-6 Activation IL-6 Activation Cellular Stress->IL-6 Activation p38 Activation p38 Activation Cellular Stress->p38 Activation GSK3 Activation GSK3 Activation Cellular Stress->GSK3 Activation Apoptosis/Necrosis Apoptosis/Necrosis IL-6 Activation->Apoptosis/Necrosis p38 Activation->Apoptosis/Necrosis GSK3 Activation->Apoptosis/Necrosis Pluronic F-68 Pluronic F-68 Pluronic F-68->IL-6 Activation Pluronic F-68->p38 Activation Pluronic F-68->GSK3 Activation G cluster_prep Sample Preparation cluster_measure Measurement & Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Add Pyrene Add Pyrene Serial Dilutions->Add Pyrene Equilibrate Equilibrate Add Pyrene->Equilibrate Measure Fluorescence Measure Fluorescence Equilibrate->Measure Fluorescence Plot I1/I3 vs. [Poloxamer] Plot I1/I3 vs. [Poloxamer] Measure Fluorescence->Plot I1/I3 vs. [Poloxamer] Determine CMC Determine CMC Plot I1/I3 vs. [Poloxamer]->Determine CMC

References

Poloxamer 188 Critical Micelle Concentration in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Poloxamer 188 in aqueous solutions. This compound, also known by trade names such as Pluronic® F68 and Kolliphor® P188, is a nonionic triblock copolymer widely used in the pharmaceutical industry as a surfactant, emulsifier, solubilizing agent, and for its cytoprotective properties in cell culture.[1][2] Understanding its CMC is crucial for optimizing formulations and predicting its behavior in various applications.

Structure and Micellization of this compound

This compound consists of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][3] The approximate chemical structure can be represented as HO(C₂H₄O)₇₅(C₃H₆O)₃₀(C₂H₄O)₇₅H, with an average molecular weight of about 8400 g/mol .[4][5]

In an aqueous environment, at concentrations below the CMC, this compound exists as individual polymer chains (unimers). As the concentration increases to the CMC, the hydrophobic PPO segments self-assemble to form the core of a spherical micelle, while the hydrophilic PEO chains form the outer corona, interacting with the surrounding water. This process, known as micellization, is a thermodynamically driven phenomenon aimed at minimizing the unfavorable interaction between the hydrophobic chains and water, a principle known as the hydrophobic effect.[6]

Quantitative Data on Critical Micelle Concentration

The CMC of this compound is not a single, fixed value but is highly dependent on experimental conditions such as temperature, the presence of additives, and the analytical method used for its determination. The following table summarizes reported CMC values from various studies.

CMC ValueTemperature (°C)Solvent/AdditivesMethod of DeterminationReference
24–32 mg/mL37Aqueous solutionDye Solubilization (Sudan IV)[7]
29–38 mg/mL (clinical preparation)37Aqueous solutionDye Solubilization (Sudan IV)[7]
~0.1% w/v (~1 mg/mL)Not specifiedAqueous solutionNot specified[4]
0.743 mg/mLNot specifiedNot specifiedNot specified[8]
Unimer-micelle transition at ~6 mg/mL phenol (B47542)20-225 mmol/L phosphate (B84403) buffer with phenolSmall-Angle X-ray Scattering (SAXS)[9]
Unimer-micelle transition at ~4 mg/mL phenol20-225 mmol/L phosphate buffer with 9 mg/mL benzyl (B1604629) alcohol and phenolSmall-Angle X-ray Scattering (SAXS)[9]

Note: It is important to consider the significant variability in reported CMC values, which can be attributed to differences in the purity of this compound lots, experimental conditions, and the inherent sensitivity of the measurement techniques.

Experimental Protocols for CMC Determination

Several methods are employed to determine the CMC of surfactants. The choice of method can influence the obtained value. Below are detailed methodologies for key experiments cited in the literature for this compound.

Dye Solubilization Method

This method is based on the significant increase in the solubility of a water-insoluble dye in the surfactant solution upon micelle formation.

Protocol:

  • Preparation of Dye Stock: A stock solution of a hydrophobic dye, such as Sudan IV, is prepared in an appropriate organic solvent.

  • Sample Preparation: A series of vials containing a fixed amount of the water-insoluble dye (e.g., 2.5 mg/mL of Sudan IV) are prepared.[7]

  • Addition of this compound: Aliquots of a this compound stock solution are added to the vials to achieve a range of final concentrations.

  • Equilibration: The samples are sonicated and then incubated, typically overnight, in a shaking water bath at a controlled temperature (e.g., 37°C) to ensure equilibrium is reached.[7]

  • Removal of Excess Dye: The solutions are filtered through a surfactant-free filter (e.g., 0.45 µm cellulose (B213188) acetate) to remove any undissolved dye.[7]

  • Spectrophotometric Measurement: The absorbance of the filtrate is measured at the maximum wavelength of the dye (e.g., 515 nm for Sudan IV).[7]

  • Data Analysis: A plot of absorbance versus this compound concentration is generated. The CMC is determined from the inflection point of the curve, where a sharp increase in absorbance is observed, indicating the onset of micelle formation and subsequent dye solubilization.

Iodine UV-Vis Spectroscopy

This technique relies on the change in the UV-Vis spectrum of iodine when it partitions into the hydrophobic core of the micelles.

Protocol:

  • Preparation of Iodine Solution: A saturated aqueous solution of iodine (I₂) is prepared.

  • Sample Preparation: A series of solutions with varying concentrations of this compound are prepared.

  • Iodine Addition: A constant, small amount of the saturated iodine solution is added to each this compound solution.

  • Spectroscopic Measurement: The UV-Vis absorbance of each solution is measured, typically around 366 nm.[10]

  • Data Analysis: The absorbance is plotted against the logarithm of the this compound concentration. The CMC is identified as the concentration at which a distinct break or change in the slope of the plot occurs. This change signifies the incorporation of iodine into the micellar core.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique that provides direct information about the size, shape, and arrangement of nanoparticles, including micelles, in a solution.

Protocol:

  • Sample Preparation: A series of this compound solutions at different concentrations are prepared in the desired aqueous medium (e.g., phosphate buffer).[9]

  • SAXS Measurement: The samples are placed in a sample holder, and an X-ray beam is passed through them. The scattered X-rays are detected at small angles.

  • Data Analysis: The scattering intensity is plotted as a function of the scattering vector, q. The appearance of a characteristic scattering pattern, often a peak or a change in the scattering profile, indicates the formation of micelles. By analyzing the scattering data for different concentrations, the onset of micelle formation (the CMC) can be determined. For instance, researchers have observed that P188 remains as unimers in solution below a certain concentration of an additive like phenol, and upon increasing the additive concentration, a regime of micelle formation is observed.[9][11][12]

Factors Influencing the CMC of this compound

The self-assembly of this compound into micelles is a delicate balance of thermodynamic forces that can be influenced by several factors.

Caption: Factors influencing the Critical Micelle Concentration of this compound.

  • Temperature: The micellization of this compound is temperature-dependent. For many poloxamers, a critical micelle temperature (CMT) exists, below which micellization does not occur regardless of concentration. At physiological temperature (37°C), this compound readily forms micelles, whereas at room temperature (25°C), it may not.[7]

  • Additives: The presence of salts, preservatives, and other excipients can significantly alter the CMC. For example, preservatives like phenol and benzyl alcohol can induce micelle formation at lower concentrations than in pure aqueous solutions.[9][11] This is due to interactions between the additive molecules and the this compound chains, which can either promote or inhibit micellization.

  • Polymer Characteristics: Variations in the molecular weight and the ratio of the hydrophobic PPO block to the hydrophilic PEO blocks between different lots or grades of this compound can lead to lot-to-lot variability in the CMC.[2]

Logical Workflow for CMC Determination and Application

The determination and application of the CMC of this compound in research and development follow a logical progression.

CMC_Workflow cluster_prep 1. Preparation & Hypothesis cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis & Interpretation cluster_app 4. Application A Define Formulation (Aqueous solution, additives) B Select Appropriate CMC Determination Method A->B C Prepare Sample Series (Varying this compound conc.) B->C D Perform Measurement (e.g., Spectroscopy, Scattering) C->D E Plot Data (e.g., Absorbance vs. Conc.) D->E F Determine CMC (Inflection Point) E->F G Formulation Optimization (Solubilization, Stability) F->G

Caption: Workflow for CMC determination and its application in formulation development.

This workflow highlights the systematic approach required, from defining the system under study and selecting an appropriate analytical technique to analyzing the data and applying the determined CMC value for practical formulation optimization. Understanding the CMC is critical for controlling drug solubilization, ensuring the stability of emulsions and suspensions, and predicting the in-vivo behavior of drug delivery systems containing this compound.

References

Poloxamer 188: A Technical Guide to the Significance of its Hydrophilic-Lipophilic Balance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Poloxamer 188, focusing on the critical role of its Hydrophilic-Lipophilic Balance (HLB) in its multifaceted applications across the pharmaceutical and biotechnology industries. Through a detailed examination of its physicochemical properties, experimental protocols, and quantitative data, this document serves as a comprehensive resource for professionals engaged in formulation development, drug delivery, and bioprocessing.

Introduction to this compound and its Amphiphilic Nature

This compound is a non-ionic triblock copolymer consisting of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO). This unique structure imparts an amphiphilic character to the molecule, making it an effective surfactant. The balance between its hydrophilic and lipophilic properties is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale. This compound is distinguished by its high HLB value, typically around 29, which signifies its strong hydrophilic nature.[1] This high HLB is a direct consequence of the high proportion of hydrophilic PEO chains in its structure.

The significance of this high HLB value is profound, dictating its behavior in aqueous and oil-based systems and underpinning its utility as an emulsifier, stabilizer, and solubilizing agent.

Poloxamer_188_Structure cluster_hydrophilic1 Hydrophilic PEO Block cluster_hydrophobic Hydrophobic PPO Block cluster_hydrophilic2 Hydrophilic PEO Block PEO1 (-O-CH2-CH2-)n PPO (-O-CH(CH3)-CH2-)m PEO1->PPO PEO2 (-O-CH2-CH2-)n PPO->PEO2

Figure 1: Schematic structure of this compound.

The Significance of a High HLB in Pharmaceutical Formulations

The high HLB of this compound is the primary determinant of its functional roles in various pharmaceutical applications.

  • Emulsification and Stabilization: Its strong hydrophilicity makes it an excellent emulsifying agent for oil-in-water (O/W) emulsions. It effectively reduces the interfacial tension between oil and water phases, leading to the formation of stable emulsions with small droplet sizes. This is crucial for the formulation of parenteral, oral, and topical drug delivery systems.

  • Solubilization of Poorly Soluble Drugs: this compound can significantly enhance the aqueous solubility of hydrophobic (lipophilic) drugs.[2][3][4][5][6] Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles in aqueous solutions. The hydrophobic PPO core of these micelles serves as a microenvironment to encapsulate poorly water-soluble drug molecules, while the hydrophilic PEO corona ensures the overall solubility of the micelle-drug complex in water.

  • Bioprocessing and Cell Culture: In biopharmaceutical manufacturing, this compound is widely used as a shear protectant in cell cultures. Its surface-active properties allow it to interact with the cell membrane, protecting cells from damage caused by mechanical stress in bioreactors.

Quantitative Data on this compound Performance

The following tables summarize quantitative data illustrating the impact of this compound on drug solubility and emulsion stability.

Solubility Enhancement of Poorly Soluble Drugs

The use of this compound in solid dispersions has been shown to significantly improve the solubility and dissolution rate of various BCS Class II drugs.

DrugPolymer Ratio (Drug:this compound)Method of Solid DispersionSolubility Enhancement (µg/mL)Dissolution Rate Enhancement
Aceclofenac1:3Melt Method143.2599.04% release in 40 mins[2]
Aceclofenac1:3Solvent Evaporation149.5Complete release in 50 mins[2]
Dexibuprofen1:4 (with HPβCD) + 20% PXM-188Kneading Method42.66Significantly increased[3]
Lornoxicam1:3Solvent Evaporation-Maximum dissolution efficiency[4][5]
Erlotinib HCl1:5Solvent Evaporation-90.07% release[6]

Table 1: Enhancement of Drug Solubility and Dissolution with this compound.

Emulsion Stability Metrics

The stability of an emulsion is critical for its shelf-life and efficacy. Key parameters for assessing emulsion stability include particle size, polydispersity index (PDI), and zeta potential. A smaller particle size and PDI, along with an appropriate zeta potential (typically > |30| mV for electrostatic stabilization), indicate a more stable emulsion.

Emulsion SystemHLB ValueParticle Size (nm)PDIZeta Potential (mV)Stability Observation
Rutin Nanosuspension----24.6 ± 1.90Stable formulation[7]
Oil-in-Water Emulsion11.1271.1 ± 3.40.161-Smallest droplet size observed[8]
Colloidal Lipid Emulsion----Stability influenced by drug localization at the interface[9]

Table 2: Emulsion Stability Parameters Influenced by Surfactant HLB.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of this compound's properties and performance.

Determination of Required Hydrophilic-Lipophilic Balance (HLB)

This experimental protocol allows for the determination of the optimal HLB required to form a stable emulsion with a specific oil phase.

Objective: To determine the required HLB of an oil or oil blend for creating a stable oil-in-water (O/W) emulsion.

Materials:

  • Oil phase to be emulsified

  • Two non-ionic surfactants with known HLB values, one with a low HLB (e.g., Span 80, HLB = 4.3) and one with a high HLB (e.g., Tween 80, HLB = 15.0)

  • Distilled or deionized water

  • Beakers, graduated cylinders, and a high-shear homogenizer or sonicator

  • Microscope for visual inspection of the emulsion

Procedure:

  • Prepare a series of surfactant blends: Create a series of surfactant blends with varying HLB values by mixing the low and high HLB surfactants in different ratios. The HLB of the blend can be calculated using the following formula: HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B) Prepare blends to cover a range of HLB values (e.g., from 6 to 14 in increments of 1 or 2).

  • Prepare the oil and water phases: For each test emulsion, weigh the desired amount of the oil phase and the surfactant blend. In a separate container, measure the required volume of the aqueous phase.

  • Form the emulsions: Heat the oil and water phases separately to approximately 70-75°C. Add the aqueous phase to the oil phase while stirring with a high-shear homogenizer. Homogenize for a fixed period (e.g., 5-10 minutes) at a constant speed.

  • Cool the emulsions: Allow the emulsions to cool to room temperature while stirring gently.

  • Evaluate emulsion stability: Observe the emulsions for signs of instability such as creaming, coalescence, or phase separation immediately after preparation and over a set period (e.g., 24 hours, 1 week).

  • Determine the optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion (i.e., smallest droplet size, no visible phase separation) is considered the required HLB of the oil phase.

HLB_Determination_Workflow start Start prepare_blends Prepare Surfactant Blends (Varying HLB) start->prepare_blends prepare_phases Prepare Oil and Water Phases prepare_blends->prepare_phases form_emulsions Form Emulsions (High-Shear Homogenization) prepare_phases->form_emulsions cool_emulsions Cool Emulsions form_emulsions->cool_emulsions evaluate_stability Evaluate Emulsion Stability (Visual, Microscopy, Particle Size) cool_emulsions->evaluate_stability determine_optimal Determine Optimal HLB evaluate_stability->determine_optimal end End determine_optimal->end

Figure 2: Experimental workflow for determining the required HLB.

Characterization of Emulsion Stability

Objective: To quantitatively assess the physical stability of an emulsion.

Parameters to Measure:

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). Smaller particle sizes and a lower PDI generally indicate better stability.

  • Zeta Potential: Measured using Electrophoretic Light Scattering (ELS). Zeta potential is an indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. For electrostatically stabilized emulsions, a zeta potential greater than ±30 mV is generally considered stable.[10]

  • Microscopic Examination: Visual inspection of the emulsion under a microscope can reveal signs of flocculation and coalescence.

  • Accelerated Stability Testing: Storing the emulsion at elevated temperatures (e.g., 40°C) can accelerate instability processes and predict long-term stability.

Procedure (using DLS and ELS):

  • Sample Preparation: Dilute the emulsion with an appropriate solvent (usually the continuous phase) to a suitable concentration for measurement to avoid multiple scattering effects.

  • Instrument Setup: Calibrate and set up the DLS/ELS instrument according to the manufacturer's instructions.

  • Measurement: Introduce the diluted sample into the measurement cell and perform the particle size, PDI, and zeta potential measurements.

  • Data Analysis: Analyze the obtained data to determine the mean particle size, PDI, and zeta potential.

  • Monitoring over Time: Repeat the measurements at regular intervals (e.g., daily, weekly) to monitor changes in these parameters, which can indicate emulsion instability.

Signaling Pathways and Logical Relationships

The functionality of this compound in drug delivery can be visualized as a logical pathway from its molecular properties to the desired therapeutic outcome.

Drug_Delivery_Pathway cluster_properties Molecular Properties cluster_function Functional Properties cluster_formulation Formulation Characteristics cluster_outcome Therapeutic Outcome amphiphilic Amphiphilic Structure (PEO-PPO-PEO) high_hlb High HLB Value (~29) micelle_formation Micelle Formation (above CMC) amphiphilic->micelle_formation high_hlb->micelle_formation solubilization Solubilization of Poorly Soluble Drugs micelle_formation->solubilization increased_solubility Increased Apparent Drug Solubility solubilization->increased_solubility enhanced_dissolution Enhanced Dissolution Rate increased_solubility->enhanced_dissolution improved_bioavailability Improved Bioavailability enhanced_dissolution->improved_bioavailability

Figure 3: Logical pathway of this compound in enhancing drug bioavailability.

Conclusion

The high Hydrophilic-Lipophilic Balance of this compound is a cornerstone of its versatility and efficacy as a pharmaceutical excipient. This intrinsic property governs its ability to form stable emulsions, solubilize poorly water-soluble drugs, and protect cells in bioprocessing environments. A thorough understanding of its HLB, coupled with robust experimental evaluation, is paramount for the rational design and optimization of advanced drug delivery systems and biopharmaceutical formulations. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to harness the full potential of this compound in their development endeavors.

References

Poloxamer 188 and Lipid Bilayers: A Technical Guide to Their Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poloxamer 188 (P188), a non-ionic triblock copolymer, has garnered significant attention in the biomedical field for its unique ability to interact with and stabilize cell membranes. This technical guide provides an in-depth exploration of the intricate relationship between this compound and lipid bilayers, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. By delving into the mechanisms of interaction, summarizing key quantitative data, and detailing experimental methodologies, this document aims to facilitate a deeper understanding and application of P188's membrane-sealing properties.

The Mechanism of Interaction: A Dynamic Relationship

This compound is an amphiphilic copolymer composed of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks.[1] This structure dictates its behavior at the lipid bilayer interface. The interaction is not static but rather a dynamic process influenced by the state of the membrane.

In a healthy cell membrane, characterized by tightly packed lipids and a surface pressure of approximately 30-35 mN/m, this compound exhibits minimal interaction.[2] However, in the case of a damaged or compromised membrane, where lipid packing is disrupted and hydrophobic regions are exposed, P188 plays a crucial restorative role.

The proposed mechanism involves the following key steps:

  • Adsorption and Insertion: The hydrophilic PEO blocks of P188 adsorb to the polar headgroup region of the lipid bilayer.[3] Subsequently, the hydrophobic PPO block inserts into the disordered, hydrophobic core of the damaged membrane.[3][4] This insertion is favored in areas of low lipid density.[1]

  • Increased Lipid Packing: By occupying space within the compromised bilayer, this compound physically forces the surrounding lipid molecules to pack more tightly.[1][2][5] This action effectively restores the barrier function of the membrane.[1][2]

  • Membrane Sealing: The insertion of P188 into defects and pores helps to displace water molecules and seal the membrane, preventing the leakage of intracellular contents and the influx of harmful extracellular substances.[3][4][6]

  • "Squeeze-Out" Mechanism: As the cell membrane repairs and the lipid packing density is restored to that of a healthy bilayer, the increased lateral pressure within the membrane is believed to "squeeze out" the this compound molecules.[1][2][7] This graceful exit ensures that the polymer's effects are localized to the site of injury and are transient.

This targeted interaction with damaged membranes makes this compound a promising agent for various therapeutic applications, including the treatment of electrical trauma, muscular dystrophy, and ischemia-reperfusion injury.[6][8][9]

Quantitative Data on this compound-Lipid Bilayer Interactions

The interaction of this compound with lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key quantitative findings from the literature, providing a comparative overview of its effects on different model systems.

ParameterLipid SystemValueExperimental TechniqueReference
Insertion Surface Pressure DPPC Monolayer≤ 22 mN/mLangmuir Isotherm[7]
DPPG Monolayer≤ 22 mN/mLangmuir Isotherm[7]
Squeeze-Out Surface Pressure DPPC Monolayer≥ 36 mN/mLangmuir Isotherm[1]
DPPG Monolayer≥ 38 mN/mLangmuir Isotherm[1]
Radius of Gyration (in water) This compound molecule4.1 ± 0.87 nmMolecular Dynamics Simulation[10]
Membrane Capacitance Reduction Azolectin Bilayer~4-8% in 5 minElectrophysiology[11]

DPPC: Dipalmitoylphosphatidylcholine; DPPG: Dipalmitoylphosphatidylglycerol

Table 1: Surface Pressure and Physical Parameters

ParameterConditionObservationExperimental TechniqueReference
Membrane Conductance Electroporated Azolectin BilayerLower with P188 treatmentElectrophysiology[11]
Time to Reach Conductance Value Electroporated Azolectin BilayerLonger with P188 treatmentElectrophysiology[11]
Post-electroporation Time Constant Electroporated Azolectin BilayerLonger with P188 treatmentElectrophysiology[11]
Threshold Voltage for Electroporation Azolectin BilayerHigher with P188 treatmentElectrophysiology[11]
Latency Time for Electroporation Azolectin BilayerLonger with P188 treatmentElectrophysiology[11]
Permeability to FDx and PI Hypoxia/Reoxygenation Injured MLE-12 CellsReduced with P188 treatmentFluorescence Microscopy[9]

FDx: Fluorescein isothiocyanate-dextran; PI: Propidium Iodide

Table 2: Effects on Membrane Permeability and Electroporation

Experimental Protocols

A variety of experimental techniques are employed to investigate the interaction between this compound and lipid bilayers. Below are detailed methodologies for some of the key experiments cited.

Langmuir Monolayer Isotherms with Fluorescence Microscopy

This technique is used to study the insertion and phase behavior of this compound in a controlled model of a single leaflet of a cell membrane.

Methodology:

  • Monolayer Formation: A solution of a specific lipid (e.g., DPPC or DPPG) in a volatile solvent like chloroform (B151607) is spread onto the surface of an aqueous subphase in a Langmuir trough. The solvent is allowed to evaporate, leaving a lipid monolayer at the air-water interface.

  • This compound Injection: this compound is injected into the aqueous subphase to a desired final concentration (e.g., 50 μM).[1]

  • Surface Pressure Measurement: The surface pressure (π) of the monolayer is measured using a Wilhelmy plate. An increase in surface pressure upon P188 injection indicates its adsorption to the interface.

  • Isotherm Compression: The monolayer is compressed by moving barriers at a constant rate, and the surface pressure is recorded as a function of the area per lipid molecule. Changes in the isotherm shape in the presence of P188 provide information about its interaction with the lipid film.

  • Fluorescence Microscopy: A fluorescent probe is incorporated into the lipid monolayer. An epifluorescence microscope is used to visualize the morphology and phase behavior of the monolayer during compression, revealing how P188 affects the lipid domains.[7]

X-Ray Reflectivity and Grazing-Incidence X-Ray Diffraction (GIXD)

These synchrotron-based techniques provide molecular-level structural information about the lipid monolayer and the location of this compound within it.

Methodology:

  • Monolayer Preparation: A lipid monolayer is prepared on a Langmuir trough as described above.

  • X-Ray Reflectivity (XR): A highly collimated X-ray beam is directed at the monolayer at a very shallow angle. The intensity of the reflected X-rays is measured as a function of the scattering vector perpendicular to the surface. Analysis of the reflectivity profile yields the electron density profile of the monolayer, providing information about its thickness and the organization of different components.[1][5]

  • Grazing-Incidence X-Ray Diffraction (GIXD): The X-ray beam is incident on the monolayer at an angle below the critical angle for total external reflection. The diffracted X-rays in the plane of the monolayer are detected. The positions and shapes of the diffraction peaks reveal the in-plane packing and lattice structure of the lipid molecules.[1][5]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the dynamic interactions between this compound and lipid bilayers.

Methodology:

  • System Setup: A model lipid bilayer (e.g., DPPC) is constructed and solvated with water molecules in a simulation box. This compound molecules are then added to the aqueous phase.

  • Force Field Selection: An appropriate force field (e.g., GROMOS or MARTINI) is chosen to describe the interactions between all atoms or coarse-grained beads in the system.[3][4][12]

  • Simulation Execution: The system is subjected to energy minimization and equilibration. A production simulation is then run for a sufficient length of time to observe the spontaneous interaction of P188 with the bilayer.

  • Data Analysis: The trajectory of the simulation is analyzed to determine the location and orientation of the P188 molecules relative to the bilayer, changes in bilayer properties (e.g., thickness, area per lipid), and the free energy of interaction.[3][4]

Isothermal Titration Calorimetry (ITC)

ITC is used to thermodynamically characterize the binding of this compound to lipid vesicles (liposomes).

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a buffer. A suspension of liposomes (e.g., DMPC or DPPC) is prepared in the same buffer.

  • Titration: The this compound solution is titrated in small aliquots into the liposome (B1194612) suspension in the sample cell of the calorimeter. A reference cell contains only the buffer.

  • Heat Measurement: The heat change associated with each injection is measured. This heat is a result of the binding interaction between P188 and the liposomes.

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of P188 to lipid. This binding isotherm is then fitted to a suitable model to determine thermodynamic parameters such as the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[13][14]

Visualizations of Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathways and experimental workflows.

Poloxamer_Interaction_Mechanism cluster_0 Damaged Lipid Bilayer cluster_1 This compound Action cluster_2 Restored Lipid Bilayer Disordered_Lipids Disordered Lipid Packing (Low Surface Pressure) Exposed_Core Exposed Hydrophobic Core Insertion PPO Block Inserts into Hydrophobic Core Exposed_Core->Insertion P188 This compound Adsorption PEO Blocks Adsorb to Polar Heads P188->Adsorption Adsorption->Insertion Packing Increased Lipid Packing Insertion->Packing Ordered_Lipids Ordered Lipid Packing (High Surface Pressure) Packing->Ordered_Lipids Sealed_Membrane Restored Barrier Function Ordered_Lipids->Sealed_Membrane Squeeze_Out P188 Squeezed Out Sealed_Membrane->Squeeze_Out

Caption: Mechanism of this compound interaction with a damaged lipid bilayer.

Experimental_Workflow_Langmuir cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Start Prepare Lipid Solution (e.g., DPPC in Chloroform) Spread Spread Lipid on Aqueous Subphase Start->Spread Evaporate Evaporate Solvent Spread->Evaporate Inject Inject this compound into Subphase Evaporate->Inject Measure_Pressure Measure Initial Surface Pressure Inject->Measure_Pressure Compress Compress Monolayer Measure_Pressure->Compress Record_Isotherm Record Surface Pressure vs. Area Compress->Record_Isotherm Visualize Visualize Morphology (Fluorescence Microscopy) Compress->Visualize Analyze_Isotherm Analyze Isotherm Data (Insertion/Squeeze-out Pressure) Record_Isotherm->Analyze_Isotherm Analyze_Images Analyze Micrographs (Phase Behavior, Domain Structure) Visualize->Analyze_Images Conclusion Determine P188 Effect on Monolayer Analyze_Isotherm->Conclusion Analyze_Images->Conclusion

Caption: Workflow for Langmuir monolayer isotherm and fluorescence microscopy experiments.

Conclusion

The interaction of this compound with lipid bilayers is a nuanced process that holds significant therapeutic promise. Its ability to selectively target and repair damaged cell membranes, coupled with its biocompatibility, makes it a valuable tool in drug delivery and tissue engineering. This guide has provided a comprehensive overview of the current understanding of this interaction, from the molecular mechanisms to the quantitative effects and the experimental techniques used for its study. A thorough grasp of these principles is essential for the rational design of new therapies that leverage the membrane-sealing properties of this compound and for the continued advancement of biomedical research.

References

Poloxamer 188: A Comprehensive Technical Guide on its Discovery, Development, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloxamer 188, a non-ionic triblock copolymer, has emerged as a versatile excipient and active agent in the pharmaceutical and biomedical fields. Its unique amphiphilic nature, characterized by a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks, underpins its wide range of applications, from a surfactant in formulations to a potent membrane-sealing agent in cellular injury models. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It further delves into its developmental milestones, key biomedical applications, and the underlying mechanisms of action, with a focus on its role in drug delivery and cytoprotection. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in drug development.

Discovery and Synthesis

The family of poloxamers, also known under the trade name Pluronics®, was first developed in the 1950s. These polymers are synthesized through a sequential polymerization process. The synthesis of this compound begins with the polymerization of propylene (B89431) oxide to form the central hydrophobic polyoxypropylene block. Subsequently, ethylene (B1197577) oxide is added to both ends of the PPO block, resulting in the characteristic A-B-A structure of PEO-PPO-PEO. The lengths of the PEO and PPO blocks can be varied to produce a range of poloxamers with different properties.

Synthesis Protocol: Anionic Polymerization

The industrial synthesis of this compound is typically achieved through anionic polymerization. While specific process parameters are often proprietary, the general methodology is as follows:

  • Initiation: The polymerization is initiated by a difunctional alcohol, such as propylene glycol, in the presence of a strong base catalyst (e.g., potassium hydroxide).

  • Propoxylation: Propylene oxide is added to the initiator, leading to the growth of the central polyoxypropylene chain to the desired molecular weight. This reaction is typically carried out under inert atmosphere and elevated temperature and pressure.

  • Ethoxylation: Following the completion of the PPO block, ethylene oxide is introduced into the reaction vessel. The ethylene oxide molecules add to both ends of the PPO chain, forming the hydrophilic PEO blocks.

  • Termination and Neutralization: The reaction is terminated, and the catalyst is neutralized with an acid.

  • Purification: The final product is purified to remove the catalyst salts and any unreacted monomers or low molecular weight oligomers.

Physicochemical Properties

The unique properties of this compound arise from its triblock copolymer structure and the specific ratio of hydrophilic to hydrophobic units. These properties are critical for its function in various applications.

PropertyValueReferences
Average Molecular Weight 7680 - 9510 Da[1]
Appearance White, waxy, free-flowing prilled granules or cast solid[1]
Solubility Freely soluble in water and alcohol[1]
pH (10% in water at 25°C) 5.0 - 7.5[1]
Melting Point Approximately 52°C[1]
Hydrophile-Lipophile Balance (HLB) ~29[2]
Critical Micelle Concentration (CMC) at 37°C 24 - 38 mg/mL[3]
Polyoxyethylene (PEO) content ~80%[4]
Polyoxypropylene (PPO) units ~27[5]
Polyoxyethylene (PEO) units (per chain) ~80[5]

Key Biomedical Applications

This compound has a broad spectrum of applications in the biomedical field, primarily leveraging its surfactant properties and its ability to interact with biological membranes.

Drug Delivery

The amphiphilic nature of this compound allows it to self-assemble into micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles have a hydrophobic PPO core and a hydrophilic PEO shell, making them excellent nanocarriers for poorly water-soluble drugs. The PEO shell provides a steric barrier, preventing opsonization and prolonging circulation time.

Cell Membrane Sealing and Cytoprotection

A significant area of research has focused on the ability of this compound to seal damaged cell membranes.[6] In various models of cellular injury, including mechanical trauma, ischemia-reperfusion injury, and electroporation, this compound has been shown to insert into the damaged lipid bilayer, restoring membrane integrity and preventing cell death.[6][7] This "membrane-sealing" property is attributed to the hydrophobic PPO block inserting into the lipid core of the membrane, while the hydrophilic PEO blocks remain in the aqueous environment.

Shear Protection in Cell Culture

In large-scale bioreactors used for mammalian cell culture, cells are susceptible to damage from hydrodynamic shear forces. This compound is widely used as a shear-protective agent in cell culture media. It is believed to adsorb to the cell surface, creating a protective layer that shields the cells from mechanical stress.

Mechanism of Action: Signaling Pathway Modulation

Beyond its physical effects on membranes, this compound has been shown to modulate intracellular signaling pathways, contributing to its cytoprotective effects. One of the key pathways identified is the p38 mitogen-activated protein kinase (MAPK) pathway.

In response to cellular stress and injury, the p38 MAPK pathway is activated, often leading to apoptosis (programmed cell death).[1] Studies have demonstrated that this compound can inhibit the activation of p38 MAPK following mechanical injury.[1][2] This inhibition of the pro-apoptotic p38 pathway is a crucial component of the neuroprotective effects observed with this compound treatment.[2][8]

Poloxamer188_p38_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cellular_Injury Cellular Injury (e.g., Mechanical Trauma) Membrane_Damage Membrane Damage Cellular_Injury->Membrane_Damage Stress_Signal Stress Signal Membrane_Damage->Stress_Signal Poloxamer_188 This compound Membrane_Sealing Membrane Sealing & Integrity Restoration Poloxamer_188->Membrane_Sealing p38_MAPK_Activation p38 MAPK Activation Poloxamer_188->p38_MAPK_Activation Inhibits Membrane_Sealing->Membrane_Damage Stress_Signal->p38_MAPK_Activation Apoptosis Apoptosis p38_MAPK_Activation->Apoptosis

Caption: this compound's dual mechanism of neuroprotection.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined using various techniques, with the fluorescence probe method being highly sensitive.

Principle: A fluorescent probe (e.g., pyrene) exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles. This change is monitored as a function of surfactant concentration.

Methodology:

  • Prepare a stock solution of pyrene (B120774) in a suitable organic solvent (e.g., acetone).

  • Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Add a small aliquot of the pyrene stock solution to each this compound solution and allow the solvent to evaporate, leaving the pyrene dispersed.

  • Incubate the solutions to allow for equilibration.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

  • Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum against the logarithm of the this compound concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

In Vitro Cell Membrane Sealing Assay

This assay assesses the ability of this compound to protect cells from membrane damage induced by a chemical agent.

Principle: A membrane-impermeable fluorescent dye (e.g., propidium (B1200493) iodide) is used to identify cells with compromised membrane integrity.

Methodology:

  • Culture a suitable cell line (e.g., neuronal cells) in a multi-well plate.

  • Induce membrane damage using a chemical agent (e.g., saponin) or mechanical stress.

  • Treat the damaged cells with varying concentrations of this compound.

  • Add propidium iodide to all wells.

  • Incubate for a short period.

  • Quantify the number of fluorescent (dead) cells using a fluorescence microscope or a plate reader.

  • A decrease in the number of fluorescent cells in the this compound-treated groups compared to the untreated control indicates membrane sealing activity.

Membrane_Sealing_Workflow Start Start Cell_Culture 1. Culture Cells in Multi-well Plate Start->Cell_Culture Induce_Damage 2. Induce Membrane Damage (e.g., Saponin) Cell_Culture->Induce_Damage Treat_P188 3. Treat with this compound Induce_Damage->Treat_P188 Add_Dye 4. Add Propidium Iodide Treat_P188->Add_Dye Incubate 5. Incubate Add_Dye->Incubate Quantify 6. Quantify Fluorescent Cells Incubate->Quantify End End Quantify->End

Caption: Experimental workflow for in vitro membrane sealing assay.

Conclusion

This compound stands as a testament to the successful translation of polymer chemistry into tangible biomedical solutions. Its well-defined structure and resulting physicochemical properties have enabled its use in a diverse array of applications, from enhancing drug solubility to protecting cells from lethal injury. The ongoing research into its mechanisms of action, particularly its ability to modulate key signaling pathways, continues to unveil new therapeutic possibilities. This technical guide provides a foundational understanding for researchers and drug development professionals, aiming to facilitate further innovation and application of this remarkable polymer.

References

Poloxamer 188: A Technical Guide for Biopharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Poloxamer 188

This compound, also widely known by its trade name Pluronic® F68, is a non-ionic triblock copolymer surfactant increasingly utilized in the biopharmaceutical industry.[1][2] It is composed of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[3][4] This amphiphilic structure grants this compound its surface-active properties, making it an effective stabilizing excipient in a variety of biologic formulations, including proteins, monoclonal antibodies (mAbs), and vaccines.[5] As the industry faces challenges with the stability of traditional surfactants like polysorbates (e.g., Tween® 20 and 80), which are susceptible to degradation by hydrolysis and oxidation, this compound has emerged as a promising and more stable alternative.[5][6]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the fundamental properties, mechanisms, applications, and analytical protocols related to the use of this compound in biopharmaceutical formulations.

Physicochemical Properties

The functionality of this compound as a formulation excipient is dictated by its distinct physicochemical properties. These characteristics, including its molecular weight, hydrophilic-lipophilic balance (HLB), and critical micelle concentration (CMC), are crucial for its role in stabilizing sensitive biologic molecules. A summary of these key properties is presented below.

PropertyValueReferences
Average Molecular Weight 7680 - 9510 g/mol [7][8]
Synonyms Pluronic® F68, Kolliphor® P188[5][9]
Structure (PEO)a-(PPO)b-(PEO)a[3]
a ≈ 75, b ≈ 31[3][10]
Polyoxyethylene (PEO) Content 79.9% - 83.7%[7][8]
Appearance White, waxy or prilled solid[8]
Hydrophilic-Lipophilic Balance (HLB) >24[7][9]
Critical Micelle Concentration (CMC) ~0.1% w/v (~0.48 mM)[3][7]
Cloud Point >100 °C[7]
Melting Point ~52 °C[11]
Solubility Freely soluble in water and alcohol[8][11]

Mechanism of Stabilization in Biologic Formulations

This compound stabilizes biologics, particularly proteins and mAbs, primarily by mitigating the risk of aggregation and adsorption at interfaces.[1] Biologic drug products are exposed to various mechanical and interfacial stresses during manufacturing, shipping, and administration (e.g., agitation, filtration, and interactions with container surfaces). These stresses can cause proteins to unfold and aggregate, leading to a loss of therapeutic activity and potentially inducing an immunogenic response.[12][13]

The primary mechanisms of action for this compound are:

  • Preferential Adsorption at Interfaces: Due to its amphiphilic nature, this compound preferentially adsorbs to hydrophobic surfaces and interfaces (e.g., air-water, water-silicone).[14][15] This creates a protective layer that competitively inhibits proteins from interacting with these destabilizing surfaces, thereby preventing surface-induced unfolding and aggregation.[14]

  • Interaction with Proteins: Some studies suggest that this compound can form non-covalent complexes with proteins in solution.[15] The hydrophilic PEO chains of the poloxamer are thought to associate with hydrophobic patches on the protein surface, increasing the protein's solubility and preventing protein-protein interactions that lead to aggregation.[3]

  • Shear Stress Protection: In cell culture applications, this compound is added to the media to protect cells from shear stress generated by sparging and agitation in bioreactors.[10][16] It is believed to reduce cell damage by altering the hydrodynamic forces around bursting gas bubbles.[10]

cluster_0 Without this compound cluster_1 With this compound Interface Air-Water Interface (Hydrophobic) Protein_D Denatured Protein Protein_U Native Protein Protein_U->Protein_D Adsorption & Unfolding Aggregate Protein Aggregate Protein_D->Aggregate Aggregation Interface_P Air-Water Interface (Hydrophobic) P188 This compound P188->Interface_P Preferential Adsorption Protein_S Stable Native Protein Protein_S->Interface_P Interaction Blocked

Caption: Mechanism of this compound in preventing protein aggregation at interfaces.

Applications and Typical Concentrations

This compound is a versatile excipient used across various stages of biopharmaceutical development and manufacturing. Its excellent stabilizing properties and favorable safety profile make it suitable for parenteral applications.[5][17]

ApplicationPurposeTypical Concentration (% w/v)References
Parenteral Formulations (mAbs, Proteins) Stabilizer against interfacial and mechanical stress.0.01% - 1.0%[6][18]
Freeze-Thaw Stabilization Cryoprotectant; prevents aggregation at ice-water interface.≥0.100%[18]
Cell Culture Media Shear stress protectant for mammalian cells.0.1% - 0.2% (1-2 g/L)[10]
Drug Delivery Systems Solubilizing agent, emulsifier.1.0% - 10%[19]

Considerations in Formulation: While this compound is an effective stabilizer, formulators should be aware of certain challenges:

  • Visible Particle Formation: In some monoclonal antibody formulations stored in siliconized glass vials, this compound has been associated with the formation of visible particles composed of protein and polydimethylsiloxane (B3030410) (PDMS; silicone oil).[14][20] This phenomenon is not observed in all cases and appears to be protein-specific.[14]

  • Interaction with Preservatives: When used in multi-dose formulations containing preservatives like phenol (B47542) or benzyl (B1604629) alcohol, this compound can form aggregates, leading to turbidity over time.[2][12]

  • Lot-to-Lot Variability: The hydrophobicity of this compound can vary between different lots, which may impact its performance in controlling particle formation.[13] Higher hydrophobicity has been linked to reduced proteinaceous visible particle formation.[13]

Key Experimental Protocols

Evaluating the effectiveness of this compound in a new formulation requires specific stress-testing protocols. Below are methodologies for common experiments.

Protocol 1: Shaking Stress Study to Evaluate Protein Stabilization

This protocol assesses the ability of this compound to prevent aggregation of a biologic drug substance under mechanical stress.

Methodology:

  • Sample Preparation: Prepare solutions of the protein therapeutic (e.g., a monoclonal antibody at 10 mg/mL) in the desired formulation buffer (e.g., 20 mM histidine, pH 6.0) with and without varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1% w/v). Prepare a control sample with no surfactant.

  • Filling: Dispense equal volumes (e.g., 1 mL) of each formulation into glass vials, ensuring a consistent headspace-to-liquid ratio.

  • Stressing: Place the vials horizontally on an orbital shaker. Agitate at a specified speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 48 hours). Include unstressed control samples stored at 2-8°C.

  • Visual Inspection: After agitation, visually inspect all samples against a black and white background for any signs of turbidity or visible particulates.

  • Turbidity Measurement: Quantify the turbidity of each sample by measuring the absorbance at 350 nm (OD350) using a UV-Vis spectrophotometer.

  • Quantification of Aggregates: Analyze the samples using Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (aggregates) and the remaining monomer content.

prep 1. Prepare Protein Solutions (With and Without P188) fill 2. Fill Vials prep->fill stress 3. Agitate on Orbital Shaker (e.g., 48h, 200 rpm) fill->stress inspect 4. Visual Inspection stress->inspect turbidity 5. Measure Turbidity (OD350) inspect->turbidity sec 6. Analyze by SEC-HPLC (Quantify Aggregates) turbidity->sec

Caption: Experimental workflow for a shaking stress study.

Protocol 2: Freeze-Thaw Stress Study

This protocol evaluates the cryoprotective effect of this compound on a protein during repeated freezing and thawing cycles.

Methodology:

  • Sample Preparation: Prepare protein solutions as described in the shaking study protocol, including controls with and without this compound.

  • Freeze-Thaw Cycling: Subject the samples to a defined number of freeze-thaw cycles (e.g., 5 cycles). A typical cycle consists of:

    • Freezing: Place samples in a -80°C freezer for at least 4 hours.

    • Thawing: Thaw samples at room temperature (25°C) until completely liquid.

  • Analysis: After the final thaw, allow samples to equilibrate to room temperature.

  • Visual Inspection and Turbidity: Perform visual inspection and measure turbidity (OD350) as described previously.

  • Particle Size Analysis: Analyze the samples using Dynamic Light Scattering (DLS) to measure the average particle size (Z-average diameter) and polydispersity index (PDI). An increase in these values indicates aggregation.[18]

  • SEC-HPLC Analysis: Quantify soluble aggregates using SEC-HPLC.

prep 1. Prepare Protein Solutions (With and Without P188) cycle 2. Perform Freeze-Thaw Cycles (e.g., 5 cycles, -80°C to 25°C) prep->cycle inspect 3. Visual Inspection & Turbidity cycle->inspect dls 4. Analyze by DLS (Particle Size, PDI) inspect->dls sec 5. Analyze by SEC-HPLC (Soluble Aggregates) dls->sec

Caption: Experimental workflow for a freeze-thaw stress study.

Conclusion

This compound is a highly effective and stable non-ionic surfactant that plays a critical role in modern biopharmaceutical formulation. Its ability to protect sensitive biologics from interfacial and mechanical stresses makes it a valuable tool for ensuring the stability, efficacy, and safety of protein and monoclonal antibody therapeutics.[1] While considerations such as potential interactions with container materials and other excipients are necessary, its advantages, particularly its superior stability profile compared to polysorbates, position this compound as a key excipient for the development of robust biologic drug products. A thorough understanding of its properties and empirical testing using stressed stability studies are essential for its successful implementation in new formulations.

References

The Guardian of Proteins: A Technical Guide to Poloxamer 188 in Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biopharmaceuticals, maintaining the stability of protein-based therapeutics is paramount to ensuring their safety and efficacy. Poloxamer 188, a non-ionic triblock copolymer, has emerged as a critical excipient in preventing protein aggregation and denaturation. This technical guide delves into the core principles of utilizing this compound for protein stabilization, offering a comprehensive overview of its mechanisms, practical applications, and the experimental methodologies to assess its efficacy.

Core Principles of this compound-Mediated Protein Stabilization

This compound's efficacy as a protein stabilizer stems from its unique amphiphilic structure, consisting of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks.[1][2] This architecture allows it to act as a surface-active agent, protecting proteins from various stresses that can lead to instability.

The primary mechanisms of stabilization include:

  • Competitive Adsorption at Interfaces: Proteins are prone to denaturation and aggregation at air-water, ice-water, and solid-water interfaces.[3] this compound, being surface-active, preferentially adsorbs to these interfaces, creating a protective layer that prevents proteins from unfolding and interacting with these destabilizing surfaces.[1][4]

  • Prevention of Surface-Induced Aggregation: By occupying interfacial sites, this compound effectively reduces the concentration of proteins at these interfaces, thereby minimizing the chances of protein-protein interactions that lead to the formation of aggregates.[3]

  • Direct Interaction with Proteins: While the primary mechanism is interfacial, some studies suggest that this compound can also interact directly with hydrophobic patches on the surface of proteins.[1][4] This interaction can shield these regions, preventing them from engaging in intermolecular associations that drive aggregation.[1][4]

The effectiveness of this compound is influenced by several factors, including its concentration, molecular weight, and the degree of hydrophobicity of the PPO block.[3][5] Higher hydrophobicity can lead to enhanced surface activity and better protein stabilization.[2][3]

Quantitative Insights into this compound's Stabilizing Effects

The stabilizing properties of this compound have been quantified in numerous studies. The following tables summarize key findings from research on model proteins, providing a comparative look at its efficacy under different conditions.

Table 1: Effect of this compound Concentration on the Stability of Lactate Dehydrogenase (LDH) After Freeze-Thaw Cycling

This compound Concentration (% w/v)Average Particle Size (Z-average, nm)
0 (Control)>1000 (significant aggregation)
0.003602.5
0.01050.6
0.1007.7
0.8006.3

Data synthesized from a study by Li et al. (2023) where LDH (10 μg/mL) was subjected to five freeze-thaw cycles.[6][7][8][9]

Table 2: Synergistic Effect of Sugars with this compound on LDH Stability After Freeze-Thaw Cycling

FormulationAverage Particle Size (Z-average, nm)
0.010% P18850.6
0.010% P188 + 1.0% Sucrose23.9
0.010% P188 + 1.0% Trehalose20.1

Data from the same study by Li et al. (2023), demonstrating that sugars can enhance the stabilizing effect of this compound at lower concentrations.[6][7][8][9] The inhibition of this compound crystallization by sugars is a potential reason for this improved stability.[6][7][8][9]

Table 3: Impact of this compound on Protein Aggregation Under Stirring Stress

FormulationTurbidity (arbitrary units)Particle Concentration (>2 µm) (particles/mL)
Unstressed ControlLowLow
Stressed Control (no P188)HighNot Measured (high turbidity)
Stressed + P188 (low hydrophobicity)ModerateHigh
Stressed + P188 (high hydrophobicity)LowLow

This table summarizes findings from a study assessing the impact of different grades of this compound on the stability of a model protein subjected to stirring for 24 hours at 600 rpm.[3] Higher hydrophobicity of this compound resulted in better protection against aggregation.[3]

Experimental Protocols for Assessing Protein Stabilization

To evaluate the effectiveness of this compound in a given protein formulation, a series of well-defined experiments are essential. Below are detailed methodologies for key assays.

Freeze-Thaw Stress Testing

This protocol is designed to assess the ability of this compound to protect a protein from aggregation induced by repeated freezing and thawing.

Materials:

  • Protein of interest (e.g., Lactate Dehydrogenase, monoclonal antibody)

  • This compound

  • Formulation buffer (e.g., phosphate (B84403) buffer)

  • Optional: Sugars (Sucrose, Trehalose)

  • Low-protein-binding microcentrifuge tubes

  • Freezer (-80°C)

  • Water bath or benchtop for thawing

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the formulation buffer.

    • Prepare stock solutions of this compound and any optional sugars at various concentrations.

    • Prepare test samples by mixing the protein stock, this compound stock, and buffer to achieve the desired final concentrations. Include a control sample with no this compound.

    • Filter all solutions through a 0.22 µm filter to remove any pre-existing aggregates.

  • Freeze-Thaw Cycling:

    • Aliquot the samples into low-protein-binding microcentrifuge tubes.

    • Freeze the samples rapidly by placing them in a -80°C freezer for a defined period (e.g., 1 hour).

    • Thaw the samples at room temperature or in a controlled water bath until completely liquid.

    • Repeat the freeze-thaw cycle for a predetermined number of iterations (e.g., 5 cycles).[6][7][8][9]

  • Analysis:

    • After the final thaw, gently mix the samples.

    • Measure the particle size distribution and average particle size (Z-average) of each sample using a DLS instrument. An increase in particle size indicates aggregation.

    • Visually inspect the samples for any signs of precipitation.

Agitation and Stirring Stress Testing

This method evaluates the protective effect of this compound against mechanical stress-induced aggregation.

Materials:

  • Protein of interest

  • This compound

  • Formulation buffer

  • Small, sterile glass vials with stir bars

  • Stir plate

  • Turbidimeter or UV-Vis Spectrophotometer

  • Flow imaging microscope or similar particle analyzer

Procedure:

  • Sample Preparation:

    • Prepare protein formulations with and without this compound as described in the freeze-thaw protocol.

  • Stirring Stress:

    • Place the prepared samples in glass vials with a small stir bar.

    • Place the vials on a stir plate and stir at a constant, vigorous speed (e.g., 600 rpm) for a specified duration (e.g., 24 hours) at a controlled temperature.[3]

  • Analysis:

    • Measure the turbidity of the samples using a turbidimeter or by measuring the absorbance at a wavelength where the protein does not absorb (e.g., 350 nm). Increased turbidity indicates aggregation.

    • Quantify the number and size of sub-visible particles using a technique like flow imaging microscopy.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and experimental workflows.

ProteinStabilization cluster_unstabilized Unstabilized System cluster_stabilized This compound Stabilized System Protein_native Native Protein Protein_unfolded Unfolded Protein Protein_native->Protein_unfolded Adsorption & Unfolding at Interface Interface Air-Water Interface Aggregate Protein Aggregate Protein_unfolded->Aggregate Interaction & Aggregation P188 This compound Interface_protected Protected Interface P188->Interface_protected Competitive Adsorption Protein_stable Stable Native Protein Protein_stable->Interface_protected Prevented from Adsorbing

Caption: Mechanism of Protein Stabilization by this compound.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis of Stability Prep_Protein Prepare Protein Stock Mix Mix Protein, P188, and Buffer Prep_Protein->Mix Prep_P188 Prepare this compound Stock Prep_P188->Mix Filter Filter Samples (0.22 µm) Mix->Filter Stress_FT Freeze-Thaw Cycling Filter->Stress_FT Stress_Stir Agitation/Stirring Filter->Stress_Stir Analysis_DLS Dynamic Light Scattering (DLS) Stress_FT->Analysis_DLS Analysis_Turbidity Turbidity Measurement Stress_Stir->Analysis_Turbidity Analysis_Flow Flow Imaging Microscopy Stress_Stir->Analysis_Flow

Caption: General Experimental Workflow for Assessing Protein Stabilization.

Conclusion

This compound is a versatile and effective excipient for enhancing the stability of protein-based therapeutics. Its ability to prevent surface-induced aggregation and denaturation makes it an invaluable tool in the formulation of liquid, frozen, and freeze-dried biologics. By understanding the fundamental principles of its action and employing rigorous experimental methodologies, researchers and drug development professionals can harness the full potential of this compound to ensure the delivery of safe and effective protein drugs. The judicious selection of this compound grade, concentration, and co-excipients, guided by empirical data, is key to successful formulation development.

References

Poloxamer 188 in Tissue Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Poloxamer 188 (P188) in the field of tissue engineering. P188, a non-ionic triblock copolymer, has garnered significant attention for its unique thermo-responsive properties, biocompatibility, and cytoprotective effects, making it a versatile biomaterial for regenerating a variety of tissues, including bone, cartilage, skin, and nervous tissue. This document details its core properties, summarizes key quantitative data, provides representative experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Properties and Mechanisms of Action of this compound

This compound is a synthetic copolymer consisting of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO). This amphiphilic nature allows P188 to self-assemble into micelles in aqueous solutions and exhibit thermo-reversible gelation, transitioning from a low-viscosity solution at low temperatures to a gel at physiological temperatures. This property is highly advantageous for injectable scaffold systems that can be administered in a minimally invasive manner and form a solid matrix in situ.

The primary mechanism of action of P188 in tissue engineering is its ability to repair damaged cell membranes. The hydrophobic PPO block can insert into compromised lipid bilayers, effectively sealing pores and preventing the leakage of intracellular contents, thereby reducing necrosis and apoptosis. Furthermore, P188 has been shown to modulate inflammatory responses and influence key signaling pathways involved in tissue regeneration.

Applications of this compound in Tissue Engineering

Bone Tissue Engineering

This compound is utilized in bone tissue engineering primarily as a component of injectable hydrogels that can serve as scaffolds for bone regeneration and as delivery vehicles for growth factors and cells. These hydrogels can be combined with other biomaterials like gelatin and polycaprolactone (B3415563) (PCL) to enhance their mechanical properties and bioactivity.

Cartilage Tissue Engineering

In cartilage repair, P188-based hydrogels provide a supportive environment for chondrocytes and mesenchymal stem cells. The thermo-responsive nature of these hydrogels allows for the in situ formation of scaffolds that can fill irregular cartilage defects. P188 has been shown to protect chondrocytes from mechanical stress and promote the synthesis of the cartilage matrix.

Skin Tissue Engineering

For skin regeneration, particularly in the context of burn wounds, this compound has demonstrated significant therapeutic potential. It aids in wound healing by promoting re-epithelialization, reducing inflammation, and improving microvascular blood flow to the injured tissue. P188-containing hydrogels can also serve as dressings that maintain a moist wound environment and facilitate the delivery of antimicrobial agents.

Nerve Tissue Engineering

In the realm of neural tissue engineering, P188 is being explored for its neuroprotective effects and its application in nerve guidance conduits. It has been shown to rescue neurons from mechanical injury by stabilizing their cell membranes. When incorporated into nerve conduits, P188 can create a supportive matrix for axonal regeneration across nerve gaps.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the properties and effects of this compound in tissue engineering applications.

Table 1: Mechanical Properties of Poloxamer-Based Hydrogels

Poloxamer CompositionConcentration (% w/v)Hardness (kg)Cohesiveness (kg)Strength (kg)Adhesiveness (kg)Reference
P407/P188/Carbopol 94024/16/0.10.025 - 0.0640.022 - 0.0640.110 - 0.3070.036 - 0.105

Note: The range in mechanical properties is dependent on the concentration of an incorporated drug-cyclodextrin complex.

Table 2: Effect of this compound on Cell Viability

Cell TypeInjury ModelP188 ConcentrationOutcomeReference
Bovine ChondrocytesInjurious CompressionNot specified~45% reduction in DNA fragmentation
Neuronal CellsMechanical TraumaNot specifiedRestored long-term viability to control levels
CardiomyocytesHypoxia/Reoxygenation300 µM16-22% reduction in LDH release

Table 3: Influence of this compound on Wound Healing

Wound ModelP188 TreatmentOutcomeReference
Cutaneous Burn Wound (in vivo)200 mg/kgReduced zone of coagulation by ~31%
Mouse Brain Endothelial Cells (in vitro scratch assay)10 µM and 100 µMSignificant increase in wound closure rate

Experimental Protocols

This section provides representative, detailed methodologies for key experiments involving this compound in tissue engineering.

Preparation of a Thermosensitive this compound Hydrogel for Cell Encapsulation

Materials:

  • This compound powder

  • Poloxamer 407 powder

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM)

  • Cells for encapsulation (e.g., mesenchymal stem cells)

  • Sterile conical tubes and syringes

Protocol:

  • Polymer Dissolution: On a cold plate or in an ice bath, dissolve the desired concentration of Poloxamer 407 and this compound in cold, sterile PBS or cell culture medium. For example, to prepare a 20% (w/v) hydrogel, add 2g of the poloxamer mixture to 10 mL of liquid.

  • Mixing: Gently stir the mixture at 4°C overnight to ensure complete dissolution of the polymers. Avoid vigorous mixing to prevent bubble formation.

  • Sterilization: Sterilize the polymer solution by filtering it through a 0.22 µm syringe filter.

  • Cell Suspension: Prepare a cell suspension in a small volume of cold cell culture medium at the desired density.

  • Cell Encapsulation: Gently mix the cell suspension with the cold poloxamer solution. The final cell concentration will depend on the specific application.

  • Gelation: To induce gelation, warm the cell-laden hydrogel solution to 37°C. The sol-gel transition should occur within a few minutes.

In Vitro Assessment of Chondrocyte Viability in a this compound Hydrogel using a Live/Dead Assay

Materials:

  • Chondrocyte-laden this compound hydrogels in a 96-well plate

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Preparation of Staining Solution: Prepare a working solution of the Live/Dead assay reagents in PBS according to the manufacturer's instructions. Typically, this involves adding Calcein AM and Ethidium homodimer-1 to PBS at final concentrations of approximately 2 µM and 4 µM, respectively.

  • Staining: Remove the culture medium from the hydrogels and wash them gently with PBS. Add a sufficient volume of the staining solution to each well to cover the hydrogels.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Imaging: After incubation, carefully remove the staining solution and replace it with fresh PBS.

  • Microscopy: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Quantification: Capture images from multiple random fields of view for each hydrogel. Quantify the number of live and dead cells using image analysis software to determine the percentage of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation in tissue engineering.

Signaling Pathways

Poloxamer188_Signaling cluster_membrane Cell Membrane Injury cluster_p188 This compound Action cluster_downstream Downstream Effects Membrane_Disruption Membrane Disruption P188 This compound Membrane_Sealing Membrane Sealing P188->Membrane_Sealing Inserts into damaged membrane NFkB_Inhibition NF-κB Inhibition P188->NFkB_Inhibition NO_Production Nitric Oxide (NO) Production P188->NO_Production Cell_Survival Increased Cell Survival Membrane_Sealing->Cell_Survival Inflammation_Reduction Reduced Inflammation NFkB_Inhibition->Inflammation_Reduction NO_Production->Cell_Survival Inflammation_Reduction->Cell_Survival

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Hydrogel_Prep This compound Hydrogel Preparation Cell_Encapsulation Cell Encapsulation in Hydrogel Hydrogel_Prep->Cell_Encapsulation Cell_Culture Cell Culture and Expansion Cell_Culture->Cell_Encapsulation In_Vitro_Culture In Vitro Culture of Cell-Laden Hydrogel Cell_Encapsulation->In_Vitro_Culture In_Vivo_Implantation In Vivo Implantation (Animal Model) In_Vitro_Culture->In_Vivo_Implantation Viability_Assay Cell Viability Assay (e.g., Live/Dead) In_Vitro_Culture->Viability_Assay Biochemical_Assays Biochemical Assays (e.g., GAG, DNA content) In_Vitro_Culture->Biochemical_Assays Histology Histological Analysis In_Vivo_Implantation->Histology Mechanical_Testing Mechanical Testing of Constructs In_Vivo_Implantation->Mechanical_Testing

This technical guide provides a comprehensive starting point for researchers and professionals interested in leveraging the unique properties of this compound for tissue engineering applications. Further in-depth investigation into specific protocols and the fine-tuning of hydrogel formulations will be crucial for translating the potential of this versatile biomaterial into clinical solutions.

Methodological & Application

Application Notes and Protocols for Poloxamer 188 in CHO Cell Line Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxamer 188, a non-ionic block copolymer surfactant, is a critical component in Chinese Hamster Ovary (CHO) cell culture media, primarily for its role as a shear protectant. In large-scale bioreactors, CHO cells are subjected to significant hydrodynamic forces from agitation and gas sparging, which can lead to cell damage and reduced viability. This compound mitigates this shear stress, thereby improving cell viability, process performance, and ultimately, the yield of therapeutic proteins.[1][2][3][4][5] This document provides detailed application notes and protocols for the effective use of this compound in CHO cell line culture.

Mechanism of Action

This compound exerts its protective effects through a combination of physical and biological mechanisms. It is a triblock copolymer with a central hydrophobic polyoxypropylene (PPO) block and two flanking hydrophilic polyoxyethylene (PEO) blocks.[6][7] This structure allows it to interact with and stabilize cell membranes, making them more resilient to shear forces.[6] The proposed mechanisms include:

  • Membrane Insertion and Stabilization: The hydrophobic PPO core is believed to insert into the lipid bilayer of the cell membrane, which reduces membrane fluidity and increases its robustness against mechanical stress.[6]

  • Surface Tension Reduction: As a surfactant, this compound reduces the surface tension of the culture medium, which minimizes the physical damage caused by the bursting of gas bubbles at the cell surface.[6][8]

  • Inhibition of Apoptosis: Studies have shown that this compound can delay the onset of apoptosis in CHO cells exposed to mechanical stress, as indicated by the delayed appearance of cleaved caspase-3.[9]

Key Application Data

The optimal concentration of this compound can vary depending on the specific CHO cell line, media formulation, and bioreactor setup. However, a general concentration range has been established through various studies.

Table 1: Effect of this compound Concentration on CHO Cell Culture Performance
This compound Concentration (g/L)Viable Cell Density (VCD)Viability (%)IgG TiterObservations
0BaselineBaselineBaselineSignificant cell damage in high-shear environments.
1.0Slight IncreaseMaintained HighNo Significant ChangeRecommended optimal concentration for general use.[1][2]
2.0Slight IncreaseMaintained HighNo Significant ChangeCan be used for cell lines with higher shear sensitivity.[1][2]
Up to 5.0MaintainedMaintainedNo Significant ChangeMay provide additional shear protection in high-stress systems.[1][2]

Note: Data is a summary of typical results observed in multiple studies. Actual results may vary.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol outlines a method to determine the optimal this compound concentration for a specific CHO cell line and culture system.

Objective: To identify the this compound concentration that provides maximal protection against shear stress without negatively impacting cell growth or productivity.

Materials:

  • CHO cell line of interest

  • Chemically defined CHO cell culture medium (without this compound)

  • This compound stock solution (e.g., 10% w/v in cell culture grade water, sterile filtered)

  • Baffled shake flasks

  • Orbital shaker incubator

  • Cell counting instrument (e.g., automated cell counter or hemocytometer)

  • Trypan blue solution

  • Assay for quantifying protein product (e.g., ELISA for antibodies)

Procedure:

  • Cell Culture Preparation: Culture the CHO cells in the basal medium without this compound to a density suitable for passaging. Ensure the cells are in the exponential growth phase and have high viability (>95%).

  • Experimental Setup:

    • Prepare baffled shake flasks with the desired working volume of the basal medium.

    • Supplement the flasks with this compound to final concentrations of 0 g/L, 0.5 g/L, 1.0 g/L, 2.0 g/L, and 5.0 g/L. A no-Poloxamer 188 control is essential.

    • Seed the flasks with CHO cells at a consistent starting density (e.g., 0.5 x 10^6 cells/mL).

  • Induction of Shear Stress: Place the flasks on an orbital shaker at a high agitation speed (e.g., 150-180 rpm) to simulate the shear stress of a bioreactor. The optimal speed may need to be determined empirically to induce a moderate level of cell damage in the control group.

  • Monitoring Cell Growth and Viability:

    • Take daily samples from each flask for cell counting.

    • Determine the viable cell density (VCD) and percentage of viability using a trypan blue exclusion method.

  • Monitoring Product Titer: At the end of the culture period (e.g., day 7 or when viability drops significantly), collect a sample for product quantification.

  • Data Analysis: Plot the VCD, viability, and product titer over time for each this compound concentration. The optimal concentration will be the one that maintains high viability and VCD without a negative impact on product titer.

Protocol 2: Assessment of Shear Protection using a Baffled Shake Flask Model

This protocol provides a method for evaluating the shear-protective efficacy of different this compound lots or alternative shear protectants.

Objective: To create a high-shear environment in a small-scale model to assess the protective capacity of this compound.

Materials:

  • CHO cell line

  • Basal cell culture medium

  • Different lots of this compound or other test articles

  • 250 mL baffled shake flasks

  • Orbital shaker incubator

  • Cell counting instrument

Procedure:

  • Prepare Cultures: Prepare CHO cell cultures in the basal medium supplemented with a standard concentration (e.g., 1 g/L) of the different this compound lots to be tested. Include a control with a known high-quality lot and a negative control with no this compound.

  • Inoculate Flasks: Seed 250 mL baffled shake flasks containing 50-75 mL of the prepared media with CHO cells at a density of approximately 1.5 x 10^6 cells/mL.[10]

  • Apply High Shear: Place the flasks on an orbital shaker at a high rotational speed (e.g., 250-350 rpm) to generate significant shear forces and bubbling.[10]

  • Monitor Cell Viability: Monitor the cell viability at regular intervals (e.g., every 24 hours) for a period of 48-72 hours.

  • Analyze Results: Compare the decline in cell viability across the different conditions. A "good" lot of this compound will result in a significantly smaller drop in viability compared to the negative control and "poor" lots.

Visualizations

Experimental Workflow for Optimal Concentration Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare CHO Cells in Basal Medium seed_cells Seed Cells into Flasks prep_cells->seed_cells prep_flasks Prepare Baffled Shake Flasks with Varying P188 Concentrations prep_flasks->seed_cells induce_shear Induce Shear Stress (High Agitation) seed_cells->induce_shear monitor_growth Monitor VCD and Viability induce_shear->monitor_growth Daily Sampling monitor_titer Monitor Product Titer induce_shear->monitor_titer End of Culture analyze_data Analyze Data and Determine Optimal Concentration monitor_growth->analyze_data monitor_titer->analyze_data

Caption: Workflow for determining the optimal this compound concentration.

Putative Mechanism of this compound Shear Protection

G cluster_stress Shear Stress Environment cluster_cell CHO Cell cluster_p188 This compound Action shear Hydrodynamic Shear (Agitation, Sparging) cell_membrane Cell Membrane shear->cell_membrane Damages apoptosis Apoptosis Pathway cell_membrane->apoptosis Triggers p188 This compound membrane_interaction Membrane Insertion & Stabilization p188->membrane_interaction surface_tension Surface Tension Reduction p188->surface_tension membrane_interaction->cell_membrane Protects membrane_interaction->apoptosis Inhibits surface_tension->shear Mitigates

Caption: Proposed mechanisms of this compound in protecting CHO cells.

Important Considerations

  • Lot-to-Lot Variability: Significant lot-to-lot variation in this compound performance has been reported, which can lead to inconsistencies in cell culture performance.[8] It is crucial to qualify new lots of this compound, and the baffled shake flask model (Protocol 2) can be used for this purpose. The presence of impurities from the manufacturing process can compromise its protective effects.[3]

  • Purity: Using high-purity, cell culture-grade this compound is recommended to minimize the risk of introducing cytotoxic impurities into the culture.[1][2]

  • Combination with other agents: In some cases, this compound has been used in combination with other agents like methylcellulose, which may offer synergistic benefits in protecting cells.[11][12]

Conclusion

This compound is an essential supplement in CHO cell culture for mitigating the detrimental effects of shear stress. A concentration of approximately 1 g/L is a common starting point, but optimization is recommended for specific cell lines and processes. By understanding its mechanism of action and implementing robust testing protocols, researchers can ensure consistent and optimal performance in their CHO cell culture processes, leading to improved cell health and higher yields of valuable biotherapeutics.

References

Application Notes and Protocols for Poloxamer 188 Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poloxamer 188, also known by the trade name Pluronic® F-68, is a non-ionic block copolymer surfactant widely utilized in mammalian and insect cell culture.[1][2][3] Its primary function is to protect cells from hydrodynamic shear stress in suspension cultures, such as those in stirred-tank or wave bioreactors.[1][3][4][5] This protective effect is attributed to its ability to decrease surface tension, thereby reducing the energy released from bursting gas bubbles and minimizing cell-bubble interactions.[1] this compound can also reduce foam formation and prevent cell adhesion to glass surfaces.[6] This document provides a detailed protocol for the preparation of a this compound stock solution and summarizes its common working concentrations for various cell culture applications.

Data Summary

The following table summarizes the recommended concentrations for this compound in cell culture applications. The optimal concentration may vary depending on the specific cell line, media composition, and culture system.

ParameterValueReference
Stock Solution Concentration 10% (w/v) in Milli-Q™ water or Water for Injection (WFI)[2]
Typical Working Concentration 0.1% - 1% (w/v) or 1 - 10 g/L[1][4][7]
Recommended Starting Concentration 1 g/L (0.1% w/v)[1][4]
High-Shear Applications Up to 5 g/L[4]
Storage Temperature (Powder) Below 30°C, away from bright light[8]
Storage Temperature (Solution) Room temperature or 2-8°C[2][6]
Shelf Life (Powder) 48 months[8]
Shelf Life (10% Solution) 18 months at 2-30°C[6]

Experimental Protocols

Protocol for Preparing 10% (w/v) this compound Stock Solution

This protocol details the steps for preparing a sterile 10% (w/v) stock solution of this compound suitable for use in cell culture.

Materials:

  • This compound powder (cell culture grade)

  • Milli-Q™ water or Water for Injection (WFI)

  • Sterile glassware (e.g., beaker, graduated cylinder)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.2 µm membrane filter unit (e.g., syringe filter or bottle-top filter)

  • Sterile storage bottles

Procedure:

  • Weighing: In a sterile biological safety cabinet, weigh out 10 g of this compound powder.

  • Dissolution:

    • Transfer the powder to a sterile beaker containing a sterile magnetic stir bar.

    • Add approximately 80 mL of Milli-Q™ water or WFI.

    • Place the beaker on a magnetic stir plate and stir until the powder is completely dissolved. This may take some time as this compound can be slow to dissolve. Gentle heating (up to 37°C) can be applied to aid dissolution, but boiling should be avoided. Sonication can also be used to promote dissolution.[1]

  • Volume Adjustment: Once fully dissolved, transfer the solution to a sterile 100 mL graduated cylinder and adjust the final volume to 100 mL with Milli-Q™ water or WFI.

  • Sterilization:

    • Aseptically filter the 10% this compound solution through a sterile 0.2 µm membrane filter into a sterile storage bottle.[2]

    • Alternatively, the solution can be autoclaved. However, filtration is generally preferred to avoid potential heat-induced changes to the polymer. If autoclaving, typical conditions are 121°C for 15-20 minutes, but it's important to verify that this does not negatively impact the performance of the specific this compound lot.[9][10][11]

  • Storage: Store the sterile 10% stock solution at room temperature or 2-8°C.[2] Ensure the bottle is tightly sealed to prevent contamination.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_sterilization_storage Sterilization & Storage weigh Weigh 10g of This compound Powder dissolve Combine and Dissolve (Stirring/Gentle Heat) weigh->dissolve measure Measure 80mL of Milli-Q Water/WFI measure->dissolve adjust Adjust Final Volume to 100mL dissolve->adjust sterilize Sterile Filter (0.2 µm filter) adjust->sterilize store Store in Sterile Bottle (Room Temp or 2-8°C) sterilize->store

Caption: Workflow for preparing a sterile 10% (w/v) this compound stock solution.

signaling_pathway Protective Mechanism of this compound in Suspension Cell Culture cluster_environment Bioreactor Environment cluster_cell Suspension Cell shear Hydrodynamic Shear Stress (e.g., from sparging, agitation) bubble Gas Bubble shear->bubble cell Cell Membrane bubble->cell Damage interaction Reduces Cell-Bubble Interaction stabilization Stabilizes Cell Membrane poloxamer This compound poloxamer->bubble Reduces Surface Tension poloxamer->cell Inserts into Membrane outcome Increased Cell Viability and Growth interaction->outcome stabilization->outcome

Caption: Mechanism of this compound in protecting cells from hydrodynamic stress.

References

Application Notes & Protocols: A Step-by-Step Guide to Formulating Nanoparticles with Poloxamer 188

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poloxamer 188 (also known by the trade name Pluronic® F68) is a non-ionic triblock copolymer composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1] Its amphiphilic nature makes it an excellent and widely used excipient in pharmaceutical formulations.[2] In nanoparticle engineering, this compound serves primarily as a stabilizing agent.[3] It adsorbs onto the nanoparticle surface, providing a hydrophilic shield that imparts steric stabilization.[1][4] This steric barrier prevents particle aggregation, enhances stability in biological fluids, and can reduce opsonization, thereby prolonging circulation time in vivo.[1][4] Its low toxicity and biocompatibility further establish it as a valuable component in designing drug delivery systems.[2]

This guide provides detailed protocols for two common methods of nanoparticle formulation using this compound: Nanoprecipitation and Emulsification-Solvent Evaporation.

The Role of this compound in Nanoparticle Stabilization

This compound prevents nanoparticle aggregation through a mechanism known as steric hindrance. The central hydrophobic PPO block adsorbs onto the surface of the nanoparticle, while the hydrophilic PEO chains extend into the aqueous medium. These extended chains form a protective layer that physically prevents nanoparticles from approaching each other and agglomerating.

cluster_0 Nanoparticle Stabilization by this compound NP1 Nanoparticle P188_1 PPO PEO NP1->P188_1:hydrophobic Adsorption P188_2 PPO PEO NP1->P188_2:hydrophobic NP2 Nanoparticle P188_3 PPO PEO NP2->P188_3:hydrophobic P188_4 PPO PEO NP2->P188_4:hydrophobic Barrier Steric Hindrance (Prevents Aggregation) P188_1:hydrophilic->Barrier Barrier->P188_3:hydrophilic

Caption: this compound providing steric stabilization to nanoparticles.

Experimental Protocols

Two of the most prevalent methods for formulating polymeric nanoparticles with this compound are detailed below. The choice of method often depends on the solubility of the polymer and the drug to be encapsulated.[5]

Method 1: Nanoprecipitation (Solvent Displacement)

Nanoprecipitation is a simple and reproducible technique suitable for encapsulating drugs into nanoparticles from preformed polymers.[6] It involves the precipitation of a polymer from an organic solution upon its addition to an aqueous non-solvent phase.

  • Polymer: Biodegradable polymer (e.g., PLGA, PCL, Eudragit E 100).[7]

  • Drug: Active Pharmaceutical Ingredient (API).

  • Stabilizer: this compound.[8]

  • Organic Solvent: Water-miscible solvent (e.g., Acetone, Acetonitrile, Ethanol, THF).[8]

  • Aqueous Phase: Deionized or distilled water.

  • Equipment: Magnetic stirrer, syringe pump (for controlled addition), rotary evaporator or magnetic stirrer for solvent removal, centrifuge, particle size analyzer.

  • Preparation of Organic Phase: Dissolve a specific amount of the polymer (e.g., 15 mg PLGA) and the drug in a suitable volume of organic solvent (e.g., 5 mL acetone).[7][8] Ensure complete dissolution.

  • Preparation of Aqueous Phase: Dissolve this compound in deionized water to achieve the desired concentration (e.g., 75 mg in 15 mL of water, which is a 0.5% w/v solution).[7]

  • Nanoparticle Formation:

    • Place the aqueous phase in a beaker on a magnetic stirrer under moderate and constant stirring.

    • Add the organic phase drop-wise (or via a syringe pump at a controlled rate, e.g., 2 mL/min) into the aqueous phase.[7][8]

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.[8] The solution will turn slightly milky or exhibit a bluish opalescence.[7]

  • Solvent Evaporation: Allow the suspension to stir for an extended period (e.g., 4 hours to overnight) at room temperature to ensure complete evaporation of the organic solvent.[8] A rotary evaporator can also be used to expedite this step under reduced pressure.

  • Purification and Collection:

    • The resulting nanoparticle suspension can be filtered (e.g., through a 1.0 µm filter) to remove any aggregates.[7]

    • Collect the nanoparticles by centrifugation at high speed.

    • Wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess surfactant, followed by another centrifugation step. Repeat this washing step 2-3 times.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., 5% mannitol (B672) or trehalose) and then freeze-dried to obtain a fine powder.[9]

  • Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Method 2: Emulsification-Solvent Evaporation

This method is widely used, especially for encapsulating hydrophobic drugs.[10] It involves creating an oil-in-water (o/w) emulsion, where the polymer and drug are dissolved in a water-immiscible organic solvent (oil phase).

  • Polymer: Biodegradable polymer (e.g., PLGA, PCL).[11][12]

  • Drug: Active Pharmaceutical Ingredient (API).

  • Stabilizer: this compound.[9]

  • Organic Solvent: Water-immiscible, volatile solvent (e.g., Dichloromethane (DCM), Chloroform, Ethyl Acetate).[9][13]

  • Aqueous Phase: Deionized or distilled water.

  • Equipment: High-speed homogenizer or sonicator, magnetic stirrer or rotary evaporator, centrifuge, particle size analyzer.

  • Preparation of Organic (Oil) Phase: Dissolve the polymer and the hydrophobic drug in the organic solvent.[10]

  • Preparation of Aqueous Phase: Dissolve this compound in deionized water to the desired concentration (e.g., 0.1% to 1.0% w/v).[14]

  • Emulsification:

    • Add the organic phase to the aqueous phase.

    • Immediately emulsify the mixture using a high-speed homogenizer or a probe sonicator to form a stable oil-in-water (o/w) emulsion.[9] The energy input during this step is critical for determining the final particle size.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir continuously at room temperature for several hours (or overnight) to allow the organic solvent to evaporate.[10]

    • Alternatively, use a rotary evaporator under reduced pressure to remove the solvent more rapidly.[15] As the solvent evaporates, the polymer precipitates, forming solid nanoparticles.

  • Purification and Collection:

    • Collect the nanoparticles by high-speed centrifugation.

    • Wash the collected pellet with deionized water multiple times by resuspension and recentrifugation to remove excess surfactant and non-encapsulated drug.

  • Lyophilization (Optional): Resuspend the final nanoparticle pellet in a cryoprotectant solution and freeze-dry for storage.

  • Characterization: Assess the final product for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

General Formulation and Characterization Workflow

The process of developing nanoparticles involves several key stages, from initial formulation to final characterization, to ensure the desired physicochemical properties are achieved.

prep 1. Preparation of Phases org_phase Organic Phase (Polymer + Drug + Solvent) prep->org_phase aq_phase Aqueous Phase (this compound + Water) prep->aq_phase formulation 2. Nanoparticle Formation org_phase->formulation aq_phase->formulation method1 Nanoprecipitation formulation->method1 method2 Emulsification formulation->method2 evap 3. Solvent Evaporation method1->evap method2->evap purify 4. Purification & Collection (Centrifugation / Washing) evap->purify lyo 5. Lyophilization (Optional) (Freeze-drying with Cryoprotectant) purify->lyo char 6. Characterization lyo->char size Particle Size & PDI (DLS) char->size zeta Zeta Potential char->zeta ee Encapsulation Efficiency (EE%) char->ee morph Morphology (TEM/SEM) char->morph

Caption: General workflow for nanoparticle formulation and characterization.

Data Presentation: Formulation Examples

The following tables summarize quantitative data from various studies that have formulated nanoparticles using this compound, showcasing the impact of different polymers and formulation methods on the final nanoparticle characteristics.

Table 1: Examples of Nanoparticle Formulations via Nanoprecipitation

PolymerDrug/Core MaterialThis compound Conc. (% w/v)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
PLGAMetformin HCl0.75114.6--63.48[16]
PLGA-0.5160 - 170~0.2--[7]
PLGACarvedilolNot Specified132 - 234--77.6[17]
Eudragit E 100-0.625~120~0.2+16.6 to +28.8-[18]

Table 2: Examples of Nanoparticle Formulations via Emulsification-Solvent Evaporation

PolymerDrug/Core MaterialThis compound Conc. (% w/v)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
PLGADocetaxelNot Specified~200Narrow--[11]
PLGACinnamon ExtractNot Specified120 ± 24--3.66 ± 1.851 ± 5[12]
PLGAPaclitaxel0.50244-->90[14]
GelatinAllicinNot Specified714 ± 25.20.663-39.32[19]

Note: "-" indicates data not specified in the cited source.

Conclusion

This compound is a versatile and effective stabilizer for formulating polymeric nanoparticles via methods such as nanoprecipitation and emulsification-solvent evaporation. Its inclusion in the formulation process consistently aids in producing nanoparticles with controlled size, narrow distribution, and enhanced stability.[1] The protocols and data provided herein serve as a comprehensive guide for researchers to develop stable and efficient nanoparticle-based drug delivery systems. Optimization of parameters such as polymer concentration, drug loading, and this compound concentration is crucial to achieving the desired characteristics for specific therapeutic applications.[14]

References

Application Notes and Protocols for In Vivo Administration of Poloxamer 188 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Poloxamer 188 (P188) formulations. This compound, a nonionic block copolymer, is widely utilized for its surfactant properties and its ability to repair damaged cell membranes.[1][2] It has shown therapeutic potential in various conditions, including sickle cell disease, ischemia-reperfusion injury, and muscular dystrophy.[3][4] This document outlines detailed protocols for intravenous, intraperitoneal, and oral administration of P188, along with data on its pharmacokinetic profile and insights into its mechanism of action.

Mechanism of Action: Membrane Sealing and Anti-inflammatory Effects

This compound primarily exerts its therapeutic effects through two key mechanisms:

  • Cell Membrane Repair and Sealing: P188 can insert into damaged cell membranes, where it helps to restore the integrity of the lipid bilayer.[2][4] This "sealing" effect is particularly beneficial in conditions where cell membranes are compromised due to mechanical stress, oxidative damage, or disease processes.[5] The hydrophobic poly(propylene oxide) (PPO) core of the P188 molecule is thought to interact with the exposed hydrophobic regions of the damaged membrane, while the hydrophilic poly(ethylene oxide) (PEO) chains remain in the aqueous environment, effectively patching the defect.[6]

  • Anti-inflammatory Signaling: this compound has been shown to possess anti-inflammatory properties, partly through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing the NF-κB pathway, P188 can reduce the production of inflammatory cytokines and mitigate tissue damage associated with inflammation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of this compound formulations.

Table 1: In Vivo Dosing of this compound by Administration Route

Administration RouteSpeciesDosage RangeTherapeutic ApplicationReference(s)
Intravenous (IV) HumanLoading dose: 100-300 mg/kg; Maintenance: 30 mg/kg/hrSickle Cell Disease[7]
Rat5 mg/kg - 40 mg/kgPharmacokinetic studies, Ischemia-Reperfusion Injury[8][9]
Mouse12 mg - 800 mg/kgIntracerebral Hemorrhage, Ischemia Model[10][11]
Intraperitoneal (IP) Mouse1000 mg/kgExercise Performance Studies[12]
Oral Mouse10 - 1000 mg/kg/dayMyelosuppression[13]

Table 2: Pharmacokinetic Parameters of this compound (Intravenous Administration)

SpeciesHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)Reference(s)
Human ~18 hours--[1]
Rat 2.0 ± 1.1 hours5.1 ± 3.2 L/kg1.7 ± 0.3 L/h/kg[9]
Dog ---

Experimental Protocols

Protocol 1: Preparation and Sterilization of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a sterile this compound solution suitable for intravenous, intraperitoneal, and oral administration.

Materials:

  • This compound powder (pharmaceutical grade)

  • Sterile water for injection (WFI) or sterile phosphate-buffered saline (PBS)

  • Sterile glassware (beakers, graduated cylinders)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Weighing: In a laminar flow hood, accurately weigh the required amount of this compound powder using a sterile spatula and weigh boat.

  • Dissolution: Transfer the P188 powder to a sterile beaker containing a sterile magnetic stir bar. Slowly add the desired volume of sterile WFI or PBS while stirring continuously. To avoid foaming, do not stir too vigorously. Dissolution may be slow; covering the beaker and stirring at room temperature for several hours or overnight is recommended. For concentrations up to 400 mg/mL, P188 is soluble in water.

  • Sterilization:

    • Filtration: For solutions that will not be autoclaved, sterile filter the P188 solution through a 0.22 µm syringe filter into a sterile container. This method is suitable for most applications.

    • Autoclaving: If required, the P188 solution can be autoclaved. Dispense the solution into autoclavable vials and autoclave at 121°C for 15-20 minutes. Note that autoclaving may affect the physicochemical properties of the solution, so consistency in the protocol is crucial.

  • Storage: Store the sterile this compound solution at 2-8°C. Visually inspect for any precipitation or contamination before use.

Protocol 2: Intravenous (IV) Administration of this compound via Tail Vein in Mice

This protocol details the procedure for administering a sterile this compound solution to mice via the lateral tail vein.

Materials:

  • Sterile this compound solution (prepared as in Protocol 1)

  • Mouse restraint device

  • Heat lamp or warming pad

  • 70% ethanol (B145695)

  • Sterile gauze or cotton swabs

  • Sterile insulin (B600854) syringes (e.g., 29-31 gauge)

Procedure:

  • Animal Preparation: Place the mouse in a restraint device, allowing the tail to be accessible. To promote vasodilation and improve visualization of the tail veins, warm the tail using a heat lamp or a warming pad for a few minutes.[6] Be careful not to overheat the animal.

  • Site Preparation: Gently wipe the tail with 70% ethanol using a sterile gauze pad to clean the injection site.[14]

  • Injection:

    • Locate one of the lateral tail veins.

    • Hold the tail gently and insert the needle (bevel up) into the vein at a shallow angle (approximately 10-15 degrees).[6]

    • A successful cannulation is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.[14]

  • Post-Injection Care: After injecting the full volume, carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[6] Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Administration of this compound in Mice

This protocol describes the method for intraperitoneal injection of a sterile this compound solution in mice.

Materials:

  • Sterile this compound solution (prepared as in Protocol 1)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • 70% ethanol

  • Sterile gauze or cotton swabs

Procedure:

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck and securing the tail. Turn the mouse to expose its abdomen.

  • Site Identification: The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection:

    • Clean the injection site with 70% ethanol.

    • Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.

    • Inject the this compound solution smoothly.

  • Post-Injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Protocol 4: Oral Gavage Administration of this compound in Rats/Mice

This protocol provides instructions for the oral administration of a this compound formulation using a gavage needle.

Materials:

  • This compound solution (prepared as in Protocol 1; sterile for consistency)

  • Appropriately sized oral gavage needle (flexible or with a ball-tip is recommended)

  • Syringe

Procedure:

  • Animal Restraint: Restrain the animal firmly to prevent movement. For mice, scruffing is effective. For rats, hold the animal securely against your body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark it on the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow the tube as it is gently advanced. Do not force the needle; if resistance is met, withdraw and re-attempt.

  • Administration: Once the needle is in the stomach (up to the pre-measured mark), administer the this compound solution slowly and steadily.

  • Post-Administration Care: After administration, gently remove the gavage needle. Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Visualizations

Signaling Pathways and Experimental Workflows

Poloxamer188_Membrane_Sealing P188 This compound MembraneInsertion P188 Insertion into Damaged Membrane P188->MembraneInsertion mediates DamagedMembrane Damaged Cell Membrane (Exposed Hydrophobic Core) DamagedMembrane->MembraneInsertion targets MembraneStabilization Membrane Stabilization and Sealing MembraneInsertion->MembraneStabilization leads to ReducedLeakage Reduced Leakage of Intracellular Contents MembraneStabilization->ReducedLeakage results in CellSurvival Increased Cell Survival ReducedLeakage->CellSurvival promotes

This compound Mechanism of Cell Membrane Repair.

Inhibition of the NF-κB Signaling Pathway by this compound.

InVivo_Administration_Workflow start Start: Experimental Design formulation This compound Formulation Preparation (Protocol 1) start->formulation animal_prep Animal Preparation and Acclimation start->animal_prep administration In Vivo Administration (IV, IP, or Oral) (Protocols 2, 3, or 4) formulation->administration animal_prep->administration monitoring Post-Administration Monitoring administration->monitoring data_collection Data Collection (e.g., Blood Sampling, Tissue Harvesting) monitoring->data_collection analysis Data Analysis (e.g., Pharmacokinetics, Histopathology, Biomarkers) data_collection->analysis end End: Results and Interpretation analysis->end

General Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols for the Characterization of Poloxamer 188 Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of key analytical techniques for the comprehensive characterization of Poloxamer 188 (P188) micelles. It includes summaries of quantitative data, step-by-step experimental protocols, and visual workflows to guide researchers in their formulation and development activities.

Introduction to this compound Micelles

This compound is a non-ionic triblock copolymer consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these polymer chains, or "unimers," self-assemble into core-shell structures called micelles. The hydrophobic PPO cores can encapsulate poorly water-soluble drugs, making this compound a valuable excipient in pharmaceutical formulations for drug delivery.

Thorough characterization of these micelles is crucial for ensuring product quality, stability, and efficacy. This involves determining their size, size distribution, morphology, and the conditions under which they form. The following sections detail the analytical techniques and protocols for these characterization studies.

Key Analytical Techniques and Quantitative Data

Several analytical techniques are employed to characterize the physicochemical properties of this compound micelles. The choice of technique depends on the specific parameter of interest.

Summary of Quantitative Data for this compound Micelles

The following table summarizes typical quantitative data for this compound micelles obtained by various analytical techniques. It is important to note that these values can be influenced by factors such as temperature, solvent composition, and the presence of additives.[1][2][3]

ParameterTechniqueTypical ValueReference(s)
Critical Micelle Concentration (CMC) Fluorescence Spectroscopy (Pyrene Probe)0.483 - 0.743 mg/mL[2]
Dye Solubilization (Sudan IV)24 - 38 mg/mL (at 37 °C)[1]
Tensiometry~0.04 mM (~0.34 mg/mL)[3]
Micelle Size (Hydrodynamic Diameter, Z-average) Dynamic Light Scattering (DLS)< 20 nm (at 37 °C)[1]
Radius of Gyration (Rg) Small-Angle X-ray Scattering (SAXS)~60 Å (6 nm)[4]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.5[5]
Molecular Weight (Mw) Size Exclusion Chromatography (SEC)7,680 - 9,510 g/mol (Pharmacopeia)[6]
Aggregation Number (Nagg) Fluorescence QuenchingVaries with conditions[7]

Experimental Protocols

This section provides detailed protocols for the key analytical techniques used to characterize this compound micelles.

Dynamic Light Scattering (DLS) for Micelle Size and Polydispersity Index (PDI)

DLS is a non-invasive technique used to measure the hydrodynamic size and size distribution of particles in suspension.[8]

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the micelles.[8] The rate of these fluctuations is related to the diffusion coefficient of the micelles, which is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation.[9]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be well above the expected CMC.

    • Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

    • Dilute the stock solution to the desired concentration for analysis.

  • Instrumentation and Measurement:

    • Use a DLS instrument equipped with a laser (e.g., He-Ne laser at 633 nm).[8]

    • Set the scattering angle (e.g., 90° or 173° for backscatter detection).[8]

    • Equilibrate the sample to the desired temperature (e.g., 25 °C or 37 °C) within the instrument.[10]

    • Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.

  • Data Analysis:

    • The instrument software will perform a correlation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient.

    • The hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) are then calculated. A PDI value below 0.5 is generally considered acceptable for monodisperse micellar systems.[5]

Workflow for DLS Analysis:

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis A Prepare P188 Solution (> CMC) B Filter (0.22 µm) A->B C Dilute to Target Concentration B->C D Equilibrate Sample (Temperature) C->D E Set Instrument Parameters (Angle, Runs) D->E F Acquire Data E->F G Correlation Analysis F->G H Calculate Hydrodynamic Diameter (Z-average) G->H I Calculate PDI G->I

DLS Experimental Workflow
Size Exclusion Chromatography (SEC) for Molecular Weight Determination

SEC separates molecules based on their size in solution. It is a valuable tool for determining the molecular weight and molecular weight distribution of this compound.[6][11][12]

Principle: The stationary phase in an SEC column consists of porous beads. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and have a longer retention time.

Protocol:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation and Measurement:

    • HPLC System: A standard HPLC system with a pump, injector, and detector is required.

    • Column: A size exclusion column suitable for aqueous mobile phases (e.g., TSKgel column).[11][12]

    • Mobile Phase: An aqueous buffer, often with an organic modifier (e.g., 0.01 M sodium chloride in 90:10 water:methanol).[11][12]

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

    • Detector: A Refractive Index (RI) detector is commonly used as this compound lacks a strong UV chromophore.[13]

    • Calibration: Calibrate the column using a series of polymer standards with known molecular weights (e.g., polyethylene (B3416737) glycol/polyethylene oxide standards).

  • Data Analysis:

    • A calibration curve of log(Molecular Weight) versus elution volume is generated from the standards.

    • The elution volume of the this compound peak is used to determine its average molecular weight (Mw), number average molecular weight (Mn), and peak molecular weight (Mp) from the calibration curve.[6]

Logical Relationship in SEC Analysis:

SEC_Logic Larger Molecules Larger Molecules Porous SEC Column Porous SEC Column Larger Molecules->Porous SEC Column Excluded from pores Smaller Molecules Smaller Molecules Smaller Molecules->Porous SEC Column Enter pores Faster Elution Faster Elution Porous SEC Column->Faster Elution Larger molecules Slower Elution Slower Elution Porous SEC Column->Slower Elution Smaller molecules RI Detector RI Detector Faster Elution->RI Detector Slower Elution->RI Detector Molecular Weight Determination Molecular Weight Determination RI Detector->Molecular Weight Determination

Principle of SEC Separation
Fluorescence Spectroscopy for Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental property of surfactants and can be determined using fluorescent probes like pyrene (B120774).[14][15]

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous environment (below the CMC), the ratio of the intensity of the first vibronic peak (I1) to the third (I3) is high. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a decrease in the I1/I3 ratio. The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus the logarithm of the this compound concentration.[16][17][18]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 10⁻³ M.

    • Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

    • Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.

    • Allow the solvent to evaporate completely, and then equilibrate the solutions overnight in the dark to ensure pyrene partitioning.

  • Instrumentation and Measurement:

    • Use a fluorescence spectrophotometer.

    • Set the excitation wavelength to ~334-339 nm.[17]

    • Record the emission spectra from ~350 nm to 500 nm.

    • Measure the fluorescence intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.[14]

  • Data Analysis:

    • Calculate the I1/I3 ratio for each this compound concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the intersection of the two linear portions of the resulting sigmoidal curve.[16]

Workflow for CMC Determination by Pyrene Fluorescence:

CMC_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare P188 Serial Dilutions B Add Pyrene Probe A->B C Equilibrate Samples B->C D Set Excitation Wavelength (~335 nm) C->D E Record Emission Spectra (350-500 nm) D->E F Measure I1 (~373 nm) and I3 (~384 nm) E->F G Calculate I1/I3 Ratio F->G H Plot I1/I3 vs. log[P188] G->H I Determine CMC from Inflection Point H->I

CMC Determination Workflow
Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

SAXS and SANS are powerful techniques for obtaining structural information about micelles in solution, including their size, shape, and aggregation number.[4][19][20][21][22][23]

Principle: Both techniques involve scattering a beam of X-rays or neutrons from the sample and measuring the scattering intensity as a function of the scattering angle. The resulting scattering pattern contains information about the size, shape, and internal structure of the scattering objects (micelles). SANS is particularly useful for studying multi-component systems by using deuterated solvents or components to enhance contrast.[24][25]

Protocol (General):

  • Sample Preparation:

    • Prepare this compound solutions at various concentrations in a suitable solvent (H₂O for SAXS, D₂O for SANS to enhance contrast).

    • Ensure samples are free of dust and bubbles.

  • Instrumentation and Measurement:

    • Requires a dedicated SAXS or SANS instrument, typically available at synchrotron or neutron source facilities.

    • The sample is placed in a sample holder (e.g., a quartz capillary).

    • The instrument is configured with a specific sample-to-detector distance to probe the desired size range.

    • Scattering data is collected for the sample and the background (solvent).

  • Data Analysis:

    • The background scattering is subtracted from the sample scattering.

    • The resulting scattering curve (Intensity vs. scattering vector, q) is analyzed using various models (e.g., Guinier analysis for the radius of gyration, form factor models for shape and size).

    • From the analysis, parameters such as the radius of gyration (Rg), aggregation number, and information about the micelle shape can be determined.[4]

Relationship between Scattering Techniques and Micelle Properties:

Scattering_Techniques SAXS/SANS SAXS/SANS Scattering Pattern Scattering Pattern SAXS/SANS->Scattering Pattern Data Modeling Data Modeling Scattering Pattern->Data Modeling Radius of Gyration (Rg) Radius of Gyration (Rg) Aggregation Number Aggregation Number Micelle Shape Micelle Shape Data Modeling->Radius of Gyration (Rg) Data Modeling->Aggregation Number Data Modeling->Micelle Shape

Information from SAXS/SANS

Conclusion

The analytical techniques and protocols described in this document provide a robust framework for the comprehensive characterization of this compound micelles. A multi-technique approach is recommended for a thorough understanding of the physicochemical properties of these important drug delivery vehicles. The provided workflows and data summaries serve as a valuable resource for researchers and professionals in the field of pharmaceutical formulation and development.

References

Application Notes and Protocols for Using Poloxamer 188 to Reduce Shear Stress in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production, maintaining cell viability and productivity in large-scale bioreactors is paramount. A significant challenge in this environment is the hydrodynamic stress, particularly shear stress, generated by agitation and gas sparging necessary for adequate mixing and oxygen supply. This stress can lead to cell damage, reduced growth rates, and ultimately, lower product yields. Poloxamer 188, a non-ionic block copolymer, has emerged as a critical additive in cell culture media to protect cells from such detrimental forces.

These application notes provide a comprehensive overview of the use of this compound as a shear protectant, including its mechanism of action, effects on various cell lines, and detailed protocols for its application and evaluation.

Mechanism of Action

This compound is an amphiphilic triblock copolymer composed of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks. This unique structure allows it to interact with and stabilize cell membranes. The primary mechanism by which this compound protects cells from shear stress is through its ability to insert into the lipid bilayer of the cell membrane, particularly in damaged or perturbed regions. This insertion helps to reseal pores and restore membrane integrity, preventing the leakage of intracellular contents and subsequent cell death.[1][2][3][4][5] This biophysical interaction effectively makes the cell membrane more resilient to the physical forces encountered in a bioreactor.

Effects on Cell Culture Performance

The addition of this compound to cell culture media has been shown to have several beneficial effects:

  • Increased Cell Viability: By protecting cells from shear-induced damage, this compound significantly improves cell viability, especially in high-density cultures and processes with high agitation and sparging rates.[6][7][8]

  • Enhanced Cell Growth: With improved viability, cell cultures supplemented with this compound often exhibit higher viable cell densities.

  • Maintained Productivity: By preserving the health of the cells, this compound helps to maintain or even enhance the specific productivity of the desired biopharmaceutical product.

It is important to note that the effectiveness of this compound can be influenced by its concentration, purity, and the specific cell line being used. Lot-to-lot variability in this compound, particularly regarding the presence of hydrophobic impurities or variations in molecular weight, can impact its protective performance.[8]

Quantitative Data Summary

The optimal concentration of this compound is cell line and process-dependent. The following table summarizes typical concentrations and their observed effects on cell culture performance, particularly for Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.

This compound Concentration (g/L)Cell Line(s)Key FindingsReference(s)
0.5 - 2.0CHOTypical concentration range for effective shear protection in chemically defined media.[8]
1.0CHO-DG44Recommended for optimal culture performance; higher concentrations showed a small increase in maximum viable cell density but no significant effect on IgG production.[6]
up to 5.0CHOUsed for very stressful conditions, such as high-density perfusion cultures, without negative side effects on product quality.[6][8][6][8]
1.0 vs. 5.0CHONo adverse impact on product quality (monoclonal antibody) was observed at the higher concentration.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • High-purity water for injection (WFI) or cell culture grade water

  • Sterile bottles or containers

  • Sterile filter (0.22 µm)

  • Magnetic stirrer and stir bar

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Slowly add the powder to the WFI or cell culture grade water while stirring gently with a magnetic stirrer. Avoid vigorous stirring to minimize foaming.

  • Continue stirring until the this compound is completely dissolved. This may take some time as this compound dissolves slowly.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the stock solution at 2-8°C. The recommended concentration for a stock solution is typically 10-100 g/L.

Protocol 2: Baffled Shake Flask Assay to Evaluate Shear Stress Protection

Objective: To assess the effectiveness of different concentrations of this compound in protecting cells from shear stress in a scaled-down model.

Materials:

  • CHO cells (or other suspension cell line of interest)

  • Basal cell culture medium

  • This compound stock solution

  • Sterile baffled shake flasks (e.g., 125 mL or 250 mL)

  • Orbital shaker incubator

  • Cell counting instrument (e.g., automated cell counter or hemocytometer)

  • Trypan blue solution (0.4%)

Procedure:

  • Cell Culture Preparation: Culture CHO cells in their standard growth medium to a sufficient density for the experiment. Cells should be in the mid-exponential growth phase and have high viability (>95%).

  • Experimental Setup:

    • Prepare baffled shake flasks with the desired working volume of cell culture medium (e.g., 20-40% of the flask volume).

    • Create different experimental groups by supplementing the medium with varying concentrations of this compound (e.g., 0 g/L as a negative control, 0.5 g/L, 1.0 g/L, 2.0 g/L).

    • Inoculate the flasks with CHO cells at a starting viable cell density of approximately 0.2-0.5 x 10^6 cells/mL.

  • Inducing Shear Stress: Place the shake flasks on an orbital shaker in a humidified incubator at 37°C and 5% CO2. Set the agitation speed to a high level to induce shear stress (e.g., 180-220 rpm for a 25 mm orbital diameter). The optimal speed may need to be determined empirically to achieve a significant but sublethal level of stress in the control group.

  • Sampling and Analysis:

    • Take samples from each flask at regular intervals (e.g., 0, 24, 48, 72, and 96 hours).

    • For each sample, determine the viable cell density (VCD) and cell viability using a cell counter and trypan blue exclusion.

  • Data Analysis: Plot the VCD and percent viability over time for each this compound concentration. Compare the growth curves and viability profiles to determine the protective effect of this compound.

Visualizations

G cluster_membrane Cell Membrane (Damaged) cluster_poloxamer cluster_repaired Cell Membrane (Repaired) lp1 Lipid Head lt1 lp2 Lipid Head lt2 lp3 Lipid Head lp4 Lipid Head lp5 Lipid Head lt3 lp6 Lipid Head lt4 p188 This compound p188->lp3 Inserts into damaged region ppo PPO (Hydrophobic) peo2 PEO (Hydrophilic) ppo->peo2 peo1 PEO (Hydrophilic) peo1->ppo rlp1 Lipid Head rlt1 rlp2 Lipid Head rlt2 rlp3 Lipid Head rlt3 rlp4 Lipid Head rlt4 rlp5 Lipid Head rlt5 rlp6 Lipid Head rlt6 inserted_ppo PPO inserted_peo2 PEO inserted_ppo->inserted_peo2 inserted_peo1 PEO inserted_peo1->inserted_ppo cluster_membrane cluster_membrane cluster_repaired cluster_repaired

Caption: Mechanism of this compound action on a damaged cell membrane.

G start Start: CHO Cell Culture in Exponential Growth setup Prepare Baffled Shake Flasks with Varying P188 Concentrations (0, 0.5, 1.0, 2.0 g/L) start->setup inoculate Inoculate Flasks with CHO Cells (0.2-0.5e6 cells/mL) setup->inoculate shear Incubate on Orbital Shaker at High Agitation (e.g., 200 rpm) to Induce Shear Stress inoculate->shear sample Collect Samples at Regular Time Intervals (0, 24, 48, 72, 96h) shear->sample analyze Analyze Viable Cell Density (VCD) and Viability (Trypan Blue) sample->analyze evaluate Evaluate Protective Effect: Compare VCD and Viability Across P188 Concentrations analyze->evaluate end End: Determine Optimal P188 Concentration evaluate->end

Caption: Experimental workflow for evaluating this compound effectiveness.

References

Application Notes and Protocols for Poloxamer 188 as a Stabilizer in Monoclonal Antibody Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoclonal antibodies (mAbs) represent a significant class of biotherapeutics, yet their complex structure makes them susceptible to aggregation and particle formation, which can compromise efficacy and induce immunogenicity. Surfactants are critical excipients in mAb formulations, mitigating interfacial stresses that lead to protein degradation. While polysorbates have been the industry standard, concerns over their potential for degradation have spurred interest in alternatives. Poloxamer 188, a non-ionic triblock copolymer, has emerged as a promising stabilizer for mAb formulations.[1][2] This document provides detailed application notes and protocols for utilizing this compound to enhance the stability of monoclonal antibody formulations.

This compound is composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[3][4] This amphiphilic structure allows it to protect proteins against interfacial and mechanical stresses.[3][5] It is particularly effective in preventing aggregation caused by exposure to air-liquid and solid-liquid interfaces.[6][7]

Mechanism of Action

This compound stabilizes monoclonal antibodies through several mechanisms:

  • Preferential Adsorption at Interfaces: this compound preferentially adsorbs to hydrophobic interfaces, such as the air-water interface, creating a protective layer that prevents mAbs from unfolding and aggregating.[3][8]

  • Inhibition of Protein Adsorption: It can inhibit the adsorption of mAbs onto surfaces like glass vials and syringes, reducing the formation of protein aggregates and particles.[9][10]

  • Formation of Protein-Surfactant Complexes: this compound can form complexes with proteins, increasing their colloidal stability and preventing self-association.[9][10]

Key Advantages and Considerations

Advantages:

  • Reduced Degradation: Unlike polysorbates, this compound is not susceptible to hydrolysis, which can lead to the formation of free fatty acids and subsequent particle formation.[11]

  • Effective Stabilization: It has been shown to be effective in preventing aggregation and particle formation under various stress conditions, including agitation, freeze-thaw cycles, and long-term storage.[11][12]

  • Established Safety Profile: this compound is an FDA-approved excipient with a long history of use in pharmaceutical formulations.[7]

Considerations:

  • Visible Particle Formation: In some cases, formulations with this compound have been associated with the formation of visible protein-polydimethylsiloxane (PDMS) particles, particularly during long-term storage in siliconized vials.[11][13] The hydrophobicity of the this compound lot can influence this phenomenon.[11][14]

  • Concentration Dependence: The stabilizing effect of this compound is concentration-dependent. Concentrations at or above 0.1% w/v are generally effective.[15][16]

  • Lot-to-Lot Variability: The material attributes of this compound, such as hydrophobicity and molecular weight, can vary between lots and may impact formulation stability.[11][17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effectiveness of this compound in stabilizing monoclonal antibody formulations.

Table 1: Effect of this compound on mAb Aggregation under Stress Conditions

Stress ConditionMonoclonal AntibodyThis compound Concentration (w/v)Key FindingReference
AgitationGeneric mAbNot specifiedReduced formation of aggregates.[6]
Freeze-Thaw (5 cycles)Lactate Dehydrogenase (model protein)≥0.100%Stabilized the protein against aggregation.[15][16]
Thermal StressmAb-ANot specifiedDecreased subvisible particles by 80% compared to control.[11]
Long-term Storage (2-8°C)Various mAbsNot specifiedProvided suitable protection against interfacial stress.[6][13]

Table 2: Comparison of this compound with other Surfactants

Comparison MetricThis compoundPolysorbate 20/80Key ObservationReference
Prevention of Soluble Aggregation (Thermal Stress)Weak statistical significanceWeak statistical significanceNo significant difference observed for mAb-A.[11]
Visible Particle Formation (Protein-PDMS)Observed in some protein formulationsNot observedA potential risk associated with this compound.[11][13]
Stabilization against Hydrophobic InterfacesNegligible stabilizing effectIncreased antibody stabilityPolysorbates performed better against certain solid-liquid interfaces.[18][19]
Mechanism of ActionForms protein-surfactant complexesPreferential location at the interfaceDifferent primary mechanisms for inhibiting protein adsorption.[9][10]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in Preventing Agitation-Induced Aggregation

This protocol outlines a method to assess the ability of this compound to prevent the formation of soluble and sub-visible aggregates in a mAb formulation subjected to mechanical stress.

1. Materials:

  • Monoclonal antibody stock solution

  • This compound

  • Formulation buffer (e.g., histidine, phosphate (B84403) buffer)

  • Glass vials (e.g., 2 mL)

  • Orbital shaker

2. Sample Preparation:

  • Prepare the mAb formulation by diluting the stock solution to the desired concentration (e.g., 10 mg/mL) in the formulation buffer.

  • Prepare formulations with varying concentrations of this compound (e.g., 0%, 0.05%, 0.1%, 0.2% w/v).

  • Filter the final formulations through a 0.22 µm syringe filter into clean glass vials.

  • Fill each vial with a consistent volume (e.g., 1 mL) and cap securely.

3. Agitation Stress:

  • Place the vials horizontally on an orbital shaker.

  • Agitate the samples at a specified speed (e.g., 200 rpm) at room temperature for a defined period (e.g., 24, 48, or 72 hours).

  • Include unstressed control samples stored at 2-8°C.

4. Analysis:

  • Visual Inspection: Visually inspect all samples for turbidity and visible particles.

  • Size Exclusion Chromatography (SEC):

    • Analyze the samples to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

    • Use a suitable SEC column and mobile phase for the specific mAb.

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic radius and polydispersity index to assess the size distribution of particles in the solution.

  • Micro-Flow Imaging (MFI) or Light Obscuration (LO):

    • Quantify the number and size of sub-visible particles in the range of 1-100 µm.

5. Data Interpretation:

  • Compare the increase in aggregates and sub-visible particles in formulations with and without this compound. A significant reduction in aggregation and particle formation in the presence of this compound indicates its stabilizing effect.

Protocol 2: Assessment of this compound in Mitigating Freeze-Thaw Stress

This protocol is designed to evaluate the protective effect of this compound on a mAb formulation during repeated freeze-thaw cycles.

1. Materials:

  • Monoclonal antibody stock solution

  • This compound

  • Formulation buffer

  • Cryovials or other suitable containers

  • -80°C freezer and a controlled thawing bath (e.g., water bath at 25°C)

2. Sample Preparation:

  • Prepare mAb formulations with and without this compound as described in Protocol 1.

  • Aliquot the formulations into cryovials.

3. Freeze-Thaw Cycling:

  • Freeze the samples by placing them in a -80°C freezer for at least 2 hours.

  • Thaw the samples by transferring them to a 25°C water bath until completely liquid.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3, 5, or 10 cycles).

  • Include a control sample that has not undergone freeze-thaw cycles.

4. Analysis:

  • Perform the same analytical techniques as in Protocol 1 (Visual Inspection, SEC, DLS, and MFI/LO) to assess the extent of aggregation and particle formation.

5. Data Interpretation:

  • Compare the stability of the mAb in formulations with and without this compound after the freeze-thaw cycles. A lower increase in aggregation and particle counts in the presence of this compound demonstrates its cryoprotective effect.

Visualizations

Mechanism of this compound Stabilization

cluster_0 Without this compound cluster_1 With this compound mAb_unfolded Unfolded mAb Aggregates Aggregates mAb_unfolded->Aggregates Self-Association Interface Air-Water Interface Interface->mAb_unfolded mAb_native Native mAb mAb_native->Interface Adsorption & Unfolding P188 This compound Interface_P188 Interface Stabilized by this compound P188->Interface_P188 Preferential Adsorption mAb_stable Stable mAb mAb_native2 Native mAb mAb_native2->mAb_stable Stabilization

Caption: Mechanism of mAb stabilization by this compound at an air-water interface.

Experimental Workflow for Evaluating Stabilizers

prep Formulation Preparation (mAb +/- this compound) stress Application of Stress (Agitation, Freeze-Thaw) prep->stress analysis Stability Analysis stress->analysis visual Visual Inspection analysis->visual sec SEC (Monomer Purity) analysis->sec dls DLS (Size Distribution) analysis->dls mfi MFI / LO (Sub-visible Particles) analysis->mfi conclusion Conclusion on Stabilizer Efficacy visual->conclusion sec->conclusion dls->conclusion mfi->conclusion

Caption: Workflow for assessing the efficacy of this compound as a mAb stabilizer.

Conclusion

This compound is a viable and effective alternative to polysorbates for stabilizing monoclonal antibody formulations. Its distinct mechanism of action and favorable degradation profile make it an attractive excipient for mitigating aggregation and particle formation induced by various stresses. However, careful consideration of potential issues such as the formation of protein-PDMS particles and lot-to-lot variability is crucial for successful formulation development. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to effectively evaluate and implement this compound in their mAb formulation strategies.

References

Application Notes and Protocols for Solubilizing Poorly Soluble Drugs with Poloxamer 188

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Poloxamer 188 for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The following sections detail the mechanisms of solubilization, experimental protocols for formulation and characterization, and quantitative data on solubility enhancement for various drugs.

Introduction to this compound

This compound is a non-ionic triblock copolymer composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1][2] This amphiphilic structure allows this compound to act as a surfactant, emulsifier, and solubilizing agent in pharmaceutical formulations.[1][3] It is widely used to improve the dissolution and bioavailability of drugs belonging to the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability.[4][5]

The solubilizing effect of this compound is primarily attributed to the formation of micelles in aqueous solutions above its critical micelle concentration (CMC).[6] The hydrophobic core of these micelles encapsulates poorly soluble drug molecules, while the hydrophilic shell facilitates their dispersion in the aqueous medium.[6]

Mechanism of Solubilization

The primary mechanism by which this compound enhances the solubility of poorly soluble drugs is through micellar solubilization. This process can be visualized as a logical relationship between the polymer's structure and its function.

cluster_0 This compound Structure cluster_1 Aqueous Environment cluster_2 Micelle Formation (above CMC) cluster_3 Solubilization Process P188 Hydrophilic (PEO) Hydrophobic (PPO) Hydrophilic (PEO) Micelle Micelle Hydrophobic Core (PPO) Hydrophilic Shell (PEO) P188->Micelle Self-assembles in water Water Water Molecules Solubilized_Drug Solubilized Drug in Micelle Micelle->Solubilized_Drug Dispersion Drug Poorly Soluble Drug Drug->Micelle:head Encapsulation

Caption: Mechanism of micellar solubilization by this compound.

Quantitative Data on Solubility Enhancement

This compound has been shown to significantly increase the solubility of a variety of poorly soluble drugs. The following table summarizes the quantitative enhancement in solubility for several APIs when formulated as solid dispersions with this compound.

DrugFormulation MethodDrug:this compound Ratio (w/w)Solubility EnhancementReference
Celecoxib (B62257) Melting Method1:6Significant increase in dissolution rate[3]
Erlotinib HCl Solvent Evaporation1:590.07% drug release[1]
Valsartan Melting Method1:3Substantial improvement in dissolution[7]
Lornoxicam Solvent Evaporation1:3Maximum dissolution effectiveness[4]
Dexibuprofen Kneading Method1:4 (with HPβCD) + 10% P18842.66 mg/mL solubility[8]
Piroxicam Melting Method1:2 (with PEG 4000) + 3% P18822.22% increase in dissolution rate[9]
Aprepitant Solvent Evaporation1:1, 1:2, 1:3Enhanced dissolution rate[2]
Rofecoxib Melting MethodNot specifiedEnhanced dissolution[10]
Irbesartan Solvent Co-evaporation1:0.5Highest percentage of dissolved drug[11]
Cefuroxime Axetil Fusion MethodNot specified12-fold increase in solubility[12]
Rivaroxaban Melting/Solvent Evaporation1:3Over two-fold increase in dissolution[13]

Experimental Protocols

This section provides detailed protocols for preparing and characterizing this compound-based formulations to enhance drug solubility.

Formulation Preparation: Solid Dispersions

Solid dispersions are a common and effective technique for improving the solubility of poorly soluble drugs. In this method, the drug is dispersed in a hydrophilic carrier like this compound, often resulting in an amorphous form of the drug with enhanced dissolution properties.[7][14]

This method is suitable for thermolabile drugs as it does not involve high temperatures.[14]

Start Start: Weigh Drug and this compound Dissolve Dissolve Drug and this compound in a suitable volatile solvent (e.g., methanol, ethanol) Start->Dissolve Stir Stir until a clear solution is obtained Dissolve->Stir Evaporate Evaporate the solvent under vacuum or at room temperature Stir->Evaporate Dry Dry the solid mass to remove residual solvent Evaporate->Dry Pulverize Pulverize the solid dispersion to a uniform powder Dry->Pulverize Sieve Sieve the powder to obtain a desired particle size Pulverize->Sieve Store Store in a desiccator Sieve->Store End End: Solid Dispersion Formulation Store->End

Caption: Workflow for the Solvent Evaporation Method.

Protocol:

  • Weigh the desired amounts of the poorly soluble drug and this compound in the chosen ratio (e.g., 1:1, 1:3, 1:5 w/w).[1][4]

  • Dissolve both the drug and this compound in a suitable volatile organic solvent (e.g., methanol, ethanol, or a mixture).[4][14] The volume of the solvent should be sufficient to completely dissolve both components.

  • Stir the solution continuously using a magnetic stirrer until a clear solution is obtained.[2]

  • Evaporate the solvent using a rotary evaporator under reduced pressure or by leaving it in a petri dish at room temperature overnight.[2][4]

  • Dry the resulting solid mass in a desiccator or a vacuum oven at a temperature below the drug's melting point to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.[3]

  • Store the final product in a desiccator until further analysis.

This method is suitable for thermostable drugs and avoids the use of organic solvents.[12][14]

Start Start: Weigh Drug and this compound Melt Melt this compound in a water bath (approx. 60-80°C) Start->Melt Add_Drug Add the drug to the molten this compound Melt->Add_Drug Stir Stir continuously until a clear, homogeneous melt is obtained Add_Drug->Stir Cool Cool the molten mixture rapidly (e.g., on an ice bath) Stir->Cool Solidify Allow the mass to solidify Cool->Solidify Pulverize Pulverize the solid mass Solidify->Pulverize Sieve Sieve the powder Pulverize->Sieve Store Store in a desiccator Sieve->Store End End: Solid Dispersion Formulation Store->End

Caption: Workflow for the Melting (Fusion) Method.

Protocol:

  • Weigh the desired amounts of the poorly soluble drug and this compound.[3]

  • Melt the this compound in a suitable container (e.g., a porcelain dish or beaker) using a water bath at a temperature of approximately 60-80°C.[9][12]

  • Once the this compound is completely melted, add the drug to the molten carrier.

  • Stir the mixture continuously until a clear and homogeneous melt is obtained.[12]

  • Cool the molten mixture rapidly by placing the container on an ice bath to solidify the mass.

  • Pulverize the solidified mass using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.[12]

  • Store the solid dispersion in a desiccator.

Phase Solubility Study

This study is performed to determine the effect of different concentrations of this compound on the aqueous solubility of the drug.

Protocol:

  • Prepare a series of aqueous solutions (or a suitable buffer, e.g., phosphate (B84403) buffer pH 6.8) containing increasing concentrations of this compound (e.g., 0% to 5% w/v).[4][15]

  • Add an excess amount of the poorly soluble drug to each solution in screw-capped vials.

  • Shake the vials in a thermostatically controlled water bath shaker (e.g., at 25°C or 37°C) for a specified period (e.g., 24-72 hours) to reach equilibrium.[4][15]

  • After reaching equilibrium, centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[16]

  • Plot the solubility of the drug (mg/mL or M) against the concentration of this compound (% w/v or M).

Characterization of Solid Dispersions

Characterization of the prepared solid dispersions is crucial to understand the physical state of the drug and its interaction with the carrier, which explains the enhancement in solubility.

DSC is used to determine the thermal properties of the samples and to check for the amorphization of the drug.[1] The disappearance or broadening of the drug's melting endotherm in the solid dispersion indicates its conversion to an amorphous state.[7]

Typical Experimental Parameters:

  • Sample size: 2-5 mg

  • Heating rate: 10°C/min

  • Temperature range: 25°C to a temperature above the melting points of both the drug and this compound.

  • Atmosphere: Inert (e.g., nitrogen)

PXRD is used to investigate the crystalline or amorphous nature of the drug in the solid dispersion.[1] Sharp peaks in the diffractogram indicate a crystalline structure, while a halo pattern suggests an amorphous form.[7]

Typical Experimental Parameters:

  • Radiation: Cu Kα

  • Voltage and Current: e.g., 40 kV and 40 mA

  • Scan range (2θ): 5° to 50°

FTIR spectroscopy is used to identify any potential chemical interactions between the drug and this compound.[1][11] Significant shifts in the characteristic peaks of the drug or polymer may indicate an interaction.

Typical Experimental Parameters:

  • Method: KBr pellet method

  • Scan range: 4000 to 400 cm⁻¹

SEM is used to observe the surface morphology of the pure drug, this compound, and the prepared solid dispersions.[7][11] It can reveal changes in the particle shape and size and the homogeneity of the dispersion.

In Vitro Dissolution Study

An in vitro dissolution study is performed to compare the dissolution rate of the pure drug with that of the prepared solid dispersions.

Protocol:

  • Use a USP dissolution apparatus (e.g., Type II, paddle apparatus).[11]

  • The dissolution medium should be selected based on the drug's properties and intended site of absorption (e.g., 0.1N HCl, phosphate buffer pH 6.8).[1]

  • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Place a known amount of the pure drug or solid dispersion (equivalent to a specific dose of the drug) in the dissolution vessel.

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium.

  • Filter the samples and analyze the drug concentration using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

By following these protocols, researchers can effectively formulate and characterize this compound-based systems to enhance the solubility and dissolution of poorly water-soluble drugs, thereby improving their potential for therapeutic efficacy.

References

Application Notes and Protocols for Poloxamer 188 in Topical Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Poloxamer 188 in topical pharmaceutical formulations. This compound, a non-ionic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide), is a versatile excipient valued for its low toxicity and wide range of applications in topical drug delivery.[1][2]

Physicochemical Properties of this compound

This compound is a white, waxy, free-flowing prilled granule or a cast solid that is practically odorless and tasteless.[2] Its amphiphilic nature, arising from its hydrophilic poly(ethylene oxide) (PEO) and hydrophobic poly(propylene oxide) (PPO) blocks, allows it to function as a surfactant, emulsifier, solubilizer, and gelling agent.[1][2][3]

Applications in Topical Formulations

This compound is a multifunctional excipient in topical formulations, primarily utilized for:

  • Solubilization of Poorly Water-Soluble Drugs: It can significantly enhance the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs) by forming micelles above its critical micelle concentration (CMC).[1][4]

  • Emulsification: Its surfactant properties enable the formation and stabilization of oil-in-water (o/w) emulsions, crucial for creams and lotions.[1][2]

  • Gelling Agent: In combination with other poloxamers like Poloxamer 407, it is used to create thermoreversible gels that are liquid at refrigerated temperatures and form a gel at physiological temperatures, offering a sustained-release drug delivery system.[4][5]

  • Permeation Enhancement: this compound can modulate the skin barrier and enhance the permeation of certain drugs.

This compound as a Solubilizer

This compound's ability to form micelles allows for the encapsulation of poorly soluble drugs within the hydrophobic core of the micelle, thereby increasing their solubility in aqueous topical formulations.[1]

Quantitative Data: Enhancement of Drug Solubility

DrugThis compound Concentration (% w/v)Fold Increase in SolubilityReference
Propolis52.06[6]
Propolis102.59[6]
Emodin-P188 was shown to enhance solubility, though less effectively than P407.[5][7]
This compound as an Emulsifier

In topical emulsions, this compound acts as a stabilizer, reducing the interfacial tension between the oil and water phases and preventing droplet coalescence.[1] It is often used in combination with other emulsifiers to achieve the desired stability and sensory characteristics.

Quantitative Data: Emulsion and Nanoemulsion Properties

Formulation ComponentThis compound ConcentrationDroplet/Particle Size (nm)Polydispersity Index (PDI)Reference
Diclofenac NanoemulsionNot specified122.49 ± 3.420.226 ± 0.08[8]
Ebastine Mixed MicellesNot specified73 ± 20.15 ± 0.024[9]
This compound as a Gelling Agent

This compound is frequently used in combination with Poloxamer 407 to modulate the gelation temperature (Tgel) and rheological properties of thermoreversible gels.[4][5] While Poloxamer 407 is the primary gelling agent, the addition of this compound can increase the Tgel, making the formulation liquid at room temperature for ease of application and gelling at skin temperature.[2][5]

Quantitative Data: Thermoreversible Gel Properties

Poloxamer 407 (% w/w)This compound (% w/w)Gelation Temperature (°C)Viscosity (cP)Reference
2010~35-[10]
2410~30-[10]
221~27-[11]
-15:15 (with P407)Gelled at physiological temp.-[4]
-15:20 (with P407)Gelled at physiological temp.-[4]
-20:10 (with P407)Gelled at physiological temp.-[4]
IN3-VA formulation-32.394 ± 0.8422473.33 ± 11.54[7][12]
IN15-VA formulation-31.854 ± 0.3453853.33 ± 30.55[7][12]

Experimental Protocols

Protocol for Preparation of this compound-Based Thermoreversible Gel (Cold Method)

This protocol is a common method for preparing poloxamer-based gels to ensure complete dissolution.

Materials:

  • This compound

  • Poloxamer 407 (if applicable)

  • Active Pharmaceutical Ingredient (API)

  • Purified water (cold, ~4-5 °C)

  • Magnetic stirrer and stir bar

  • Beaker

  • Refrigerator

Procedure:

  • Weigh the required amounts of this compound and Poloxamer 407.

  • Add the poloxamers to the cold purified water in a beaker with a magnetic stir bar.

  • Stir the mixture slowly and continuously on a magnetic stirrer in a cold environment (e.g., refrigerator) to avoid foaming and allow the polymers to hydrate (B1144303) and dissolve completely. This may take several hours to overnight.

  • Once a clear solution is formed, dissolve the API in the cold poloxamer solution with gentle stirring until it is completely dissolved.

  • Store the final formulation at refrigerated temperatures.

G cluster_prep Gel Preparation Workflow start Start weigh Weigh Poloxamers and API start->weigh dissolve_polox Disperse Poloxamers in Cold Water weigh->dissolve_polox stir Stir until Dissolved dissolve_polox->stir add_api Add and Dissolve API stir->add_api store Store at 4-8°C add_api->store end End store->end

Workflow for Poloxamer Gel Preparation.
Protocol for Determination of Drug Solubility Enhancement

Materials:

  • This compound solutions of varying concentrations

  • The poorly water-soluble drug (API)

  • Vials with caps

  • Shaking water bath or orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare supersaturated solutions of the API in this compound solutions of different concentrations (e.g., 1%, 2%, 5%, 10% w/v) and in purified water (as a control).

  • Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for a specified period (e.g., 24-72 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Carefully withdraw the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method like UV-Vis spectrophotometry or HPLC.

  • Calculate the fold increase in solubility by dividing the solubility in the this compound solution by the solubility in water.

Protocol for Characterization of Topical Emulsions

3.3.1. Droplet Size and Polydispersity Index (PDI) Analysis

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute the emulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Measure the droplet size and PDI at a constant temperature (e.g., 25 °C).

  • Perform the measurement in triplicate and report the average values.

3.3.2. Viscosity Measurement

Instrument: Rotational viscometer or rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).

Procedure:

  • Place a sufficient amount of the undiluted emulsion on the lower plate of the instrument.

  • Set the gap between the geometries.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

  • Measure the viscosity over a range of shear rates to evaluate the flow behavior of the emulsion.

Protocol for In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells

Apparatus:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) or excised skin

  • Receptor medium (e.g., phosphate-buffered saline, PBS)

  • Magnetic stirrer

  • Water bath

Procedure:

  • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

  • Fill the receptor compartment with a known volume of pre-warmed receptor medium and place a small magnetic stir bar.

  • Place the Franz cells in a water bath maintained at 32±1 °C to simulate skin surface temperature.

  • Apply a known amount of the topical formulation evenly on the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the cumulative amount of drug released per unit area over time.

G cluster_ivrt In Vitro Release Testing Workflow setup Franz Cell Setup (Membrane, Receptor Medium) equilibrate Equilibrate at 32°C setup->equilibrate apply Apply Formulation to Membrane equilibrate->apply sample Sample Receptor Medium at Time Intervals apply->sample replace Replace with Fresh Medium sample->replace Maintain Sink Conditions analyze Analyze Drug Concentration sample->analyze calculate Calculate Cumulative Release analyze->calculate

Workflow for In Vitro Drug Release Testing.

Mechanism of Action Visualization

Micellar Solubilization by this compound

This compound molecules self-assemble into micelles in aqueous solution above the critical micelle concentration (CMC). The hydrophobic PPO core of the micelle entraps the poorly water-soluble drug, while the hydrophilic PEO corona forms a shell that interfaces with the aqueous environment, thereby increasing the drug's solubility.

G cluster_micelle Micellar Solubilization Drug Drug PPO_core Hydrophobic Core (PPO) Drug->PPO_core Encapsulation PEO_corona Hydrophilic Corona (PEO) PPO_core->PEO_corona Forms Micelle Aqueous Phase Aqueous Phase PEO_corona->Aqueous Phase Dispersion

Mechanism of Micellar Solubilization.

Safety and Toxicity

This compound is generally regarded as a non-toxic and non-irritating material for topical applications.[1][2][13] It has been shown to be well-tolerated by most skin types.[13] However, as with any excipient, it is essential to perform appropriate safety and toxicity studies for any new topical formulation. Clinical tests for dermal irritation and sensitization of poloxamers have been uniformly negative.[3]

Conclusion

This compound is a highly versatile and valuable excipient in the development of topical pharmaceutical formulations. Its ability to act as a solubilizer, emulsifier, and gelling agent, combined with its favorable safety profile, makes it a key ingredient for overcoming challenges in topical drug delivery. The provided protocols and data serve as a guide for researchers and formulators in harnessing the full potential of this compound.

References

Assessing the Membrane Sealing Efficacy of Poloxamer 188: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poloxamer 188 (P188), a non-ionic, triblock copolymer, has garnered significant attention for its cytoprotective and membrane-sealing properties.[1] Composed of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO), this amphiphilic macromolecule can insert into damaged cell membranes, effectively "patching" defects and restoring barrier function.[2][3] This unique characteristic has led to its investigation in a variety of pathological conditions associated with plasma membrane disruption, including muscular dystrophy, ischemia-reperfusion injury, and neurodegenerative disorders.[4][5] This application note provides detailed protocols for assessing the membrane sealing ability of this compound, offering researchers a guide to quantify its efficacy in various experimental models.

Mechanism of Action: A Biophysical Interaction

The primary mechanism by which this compound facilitates membrane repair is believed to be a direct biophysical interaction with the lipid bilayer.[2] When a cell membrane is compromised, hydrophobic regions of the lipid core become exposed to the aqueous environment. The hydrophobic PPO core of the P188 molecule is thought to preferentially insert into these damaged, less-ordered lipid regions, while the hydrophilic PEO chains remain in the aqueous phase. This insertion is believed to stabilize the membrane, reduce its permeability to ions and other molecules, and promote the resealing of the defect.[3]

Experimental Assessment of Membrane Sealing

The ability of this compound to seal compromised cell membranes can be quantified using a variety of in vitro and in vivo assays. These assays typically rely on the exclusion or uptake of fluorescent dyes that are normally impermeant to healthy cells.

Key Experimental Approaches:
  • Dye Exclusion Assays: These assays utilize fluorescent dyes that can only enter cells with compromised membranes. A reduction in the number of fluorescently labeled cells in the presence of this compound indicates successful membrane sealing. Commonly used dyes include Propidium Iodide (PI) and SYTOX Green.[5][6]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the extracellular medium upon cell lysis or significant membrane damage. Measuring LDH activity in the culture supernatant provides an indirect measure of membrane integrity. A decrease in LDH release in P188-treated cells suggests a membrane-protective effect.[7]

  • Cellular Injury Models: To induce membrane damage for testing the efficacy of P188, various models can be employed:

    • Chemical-induced injury: Detergents like Triton X-100 can be used to create pores in the cell membrane.[6]

    • Mechanical stress: Techniques such as scratch assays, stretch-induced injury, or shear stress in bioreactors can mimic physical damage to cells.[8][9]

    • Hypoxia/Reoxygenation (H/R) or Oxygen-Glucose Deprivation and Reoxygenation (OGD/R): These models simulate ischemia-reperfusion injury, which is known to cause significant cell membrane damage.[5][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies assessing the efficacy of this compound in membrane sealing.

Cell Type Injury Model P188 Concentration Assay Result Reference
HT22 (hippocampal cells)Triton X-100Not specifiedPI and SYTOX Green staining~50% of cells were resealed by P188[6]
Alveolar epithelial cellsScratch woundingNot specifiedNot specifiedReduced number of injured and necrotic cells[8]
Alveolar epithelial cellsStretch woundingNot specifiedNot specifiedReduced number of injured and necrotic cells[8]
MLE-12 (murine lung epithelial cells)Hypoxia/Reoxygenation1 mg/mlPropidium Iodide (PI) stainingReduced the number of PI-positive cells[10]
Mouse Brain Microvascular Endothelial Cells (MBEC)Hypoxia and compression10 µM, 100 µM, 1 mMLDH releasePrevented an increase in cytotoxicity/membrane damage[7]
Sickle Red Blood Cells-0.1 mg/mL, 1.0 mg/mL, 10.0 mg/mLWhole blood adhesion to VCAM-1Reduced adhesion by 18%, 69%, and 79% respectively[11]

Experimental Protocols

Protocol 1: In Vitro Membrane Permeability Assessment using Propidium Iodide (PI) Staining

This protocol describes a method to assess the membrane sealing ability of this compound in a cell culture model of chemically induced injury.

Materials:

  • Adherent cell line of choice (e.g., HT22, HeLa, CHO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (P188) stock solution (e.g., 100 mg/mL in sterile water)

  • Triton X-100 stock solution (e.g., 10% in sterile water)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL in water)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) solution (for nuclear counterstaining)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Treatment Solutions: Prepare fresh dilutions of P188 in serum-free culture medium to the desired final concentrations (e.g., 0.1, 1, 10 mg/mL). Also, prepare a working solution of Triton X-100 in serum-free medium. The optimal concentration of Triton X-100 to induce sublethal membrane damage should be determined empirically for the specific cell line.

  • Induction of Membrane Injury and P188 Treatment:

    • Wash the cells twice with warm PBS.

    • Add the Triton X-100 solution to the wells to induce membrane damage. Incubate for a short period (e.g., 1-5 minutes).

    • Remove the Triton X-100 solution and immediately add the P188-containing medium to the designated wells. For control wells, add medium without P188.

    • Incubate for the desired treatment duration (e.g., 15-60 minutes).

  • PI Staining:

    • Add PI solution directly to the culture medium to a final concentration of 1-5 µg/mL.

    • Incubate for 5-15 minutes at 37°C, protected from light.

  • Cell Fixation and Counterstaining:

    • Gently wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Counterstain with DAPI solution for 5 minutes at room temperature to visualize all cell nuclei.

    • Wash the cells twice with PBS.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filters for PI (red fluorescence) and DAPI (blue fluorescence).

    • Quantify the percentage of PI-positive cells (cells with damaged membranes) by counting the number of red-stained nuclei and dividing by the total number of nuclei (blue-stained).

    • Alternatively, use a fluorescence plate reader to measure the total fluorescence intensity of PI.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Assessing Cytotoxicity

This protocol provides a method to quantify cell membrane damage by measuring the release of LDH into the culture medium.

Materials:

  • Cell line and culture reagents as in Protocol 1.

  • This compound (P188).

  • Agent to induce cell injury (e.g., Triton X-100, H2O2, or hypoxia/reoxygenation setup).

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1 to seed cells and treat them with the injury-inducing agent and P188.

  • Collection of Supernatant: After the treatment period, carefully collect a sample of the cell culture supernatant from each well. Avoid disturbing the cell monolayer.

  • Cell Lysis for Maximum LDH Release Control: To the wells designated as the maximum LDH release control, add the lysis buffer provided in the LDH assay kit. Incubate for the time recommended by the manufacturer. Then, collect the supernatant.

  • LDH Assay:

    • Follow the instructions of the commercial LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

    • Incubate the reaction for the specified time at room temperature, protected from light.

    • Stop the reaction by adding the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

    • A lower percentage of cytotoxicity in the P188-treated groups compared to the injury-only control indicates a membrane-protective effect.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using the DOT language can help visualize the experimental processes and the proposed mechanism of this compound.

Experimental_Workflow_PI_Assay cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Fixation cluster_analysis Analysis cell_seeding Seed Cells in 24-well Plate overnight_culture Incubate Overnight cell_seeding->overnight_culture induce_injury Induce Membrane Injury (e.g., Triton X-100) overnight_culture->induce_injury add_p188 Add this compound induce_injury->add_p188 pi_stain Stain with Propidium Iodide add_p188->pi_stain fix_cells Fix with 4% PFA pi_stain->fix_cells dapi_stain Counterstain with DAPI fix_cells->dapi_stain microscopy Fluorescence Microscopy dapi_stain->microscopy quantification Quantify % PI-Positive Cells microscopy->quantification

Caption: Workflow for assessing membrane sealing using Propidium Iodide.

Poloxamer188_Mechanism cluster_membrane Cell Membrane healthy_membrane Intact Membrane (Hydrophobic Core Shielded) damaged_membrane Damaged Membrane (Hydrophobic Core Exposed) healthy_membrane->damaged_membrane Injury p188 This compound (Amphiphilic) damaged_membrane->p188 Exposure to P188 repaired_membrane Sealed Membrane (Barrier Function Restored) p188->repaired_membrane Inserts into Damaged Area

Caption: Proposed mechanism of this compound membrane sealing.

Conclusion

This compound offers a promising therapeutic strategy for conditions involving cellular membrane damage. The protocols and methods outlined in this application note provide a framework for researchers to effectively assess and quantify the membrane-sealing capabilities of this compound in various experimental settings. The use of standardized assays and clear reporting of quantitative data will be crucial in advancing our understanding of this polymer's therapeutic potential. While this compound is FDA-approved for certain applications, further research is needed to fully elucidate its mechanisms of action and optimize its use in diverse clinical scenarios.[1][12]

References

Application Notes and Protocols for Poloxamer 188 in Cell Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Poloxamer 188

This compound, also known by its trade name Pluronic® F68, is a non-ionic triblock copolymer.[1] It consists of a central hydrophobic chain of polyoxypropylene flanked by two hydrophilic chains of polyoxyethylene.[1] With an average molecular weight of 7680-9510 g/mol , this compound is recognized for its surfactant properties and has been shown to have low toxicity in various applications.[1][2] In the context of cryopreservation, it serves as a valuable supplement to protect cells from damage during freezing and thawing.[2]

Mechanism of Action in Cryopreservation

The cryoprotective effects of this compound are attributed to several mechanisms, primarily centered around maintaining cell membrane integrity:

  • Membrane Stabilization and Repair: this compound can insert into damaged lipid bilayers, stabilizing and resealing the cell membrane.[2][3] This is crucial for mitigating the mechanical stress and membrane rupture caused by ice crystal formation during the freeze-thaw cycle.[2]

  • Inhibition of Apoptosis: Studies have indicated that this compound can suppress the expression of genes related to apoptosis, thereby preventing programmed cell death that can be triggered by cryoinjury.[4]

  • Prevention of Protein Destabilization: During freezing, proteins can be destabilized at the ice-water interface, leading to aggregation. This compound acts as a surfactant to prevent this protein aggregation.[5][6][7][8]

  • Reduction of Cell Aggregation: By interacting with cell membranes, this compound can inhibit the aggregation of cells, which is often an issue in thawed samples.[2]

Application Data and Quantitative Summary

This compound has demonstrated efficacy in the cryopreservation of a variety of cell types. The following tables summarize the quantitative data from several studies, highlighting its impact on cell viability and function.

Table 1: this compound in the Cryopreservation of Various Cell Types

Cell TypeThis compound ConcentrationOther CryoprotectantsKey Findings
Caco-2 cells0.5%Not specifiedIncreased proliferation of thawed cells about twofold.[9][10]
Multipotent stromal cells (marmoset)1% (v/v)2.5% DMSO, 0.1% methylcelluloseAchieved high post-thaw cell survival and maintained differentiation capacity in a xeno-free protocol.[11]
Rooster Sperm1%2% Glycerol (B35011)Significantly higher total and progressive motility, membrane functionality, viability, and ATP content; lower apoptosis.[2]
Bovine Corneal Endothelial Cells1 mg/mLOptisol-GSDead or missing cells were less than 1% after 12 days of cold storage, compared to ~10% without this compound.[12]
Bovine Chondral ExplantsNot specifiedNot specifiedReduced the percentage of cells with DNA fragmentation by approximately 45% at 4 and 7 days post-injury.[13]

Table 2: Effect of this compound on Rooster Sperm Cryopreservation with Varying Glycerol Concentrations

Treatment GroupTotal Motility (%)Progressive Motility (%)Viability (%)
2% Glycerol + 1% P188 (G2P1)HighestHighestHighest
8% Glycerol + 0.5% P188 (G8P0.5)Better than controlBetter than controlBetter than control
2% Glycerol + 0% P188 (G2P0)Most depressedNot specifiedNot specified

Data adapted from a study on rooster sperm cryopreservation, which found significant interactions between glycerol and this compound concentrations.[2]

Experimental Protocols

General Protocol for Cryopreservation of Adherent Cells with this compound

This protocol provides a general framework that can be adapted for various adherent cell lines. Optimization of this compound and cryoprotectant concentrations for specific cell types is recommended.

Materials and Reagents:

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • Cryopreservation medium (e.g., DMEM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound (Pluronic® F68)

  • Fetal Bovine Serum (FBS) or other serum replacement

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

  • Water bath at 37°C

Protocol Steps:

  • Preparation of Cryopreservation Medium:

    • Prepare a base cryopreservation medium consisting of, for example, 90% complete culture medium and 10% DMSO.

    • Prepare a stock solution of this compound in PBS or basal medium.

    • On the day of use, add this compound to the base cryopreservation medium to achieve the desired final concentration (e.g., 0.5% - 1%). Ensure it is completely dissolved. Keep the final cryopreservation medium on ice.

  • Cell Preparation:

    • Culture cells to approximately 80-90% confluency.

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete culture medium.

    • Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

  • Freezing Procedure:

    • Centrifuge the required number of cells again and resuspend the pellet in the cold, complete cryopreservation medium containing this compound at a density of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This typically achieves a cooling rate of approximately -1°C/minute.

    • Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

  • Thawing Procedure:

    • Rapidly thaw the cryovial by placing it in a 37°C water bath until only a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly transfer the contents of the vial to a conical tube containing at least 10 mL of pre-warmed complete culture medium.

    • Centrifuge at a low speed (e.g., 150-200 x g) for 5 minutes to pellet the cells and remove the cryopreservation medium.

    • Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Transfer the cells to a new culture flask.

  • Post-Thaw Viability Assessment:

    • After 24 hours of incubation, assess cell attachment and morphology.

    • Perform a viability assay (e.g., MTT, AlamarBlue, or live/dead staining) to quantify the recovery rate.

Protocol for Xeno-Free Cryopreservation of Multipotent Stromal Cells

This protocol is adapted from a study aiming to reduce DMSO concentration and eliminate animal serum.[11]

Cryoprotective Agent (CPA) Mixture (MP):

  • DMEM (96.4% v/v)

  • DMSO (2.5% v/v)

  • Methylcellulose (0.1% v/v)

  • This compound (1% v/v)

Freezing Protocol:

  • Prepare the MP cryoprotective agent mixture and cool it on ice.

  • Harvest and pellet the multipotent stromal cells as described in the general protocol.

  • Resuspend the cells in the cold MP mixture.

  • Incubate for 10 minutes.

  • Aliquot into cryovials.

  • Utilize a two-step cooling process for freezing:

    • 7.5°C/minute from 4°C to -30°C.

    • 3°C/minute from -30°C to -80°C.

  • Transfer to liquid nitrogen for long-term storage.

Visualizations

Cryopreservation_Workflow cluster_prep Cell Preparation cluster_freezing Freezing cluster_thawing Thawing and Recovery Harvest Harvest Cells (80-90% confluency) Wash Wash with PBS Harvest->Wash Trypsinize Trypsinize to Detach Wash->Trypsinize Centrifuge1 Centrifuge and Resuspend Trypsinize->Centrifuge1 Count Count Cells and Check Viability Centrifuge1->Count Resuspend_CPA Resuspend in Cold Cryo-Medium with this compound Count->Resuspend_CPA Aliquot Aliquot into Cryovials Resuspend_CPA->Aliquot Controlled_Cooling Controlled Rate Cooling (-1°C/min) Aliquot->Controlled_Cooling LN2_Storage Store in Liquid Nitrogen Controlled_Cooling->LN2_Storage Rapid_Thaw Rapid Thaw at 37°C LN2_Storage->Rapid_Thaw Long-term Storage Dilute Dilute in Warm Medium Rapid_Thaw->Dilute Centrifuge2 Centrifuge to Remove CPA Dilute->Centrifuge2 Culture Resuspend and Culture Centrifuge2->Culture Assess Assess Viability after 24h Culture->Assess

Caption: Experimental workflow for cell cryopreservation using this compound.

P188_Mechanism Cryo_Stress Cryopreservation Stress (Freezing & Thawing) Membrane_Damage Cell Membrane Damage Cryo_Stress->Membrane_Damage Apoptosis_Induction Apoptosis Induction Cryo_Stress->Apoptosis_Induction Protein_Agg Protein Aggregation Cryo_Stress->Protein_Agg Cell_Death Reduced Cell Viability Membrane_Damage->Cell_Death Apoptosis_Induction->Cell_Death Protein_Agg->Cell_Death P188 This compound Membrane_Stabilization Membrane Stabilization & Repair P188->Membrane_Stabilization Apoptosis_Inhibition Inhibition of Apoptotic Genes P188->Apoptosis_Inhibition Protein_Stabilization Prevention of Aggregation P188->Protein_Stabilization Membrane_Stabilization->Membrane_Damage Improved_Viability Improved Cell Viability & Function Membrane_Stabilization->Improved_Viability Apoptosis_Inhibition->Apoptosis_Induction Apoptosis_Inhibition->Improved_Viability Protein_Stabilization->Protein_Agg Protein_Stabilization->Improved_Viability

Caption: Proposed mechanism of this compound's cryoprotective effects.

XenoFree_Components Cryo_Medium Xeno-Free Cryopreservation Medium Basal_Medium Basal Medium (e.g., DMEM) Cryo_Medium->Basal_Medium CPA Cryoprotective Agents Cryo_Medium->CPA Supplements Supplements Cryo_Medium->Supplements DMSO Reduced DMSO (e.g., 2.5%) CPA->DMSO P188 This compound (e.g., 1%) CPA->P188 Methylcellulose Methylcellulose (e.g., 0.1%) Supplements->Methylcellulose

Caption: Components of a xeno-free cryopreservation medium with this compound.

Conclusion and Recommendations

This compound is a valuable additive in cell cryopreservation protocols, enhancing post-thaw cell viability and function across various cell types. Its primary mechanism of action involves the stabilization and repair of cell membranes, which are susceptible to damage during the freeze-thaw process.

For researchers and drug development professionals, the following recommendations are suggested:

  • Optimization is Key: The optimal concentration of this compound can vary depending on the cell type. It is advisable to perform a dose-response study (e.g., 0.1% to 1.0%) to determine the most effective concentration for your specific application.

  • Reducing Toxicity: this compound can be used in combination with traditional cryoprotectants like DMSO or glycerol. Its inclusion may allow for a reduction in the concentration of these more toxic agents, thereby improving overall cell health post-thaw.[2][11]

  • Xeno-Free Formulations: For clinical applications, this compound is a suitable component for developing xeno-free and serum-free cryopreservation media, which increases safety and reduces variability.[11]

  • Consider Co-solutes: The addition of sugars like sucrose (B13894) or trehalose (B1683222) can enhance the stabilizing function of this compound at lower concentrations by preventing its crystallization during freezing.[5][6][7][8]

References

Application Notes and Protocols for Creating Thermosensitive Hydrogels Using Poloxamer 188

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poloxamers are synthetic triblock copolymers composed of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks. Poloxamer 188 (P188), also known as Pluronic® F-68, is a widely used polymer in the pharmaceutical industry due to its excellent biocompatibility, low toxicity, and unique thermosensitive properties. In aqueous solutions above a certain concentration, this compound, often in combination with other poloxamers like Poloxamer 407 (P407), exhibits reversible thermal gelation. These solutions are liquid at refrigerated temperatures and transform into a gel state at physiological temperatures. This in-situ gelling capability makes them ideal candidates for various drug delivery applications, including ophthalmic, injectable, and transdermal systems, as they can be easily administered as a liquid and then form a stable gel depot at the site of action, providing sustained drug release.

Physicochemical Properties of this compound

This compound is a non-ionic surfactant approved by the FDA as an excipient in many cosmetic and pharmaceutical formulations. Its properties are summarized in the table below.

PropertyValueReference
Synonyms Pluronic® F-68, Kolliphor® P 188
Structure PEO₈₀-PPO₃₀-PEO₈₀
Average Molecular Weight 8400 Da
Appearance White, waxy, free-flowing granules or solid
Hydrophilic-Lipophilic Balance (HLB) 29
Biocompatibility High, low toxicity
FDA Status Approved as a therapeutic agent and excipient

Mechanism of Thermogelation

The thermosensitive behavior of poloxamer solutions is driven by temperature-dependent changes in polymer hydration and self-assembly. At low temperatures, the PEO and PPO blocks are hydrated, and the polymer chains exist as individual units (unimers) in solution. As the temperature increases, the PPO core becomes dehydrated and hydrophobic interactions dominate, leading to the formation of spherical micelles. With a further increase in temperature, these micelles pack closely together, forming a structured network that results in the transition from a low-viscosity solution (sol) to a high-viscosity semi-solid (gel).

G cluster_0 Low Temperature (e.g., 4°C) cluster_1 Intermediate Temperature cluster_2 Physiological Temperature (e.g., 37°C) unimer1 Unimer micelle1 Micelle unimer1->micelle1  Increase Temp   (Micellization) unimer2 Unimer unimer3 Unimer gel5 micelle1->gel5  Increase Temp (Gelation) micelle2 Micelle micelle3 Micelle gel1 gel2 gel3 gel4 gel6 gel7 gel8 gel9

Fig 1. Schematic of the temperature-dependent sol-gel transition of Poloxamer hydrogels.

Application Notes: Formulation and Drug Delivery

This compound is rarely used alone to form thermosensitive hydrogels at physiological temperatures because it requires very high concentrations. Instead, it is commonly blended with Poloxamer 407 (P407) to modulate the sol-gel transition temperature (Tsol-gel) and improve the mechanical properties of the resulting hydrogel. The addition of P188 to a P407 formulation increases the Tsol-gel, allowing for the creation of hydrogels that are liquid at room temperature but gel at body temperature.

Example Formulations

The following table summarizes example binary poloxamer hydrogel formulations and their reported gelation temperatures, demonstrating how the ratio of P407 to P188 affects this critical parameter.

Poloxamer 407 (% w/v)This compound (% w/v)Other Components (% w/v)Gelation Temp. (°C)Application AreaReference
2010-31.7Intramuscular Delivery
2410-24.6Intramuscular Delivery
24160.1 Carbopol 94037.3 - 38.3Transdermal Delivery
2310-~32-35Ocular Delivery
2315-~32-35Ocular Delivery
170.50.5 ε-polylysine~32Nasal Delivery
207.350.6 Polycarbophil~30-35Mucoadhesive Delivery

Key Considerations:

  • Drug Incorporation: The addition of a drug can alter the Tsol-gel. Hydrophilic drugs may have a minimal effect, while hydrophobic drugs can interact with the PPO core of the micelles, potentially lowering the Tsol-gel.

  • Additives: Other polymers, such as Carbopol or polycarbophil, can be included to enhance mucoadhesion and modify the gel strength and drug release profile.

  • Sterilization: Formulations must be sterilized, typically by filtration through a 0.22 µm filter before the gelation process, as autoclaving can degrade poloxamers.

Experimental Protocols

The following section provides detailed protocols for the preparation and characterization of this compound-based thermosensitive hydrogels.

Experimental Workflow

The general workflow for developing and characterizing a poloxamer-based hydrogel involves preparation, determination of physical properties, and evaluation of its performance for drug delivery.

G A 1. Polymer & Drug Weighing B 2. Dissolution in Cold Water (4°C) (Cold Method) A->B C 3. Refrigeration until Clear Solution Forms (Overnight) B->C D Formulated Hydrogel (Sol State) C->D E 4a. Determine Gelation Temperature (Tube Inversion Method) D->E F 4b. Rheological Analysis (G', G'', Viscosity vs. Temp) D->F G 4c. In Vitro Drug Release Study (Dialysis Method) D->G H 4d. Cytotoxicity Assessment (e.g., MTT Assay) D->H I Data Analysis & Optimization E->I F->I G->I H->I

Application Notes and Protocols: Poloxamer 188 for Enhancing Drug Permeation Across Biological Barriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxamer 188 (P188), a non-ionic triblock copolymer, has demonstrated significant potential as a pharmaceutical excipient to enhance the permeation of therapeutic agents across various biological barriers. Its unique physicochemical properties allow it to interact with cell membranes, modulate tight junctions, and influence cellular transport pathways, thereby offering a promising strategy to improve the bioavailability of a wide range of drugs. These application notes provide a comprehensive overview of the mechanisms, experimental protocols, and quantitative effects of this compound in enhancing drug delivery across key biological barriers, including the blood-brain barrier and the intestinal epithelium.

Mechanisms of Action

This compound enhances drug permeation through a multi-faceted mechanism that involves both direct effects on the cell membrane and modulation of intracellular signaling pathways.

  • Membrane Sealing and Fluidization: P188 can insert its hydrophobic poly(propylene oxide) (PPO) core into damaged cell membranes, effectively "sealing" them and restoring their integrity. In the context of drug delivery, this interaction can also transiently increase membrane fluidity, facilitating the passage of drug molecules.

  • Modulation of Tight Junctions: this compound has been shown to influence the expression and localization of tight junction proteins, such as Zonula Occludens-1 (ZO-1), claudin-5, and occludin.[1] By modulating these key proteins, P188 can transiently and reversibly open the paracellular pathway, allowing for increased passage of drugs.

  • Inhibition of P-glycoprotein (P-gp) Efflux: P188 can inhibit the function of P-glycoprotein, a major efflux transporter that actively pumps a wide variety of drugs out of cells. This inhibition is thought to occur through alterations in the cell membrane environment and potentially by affecting ATP binding to the transporter, leading to increased intracellular drug accumulation and enhanced transport across barriers like the blood-brain barrier.[2]

  • Influence on Signaling Pathways: Emerging evidence suggests that this compound's effects on biological barriers are also mediated by intracellular signaling cascades, including the NF-κB and p38 MAPK pathways. These pathways are involved in regulating inflammation and cell stress responses, which can in turn affect barrier integrity.

Quantitative Data on Permeation Enhancement

The following tables summarize the quantitative effects of this compound on the permeation of various drugs across different biological barrier models.

Table 1: Effect of this compound on the Permeability of Drugs Across Caco-2 Cell Monolayers (Model for Intestinal Barrier)

DrugThis compound ConcentrationApparent Permeability Coefficient (Papp) ChangeReference
Ketoprofen (B1673614)10 mg/mLDecreased[3]
Nadolol (B74898)10 mg/mLDecreased[3]
LoperamideNot specified (in nanocarriers)Enhanced uptake and transport[4]

Note: The decrease in permeability for ketoprofen and nadolol was attributed to micellar entrapment of the drugs, which reduces the concentration of free drug available for transport.

Table 2: Effect of this compound on Blood-Brain Barrier Permeability

Model SystemDrug/MarkerThis compound ConcentrationEffect on PermeabilityReference
In vitro mouse brain endothelial cells70 kDa fluorescent dextranNot specifiedReduced permeability after injury
In vitro mouse brain endothelial cellsDextran0.5 mMSubstantially decreased after injury[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the permeation-enhancing effects of this compound.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes an in vitro model to assess the effect of this compound on the permeability of a model compound across a mouse brain microvascular endothelial cell (MBEC) monolayer.[6]

Materials:

  • Mouse Brain Microvascular Endothelial Cells (MBECs)

  • Cell culture medium (e.g., DMEM) with supplements

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • This compound solution

  • Model drug or fluorescent marker (e.g., 70 kDa FITC-dextran)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Plate reader for fluorescence detection

Procedure:

  • Cell Seeding: Seed MBECs onto the apical side of the Transwell inserts at a suitable density and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring Transendothelial Electrical Resistance (TEER).

  • Barrier Disruption (Optional): To model a compromised BBB, the monolayer can be exposed to an injurious stimulus (e.g., oxygen-glucose deprivation or a chemical disruptor).

  • Treatment with this compound: Prepare different concentrations of this compound in assay buffer. Replace the medium in the apical and basolateral chambers with the assay buffer. Add the this compound solutions to the apical chamber.

  • Permeability Measurement: Add the model drug or fluorescent marker to the apical chamber. At predetermined time points, collect samples from the basolateral chamber.

  • Quantification: Analyze the concentration of the drug or the fluorescence of the marker in the basolateral samples using an appropriate analytical method (e.g., HPLC, LC-MS/MS, or fluorescence plate reader).

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation (amount of substance in the receiver chamber over time)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration in the donor chamber

Protocol 2: Caco-2 Cell Permeability Assay (Intestinal Barrier Model)

This protocol is used to evaluate the effect of this compound on the transport of a drug across a Caco-2 cell monolayer, a widely accepted model of the human intestinal epithelium.[7][8]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM) with supplements

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • This compound solution

  • Test drug

  • Transport buffer (e.g., HBSS)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the monolayers to ensure their integrity before the experiment.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test drug and desired concentration of this compound to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral side and replace with fresh transport buffer.

    • To assess efflux, the experiment can be reversed by adding the drug to the basolateral side and sampling from the apical side (B to A transport).

  • Sample Analysis: Determine the concentration of the test drug in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the Papp value for both A to B and B to A directions. The efflux ratio (ER) can be calculated as: ER = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 1 suggests the involvement of active efflux.

Protocol 3: Western Blot Analysis of Tight Junction Proteins

This protocol outlines the steps to assess the effect of this compound on the expression levels of tight junction proteins like ZO-1.[9][10]

Materials:

  • Cell monolayers (e.g., MBECs or Caco-2 cells) treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against ZO-1 and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cell monolayers with ice-cold PBS and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against ZO-1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of ZO-1 to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_P188_Action This compound Action cluster_Membrane Cell Membrane Interaction cluster_Intracellular Intracellular Effects cluster_Outcome Permeation Outcome P188 This compound Membrane Cell Membrane P188->Membrane Membrane Sealing & Fluidization Pgp P-gp Efflux Pump P188->Pgp Inhibition NFkB NF-κB Pathway P188->NFkB Modulation p38 p38 MAPK Pathway P188->p38 Modulation Permeation Increased Drug Permeation Membrane->Permeation Enhanced Transcellular Transport Pgp->Permeation Reduced Efflux TJ Tight Junctions (ZO-1, Claudin-5) NFkB->TJ Regulation p38->TJ Regulation TJ->Permeation Increased Paracellular Transport G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare Drug Formulation with/without this compound Incubation Incubate with Formulation Formulation->Incubation Cells Culture Cell Monolayer (e.g., Caco-2, MBEC) Integrity Verify Monolayer Integrity (TEER) Cells->Integrity Integrity->Incubation Sampling Collect Samples from Receiver Compartment Incubation->Sampling Quantification Quantify Drug Concentration (e.g., LC-MS/MS) Sampling->Quantification Calculation Calculate Papp & Efflux Ratio Quantification->Calculation Interpretation Interpret Permeation Enhancement Calculation->Interpretation G cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_translocation Nuclear Translocation cluster_response Cellular Response Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_dimer p50/p65 Dimer IkB->NFkB_dimer Releases Nucleus Nucleus NFkB_dimer->Nucleus Translocates to Gene Gene Transcription (e.g., Pro-inflammatory cytokines, Adhesion molecules) Nucleus->Gene Initiates Permeability Increased Barrier Permeability Gene->Permeability

References

Troubleshooting & Optimization

Technical Support Center: Poloxamer 188 Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of Poloxamer 188 lot-to-lot variability on cell growth. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in cell culture?

This compound (also known by the trade name Pluronic® F-68) is a non-ionic block copolymer surfactant.[1][2][3] In mammalian cell culture, it is primarily used as a shear-protective agent.[2][4][5] Its main role is to protect suspension cells from damage caused by hydrodynamic forces in bioreactors, particularly from the stress induced by sparging (gas bubbling) and agitation.[4][5][6]

Q2: What is meant by "lot-to-lot variability" of this compound?

Lot-to-lot variability refers to inconsistencies in the physical and chemical properties of this compound between different manufacturing batches.[6][7] These variations can include differences in average molecular weight, the presence of high molecular weight (HMW) or low molecular weight (LMW) species, and contamination with impurities such as reaction intermediates like polypropylene (B1209903) oxide (PPO).[6][8][9] Even subtle differences can significantly impact cell culture performance, leading to process variability and potential batch failures.[10][11][12]

Q3: How does this compound protect cells from shear stress?

The exact mechanism is not fully understood, but it is believed that this compound integrates into the lipid bilayer of the cell membrane, particularly in damaged or compromised areas.[13][14][15] This helps to stabilize the membrane, reduce permeability, and prevent cell lysis caused by bubble rupture and other hydrodynamic stresses in a bioreactor.[13][15] It is thought to reduce cell-bubble attachment and strengthen the cell membrane.[6]

Q4: What are the consequences of using a "poor-performing" lot of this compound?

Using a poor-performing lot of this compound can lead to a range of negative outcomes in a cell culture process, including:

  • Decreased cell growth and viable cell density.[10][11]

  • Reduced cell viability.[6][10]

  • Lower product titers.[10][11]

  • Increased process variability and inconsistency between batches.[7] In some cases, the issue is not direct toxicity but a loss of the polymer's protective efficiency.[8][10]

Q5: What causes a lot of this compound to perform poorly?

Several factors have been identified as root causes for poor performance:

  • High Molecular Weight (HMW) Impurities: Hydrophobic HMW species can interfere with the shear-protective function of this compound.[6][8][12] These impurities are often more surface-active and can displace the effective this compound molecules at the cell membrane-bubble interface.[7][8]

  • Low Molecular Weight (LMW) Impurities: Certain LMW species, such as the reaction intermediate polypropylene oxide (PPO), have been identified as being cytostatic, meaning they inhibit cell proliferation.[9]

  • Foam Stability: Poor-performing lots have been correlated with the generation of more stable foam.[8] It is believed that hydrophobic HMW impurities concentrate in the foam layer, interfering with the protective action.[8][12]

Troubleshooting Guide

Q1: My cell culture is showing poor growth and low viability after switching to a new lot of this compound. What should I do?

This is a common sign of a poor-performing this compound lot.[10][11] The issue could be a loss of shear protection or the presence of a cytostatic impurity.

Troubleshooting Steps:

  • Confirm the Issue: Re-run the culture with a previous, known "good" lot of this compound in parallel with the suspect lot to confirm that the new lot is the source of the problem.

  • Perform a Small-Scale Shear Stress Assay: Use a screening model, such as the baffled shake flask model described in the protocols section, to directly assess the shear-protective capability of the new lot.[10][16]

  • Contact the Supplier: Report the issue to your this compound supplier and request the certificate of analysis and any available data on the lot's performance. Many suppliers now offer grades of this compound that are specifically tested for cell culture applications.[2][4][6]

  • Analytical Testing: If possible, perform analytical tests like Size Exclusion Chromatography (SEC) to check for deviations in the molecular weight distribution, particularly for the presence of HMW species.[8][9]

Start Poor cell growth or viability observed CheckLot New this compound lot used? Start->CheckLot OldLot Test with a known good lot CheckLot->OldLot Yes OtherIssue Investigate other process parameters (media, cells, etc.) CheckLot->OtherIssue No Compare Performance restored? OldLot->Compare Isolate Issue is likely the new This compound lot Compare->Isolate Yes Compare->OtherIssue No Screen Perform small-scale shear stress assay (e.g., Baffled Shake Flask) Isolate->Screen Analyze Perform analytical tests (e.g., SEC for HMW species) Screen->Analyze Contact Contact Supplier & Quarantine Lot Analyze->Contact Start Receive New Lot of This compound Analytical Analytical Testing (SEC, RP-LC) Start->Analytical Functional Functional Assay (Baffled Shake Flask) Start->Functional Compare Compare results to Reference Standard Analytical->Compare Functional->Compare Pass Lot Qualified for Use Compare->Pass Meets Specs Fail Lot Rejected. Contact Supplier. Compare->Fail Out of Specs cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cell Interior Shear Hydrodynamic Shear (Bubble Rupture) Membrane Membrane Damage (Pore Formation) Shear->Membrane IonFlux Uncontrolled Ion Flux Membrane->IonFlux Apoptosis Apoptosis Activation (e.g., p38 MAPK, Caspases) IonFlux->Apoptosis Death Cell Death Apoptosis->Death P188_Good Effective P188 Lot P188_Good->Membrane Blocks / Repairs P188_Bad Ineffective P188 Lot (due to impurities) P188_Bad->Membrane Fails to Protect

References

Technical Support Center: Analysis of Poloxamer 188 Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in Poloxamer 188.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: this compound, a triblock copolymer of polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO), can contain several types of impurities. These can be broadly categorized as:

  • Residual Manufacturing Reactants: These include unreacted monomers such as ethylene (B1197577) oxide and propylene (B89431) oxide, as well as the byproduct 1,4-dioxane (B91453).

  • High Molecular Weight (HMW) Species: These are often more hydrophobic than this compound and can negatively impact its performance, particularly in cell culture applications where it is used as a shear protectant.

  • Low Molecular Weight (LMW) Species: An example is polypropylene oxide (PPO), which can be a reaction intermediate. Certain LMW impurities have been identified as being cytostatic.[1][2]

  • Degradation Products: this compound is susceptible to auto-oxidation, which can lead to the formation of aldehydes (formaldehyde, acetaldehyde) and organic acids (formic acid, acetic acid).[2][3] This degradation can be influenced by factors such as temperature, pH, and the presence of trace metals.[1]

Q2: What are the pharmacopeial limits for residual manufacturing reactants in this compound?

A2: The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify limits for key residual impurities.

ImpurityUSP LimitEuropean Pharmacopoeia (EP) Limit
Ethylene Oxide≤ 1 µg/g (1 ppm)≤ 1 ppm
Propylene Oxide≤ 5 µg/g (5 ppm)≤ 5 ppm
1,4-Dioxane≤ 5 µg/g (5 ppm)≤ 10 ppm

Reference: [4][5]

Troubleshooting Guides

Problem 1: Lot-to-lot variability in cell culture performance observed with different batches of this compound.

Possible Cause: The presence of high molecular weight (HMW), hydrophobic impurities can interfere with the shear-protective properties of this compound, leading to decreased cell viability and growth.[6][7][8]

Troubleshooting Workflow:

cluster_0 Troubleshooting Lot-to-Lot Variability A Observe poor cell culture performance (e.g., decreased viability, growth) B Hypothesize this compound lot variability as the root cause A->B C Analyze this compound lots using RPLC-CAD/MS B->C D Compare chromatograms of good vs. poor performing lots C->D E Identify presence of HMW hydrophobic peaks in poor performing lots D->E F Quantify HMW impurities E->F G Quarantine or reject lots with HMW impurities above a determined threshold F->G H Implement routine screening of incoming This compound lots G->H

Caption: Troubleshooting workflow for this compound lot-to-lot variability.

Solution:

  • Analytical Screening: Employ a Reversed-Phase Liquid Chromatography (RPLC) method, preferably with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), to screen incoming lots of this compound. These detectors are well-suited for analyzing compounds like this compound that lack a UV chromophore.

  • Method: A gradient RPLC method can separate the more hydrophobic HMW impurities from the main this compound peak.

  • Action: Compare the chromatograms of underperforming lots with those of lots that provide good cell protection. The presence of significant peaks eluting after the main this compound peak is indicative of HMW impurities. Establish a threshold for these impurity peaks and reject lots that exceed this limit.

Problem 2: Unexpected decrease in pH and formation of particulates in a this compound-containing formulation during stability studies.

Possible Cause: Degradation of this compound through auto-oxidation, which is accelerated by factors like elevated temperature and exposure to oxygen. This process generates acidic byproducts (formic acid, acetic acid) and can lead to changes in the polymer's properties.[2][3]

Troubleshooting Workflow:

cluster_1 Investigating this compound Degradation A Observe pH drop and/or particulate formation in formulation B Hypothesize this compound degradation A->B C Analyze aged samples for degradation products (aldehydes, organic acids) using GC-MS or LC-MS B->C D Confirm presence of degradation products C->D E Review formulation composition and storage conditions D->E F Consider addition of a suitable antioxidant (if not already present) E->F G Optimize storage conditions (e.g., temperature control, inert atmosphere) E->G H Re-evaluate formulation stability F->H G->H

Caption: Workflow for investigating this compound degradation in formulations.

Solution:

  • Analysis of Degradation Products: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile degradation products like formaldehyde (B43269) and acetaldehyde. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect organic acids.

  • Formulation and Storage Review:

    • Antioxidants: this compound may contain an antioxidant like butylated hydroxytoluene (BHT). Verify the presence and concentration of the antioxidant. If absent, consider adding a suitable antioxidant to the formulation.

    • Storage Conditions: Store this compound and formulations containing it in tightly sealed containers, protected from light and heat, to minimize oxidative degradation. Consider storage under an inert atmosphere (e.g., nitrogen).

    • Buffer Effects: Be aware that certain buffer components, such as histidine, can promote the degradation of this compound under specific conditions.[9][10]

Experimental Protocols

Protocol 1: Quantification of Residual Ethylene Oxide, Propylene Oxide, and 1,4-Dioxane by Headspace GC-MS

This protocol is based on the principles outlined in the USP monograph for Poloxamer.[4]

Experimental Workflow:

cluster_2 GC-MS Analysis of Residual Solvents A Prepare Standard and Test Solutions B Incubate samples in headspace vials A->B C Inject headspace into GC-MS B->C D Separate compounds on GC column C->D E Detect and identify compounds by MS D->E F Quantify based on peak areas relative to standard E->F

Caption: Workflow for GC-MS analysis of residual solvents in this compound.

Methodology:

  • Standard Preparation: Prepare a standard solution containing known concentrations of ethylene oxide, propylene oxide, and 1,4-dioxane in a suitable matrix (e.g., stripped Poloxamer or an appropriate solvent).

  • Test Sample Preparation: Accurately weigh the this compound sample into a headspace vial.

  • Headspace GC-MS Parameters:

    • System: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

    • Column: A suitable capillary column for volatile organic compounds (e.g., a DB-624 or equivalent).

    • Oven Temperature Program: Isothermal at a low temperature (e.g., 70°C) for a hold time, followed by a temperature ramp to a final temperature (e.g., 240°C).

    • Carrier Gas: Helium or Hydrogen.

    • Headspace Parameters:

      • Incubation Temperature: e.g., 80°C

      • Incubation Time: e.g., 30 minutes

    • MS Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for each analyte.

  • Analysis:

    • Equilibrate the standard and test samples in the headspace autosampler.

    • Inject the headspace vapor onto the GC column.

    • Record the chromatograms and integrate the peak areas for the analytes.

  • Calculation: Calculate the concentration of each impurity in the test sample by comparing its peak area to the peak area of the corresponding analyte in the standard solution.

Performance Characteristics of a Typical GC-MS Method:

ParameterEthylene Oxide1,4-Dioxane
Limit of Quantitation (LOQ)~0.5 ppm~20 ppb (instrumental)
Linearity (R²)>0.99>0.99
Accuracy (Spike Recovery)-97-102%
Precision (%RSD)-1-7%

Reference: [11][12]

Protocol 2: Analysis of High Molecular Weight Impurities by RPLC-CAD

Methodology:

  • Standard and Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • RPLC-CAD Parameters:

    • System: High-Performance Liquid Chromatograph with a Charged Aerosol Detector.

    • Column: A C18 or similar reversed-phase column (e.g., Waters SunFire C18).[13][14]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient: A gradient from a lower to a higher percentage of acetonitrile to elute compounds with increasing hydrophobicity.

    • Flow Rate: e.g., 1.0 mL/min

    • Column Temperature: e.g., 40°C

    • CAD Settings: Optimize nebulizer temperature and gas flow according to the manufacturer's recommendations.

  • Analysis:

    • Inject the prepared sample onto the RPLC system.

    • Monitor the chromatogram for peaks eluting after the main this compound peak.

  • Quantification: The relative amount of HMW impurities can be estimated by comparing the peak area of the impurity peaks to the total peak area of all components. For more accurate quantification, a reference standard for the impurity would be required.

Performance Characteristics of a Typical RPLC-CAD Method for this compound:

ParameterValue
Limit of Detection (LOD)2.0 mg/L
Limit of Quantitation (LOQ)5.0 mg/L
Linearity (R²)>0.999
Accuracy (Recovery)95.7% - 110.0%
Precision (Repeatability RSD)< 4.2%

Reference:

References

Technical Support Center: Optimizing Poloxamer 188 Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Poloxamer 188 to prevent protein aggregation. Browse our troubleshooting guides and frequently asked questions to resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent protein aggregation?

This compound is a non-ionic surfactant used in biopharmaceutical applications to stabilize proteins in liquid formulations and protect mammalian cells from shear stress.[1][2] It is a triblock copolymer consisting of a central hydrophobic block of polypropylene (B1209903) oxide (PPO) flanked by two hydrophilic blocks of polyethylene (B3416737) oxide (PEO).[2] This structure allows this compound to prevent protein aggregation through two primary mechanisms:

  • Competitive Surface Adsorption: Proteins can unfold and aggregate at interfaces such as air-liquid or ice-liquid. This compound, being surface-active, preferentially adsorbs to these interfaces, preventing proteins from doing so.[2][3]

  • Direct Binding: this compound can directly bind to hydrophobic patches on the surface of proteins, acting like a chaperone to prevent protein-protein interactions that lead to aggregation.[2]

Q2: What is the optimal concentration of this compound to use?

The optimal concentration of this compound is highly dependent on the specific protein, formulation, and the type of stress being applied. However, typical concentration ranges are between 0.01% and 0.1% for preventing surface- and agitation-induced aggregation.[3] For freeze-thaw stress, concentrations of ≥0.100% w/v have been shown to be effective in stabilizing proteins like lactate (B86563) dehydrogenase (LDH).[4][5][6] In cell culture media for shear protection, concentrations are typically 1-2 g/L, but can sometimes be reduced to 0.5 g/L.[7]

Q3: How does the hydrophobicity of this compound affect its performance?

Higher hydrophobicity in this compound enhances its ability to stabilize proteins.[1][2] This is because a more hydrophobic PPO block leads to higher surface activity, allowing the poloxamer to more effectively compete with proteins for interfacial adsorption and to have a higher affinity for direct binding to hydrophobic patches on proteins.[2] It has been shown that this compound with higher hydrophobicity is more effective at reducing the formation of visible protein particles under stress conditions.[8][9]

Q4: Can this compound degrade, and how does this impact protein stability?

Yes, this compound can undergo degradation, particularly through oxidation.[10][11][12] The stability of this compound in solution is influenced by factors such as temperature, concentration, and the type of buffer used.[13] For instance, histidine, a common buffer component, can promote degradation in the presence of hydroxyl radicals but protect against it in the presence of hydrogen peroxide and alkyl radicals.[10][11][12] The chemical integrity of this compound is crucial for its protective effects, as degradation can compromise its ability to prevent protein aggregation.[10][11][12]

Q5: Are there different grades of this compound available?

Yes, different grades of this compound are available, which are optimized for specific applications. For example, MilliporeSigma offers variants with high hydrophobicity for superior protein stabilization and others with lower hydrophobicity for enhanced cell protection in cultures.[1] Batch-to-batch consistency in molecular weight and hydrophobicity is important for reliable performance.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Protein aggregation is still observed after adding this compound. - Sub-optimal this compound concentration.- Inappropriate grade of this compound for the application.- Degradation of this compound.- Presence of other excipients causing interactions.- Perform a concentration optimization study (see Experimental Protocol below).- Select a this compound with higher hydrophobicity for enhanced protein stabilization.[2]- Ensure proper storage and handling of this compound to prevent degradation. Evaluate the stability of this compound in your formulation buffer.[10][11][12]- Investigate potential interactions with other formulation components, such as preservatives, which can induce micelle formation and turbidity.[14][15]
High turbidity in the formulation, even with this compound. - Micelle formation or phase separation of this compound, potentially induced by other excipients like preservatives (e.g., phenol, benzyl (B1604629) alcohol).[14][15][16]- Crystallization of this compound at low temperatures.[4][5][6]- Evaluate the compatibility of this compound with all formulation components. A systematic study of mixtures may be necessary.[14][15]- For frozen formulations, consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222), which can inhibit the crystallization of this compound.[4][5][6]
Inconsistent results between different batches of this compound. - Lot-to-lot variability in material attributes such as hydrophobicity and molecular weight.[1][8]- Source high-quality this compound with consistent batch-to-batch specifications.[1]- Implement analytical methods to screen incoming batches of this compound for critical quality attributes.[8][17]
Foaming in cell culture bioreactors. - High concentrations of this compound can contribute to foaming.- Attempt to reduce the this compound concentration while ensuring adequate shear protection is maintained.[7]

Data Summary

Table 1: Recommended this compound Concentration Ranges for Different Applications

ApplicationStress TypeRecommended ConcentrationReference(s)
Liquid Protein FormulationsAgitation/Shaking0.01% - 0.1% (w/v)[3]
Frozen Protein FormulationsFreeze-Thaw Cycles≥ 0.100% (w/v)[4][5][6][18]
Mammalian Cell CultureShear Stress0.5 - 2 g/L (0.05% - 0.2% w/v)[7]

Table 2: Effect of this compound Concentration on Lactate Dehydrogenase (LDH) Aggregation After Freeze-Thaw Cycles

This compound Concentration (% w/v)OutcomeReference(s)
≥ 0.100Stabilized the protein, preventing aggregation.[4][5][6][18]
≤ 0.010Increased protein aggregation. Addition of 1.0% w/v sucrose or trehalose improved stabilization.[4][5][6]
0.003Ineffective at preventing aggregation.[4][5]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration to Prevent Agitation-Induced Protein Aggregation

Objective: To determine the minimum concentration of this compound required to prevent protein aggregation under mechanical stress.

Materials:

  • Protein of interest in a buffered solution

  • This compound stock solution (e.g., 1% w/v)

  • Stir plate and magnetic stir bars

  • Appropriate vials (e.g., glass vials)

  • Turbidimeter or spectrophotometer

  • Size Exclusion Chromatography (SEC-HPLC) system

  • Flow imaging microscopy instrument

Methodology:

  • Prepare a series of protein solutions containing varying concentrations of this compound (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.2% w/v). Include a non-stressed control sample.

  • Aliquot the solutions into vials with a magnetic stir bar.

  • Place the vials on a stir plate and stir at a constant speed (e.g., 600 rpm) for a defined period (e.g., 24 hours) at a controlled temperature.[2]

  • After the stress period, visually inspect the samples for any signs of precipitation or aggregation.

  • Measure the turbidity of each sample using a turbidimeter or by measuring the absorbance at 350 nm with a spectrophotometer.

  • Analyze the samples by SEC-HPLC to quantify the remaining monomer and detect the formation of soluble aggregates.

  • For a more detailed analysis of sub-visible particles, analyze the samples using flow imaging microscopy.[2]

  • Compare the results from the stressed samples to the non-stressed control to determine the effective concentration of this compound.

Visualizations

ProteinAggregationAndStabilization cluster_0 Protein Aggregation Pathway cluster_1 This compound Stabilization Mechanisms NativeProtein Native Protein UnfoldedProtein Partially/Fully Unfolded Protein NativeProtein->UnfoldedProtein Stress (e.g., Shear, Interface) Aggregates Aggregates UnfoldedProtein->Aggregates Hydrophobic Interactions ProteinInterface Protein at Interface UnfoldedProtein->ProteinInterface P188 This compound P188->UnfoldedProtein Direct Binding to Hydrophobic Patches Interface Air/Liquid Interface P188->Interface Competitive Adsorption StabilizedProtein Stabilized Protein in Bulk Interface->ProteinInterface ProteinInterface->Aggregates

Caption: Mechanisms of protein aggregation and stabilization by this compound.

ExperimentalWorkflow start Start: Define Protein and Stress Condition prep_samples Prepare Protein Samples with Varying This compound Concentrations (0% - 0.2%) start->prep_samples stress Apply Stress (e.g., Agitation, Freeze-Thaw) prep_samples->stress analysis Analyze Samples stress->analysis turbidity Turbidity Measurement analysis->turbidity sec SEC-HPLC (Monomer Purity, Soluble Aggregates) analysis->sec fim Flow Imaging Microscopy (Sub-visible Particles) analysis->fim evaluation Evaluate Data and Determine Optimal Concentration turbidity->evaluation sec->evaluation fim->evaluation end End: Optimized Formulation evaluation->end

Caption: Workflow for optimizing this compound concentration.

References

Poloxamer 188 degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Poloxamer 188. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to this compound degradation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulations and cell cultures?

A1: this compound (also known by the trade name Pluronic® F-68) is a non-ionic block copolymer surfactant. It is widely used in the pharmaceutical and biotechnology industries to stabilize proteins, solubilize drugs, and protect cells from shear stress in bioreactors.[1][2] Its amphiphilic nature, with hydrophilic polyethylene (B3416737) oxide (PEO) and hydrophobic polypropylene (B1209903) oxide (PPO) blocks, allows it to interact with and protect various molecules and cell membranes.[2][3]

Q2: What are the common degradation products of this compound?

A2: Under stress conditions, this compound can degrade into several low-molecular-weight products. The most commonly identified degradation products are:

  • Acids: Formic acid and acetic acid.[4]

  • Aldehydes: Formaldehyde and acetaldehyde.[4]

  • Low-molecular-weight polymers: Resulting from the cleavage of the polymer chains.[4]

Q3: What conditions can cause my this compound to degrade?

A3: this compound degradation can be initiated by several factors:

  • Thermal Stress: Elevated temperatures, particularly at 40°C and above, can accelerate degradation.[1][5]

  • Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, and the presence of trace metals can lead to oxidative degradation.[3][5]

  • Buffer Composition: The type of buffer used can significantly impact stability. For instance, histidine buffers can promote degradation in the presence of hydroxyl radicals but may be protective against other oxidative species.[1][5]

  • Sonication: The use of sonication to dissolve or disperse substances in a solution containing this compound can lead to its degradation and the formation of toxic byproducts.

Q4: What are the potential effects of this compound degradation products on my experiments?

A4: The presence of degradation products and impurities can have several adverse effects:

  • Cytotoxicity: Degradation products, particularly those generated by sonication, can be toxic to mammalian cells.

  • Cytostatic Effects: Impurities from the manufacturing process, such as polypropylene oxide (PPO), have been shown to have cytostatic effects, inhibiting cell growth without necessarily causing cell death.[6]

  • Altered Formulation Stability: The degradation of this compound can lead to a decrease in its protective effects, potentially causing protein aggregation and particle formation in biopharmaceutical formulations.

  • pH Changes: The formation of acidic degradation products like formic and acetic acid can lower the pH of the formulation, which can affect the stability of the active pharmaceutical ingredient.[4]

Troubleshooting Guides

Issue 1: I am observing unexpected cytotoxicity or reduced cell viability in my cell culture.

Possible Cause: Your this compound may have degraded, or the lot you are using contains harmful impurities.

Troubleshooting Steps:

  • Review Storage and Handling: Ensure that your this compound stock solutions are stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles.

  • Check for Signs of Degradation: Measure the pH of your this compound solution. A significant drop in pH may indicate the formation of acidic degradation products.

  • Analytical Testing: If you have access to analytical instrumentation, you can test for the presence of degradation products or impurities. See the "Experimental Protocols" section for details on HPLC-MS and SEC-HPLC methods.

  • Test a New Lot: If possible, obtain a new lot of this compound from a reputable supplier and repeat the experiment. Compare the performance of the new lot with the suspect lot.

  • Avoid Sonication: If your protocol involves sonication, consider alternative methods for dissolution or dispersion. If sonication is necessary, minimize the duration and power.

Issue 2: I am seeing increased protein aggregation or particle formation in my biopharmaceutical formulation.

Possible Cause: The this compound in your formulation may be degrading, leading to a loss of its stabilizing properties.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To understand the stability of your formulation, perform a forced degradation study under thermal and oxidative stress. This will help identify the degradation pathway and the conditions that accelerate it. Refer to the "Experimental Protocols" section for a general protocol.

  • Analyze for Degradation Products: Use analytical techniques such as HPLC with charged aerosol detection (CAD) or mass spectrometry (MS) to quantify the amount of intact this compound and identify any degradation products.

  • Optimize Formulation Buffer: The choice of buffer can significantly influence this compound stability. Consider screening different buffer systems to find one that minimizes degradation. For example, while histidine can sometimes promote oxidation, in other contexts, it can be protective.[1][5]

  • Control for Metal Ions: Trace metal ions can catalyze oxidative degradation. Ensure that your formulation components have low levels of metal impurities.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under different stress conditions.

Stress ConditionBufferTemperatureDurationDegradation Products Observed% Degradation (Approx.)Reference
Thermal StressHistidine60°C8 weeksNot specified> 50%[5]
Thermal StressPBS60°C8 weeksNot specified~ 20%[5]
Oxidative (H₂O₂)Histidine40°C4 weeksNot specified~ 10%[5]
Oxidative (H₂O₂)PBS40°C4 weeksNot specified~ 50%[5]
Oxidative (Fenton)Histidine40°C4 weeksNot specified> 90%[5]
Oxidative (Fenton)PBS40°C4 weeksNot specified> 90%[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution.

1. Materials:

  • This compound solution (e.g., 1% w/v in purified water or formulation buffer)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Heat source (e.g., oven or water bath)

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the this compound solution at 60°C for 7 days.

  • Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as HPLC-MS (see Protocol 2).

Protocol 2: Analysis of this compound and its Degradation Products by HPLC-MS

This protocol provides a starting point for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

1. Instrumentation and Columns:

  • HPLC system with a mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Reversed-phase C18 column (e.g., Waters SunFire C18).[7]

2. Mobile Phases:

3. Gradient Elution:

Time (min) % Mobile Phase B
0-5 0
5-10 10
10-18 45
18-22 100

| 22-28 | 0 |

4. MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 250-2000

  • Further optimization of MS parameters (e.g., capillary voltage, cone voltage, source temperature) will be required for your specific instrument.

5. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.

Signaling Pathways and Logical Relationships

Formaldehyde-Induced Apoptosis

Formaldehyde, a degradation product of this compound, can induce apoptosis through the PTEN/PI3K/Akt signaling pathway.[8]

Formaldehyde_Apoptosis Formaldehyde Formaldehyde PTEN PTEN (Tumor Suppressor) Formaldehyde->PTEN downregulates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Formaldehyde-induced apoptosis via the PTEN/PI3K/Akt pathway.

Acetaldehyde-Induced DNA Damage and Apoptosis

Acetaldehyde, another degradation product, can cause DNA damage and trigger apoptosis, involving the ATR-Chk1 pathway.[9]

Acetaldehyde_Apoptosis Acetaldehyde Acetaldehyde DNA_Damage DNA Damage (Double-Strand Breaks) Acetaldehyde->DNA_Damage ATR ATR Kinase DNA_Damage->ATR activates Apoptosis Apoptosis DNA_Damage->Apoptosis (if unrepaired) Chk1 Chk1 Kinase ATR->Chk1 phosphorylates & activates CellCycleArrest S/G2-M Phase Cell Cycle Arrest Chk1->CellCycleArrest FANCD2 FANCD2 (DNA Repair) Chk1->FANCD2 activates FANCD2->DNA_Damage repairs

Caption: Acetaldehyde-induced DNA damage response and apoptosis.

Troubleshooting Logic for Poor Cell Culture Performance

This diagram illustrates a logical workflow for troubleshooting poor cell culture performance that may be related to this compound.

Troubleshooting_Workflow Start Poor Cell Culture Performance (Low Viability/Growth) Check_P188 Suspect this compound? Start->Check_P188 Check_Other Investigate Other Causes (Media, Cells, Contamination) Check_P188->Check_Other No Review_Handling Review P188 Storage & Handling Procedures Check_P188->Review_Handling Yes Test_pH Measure pH of P188 Stock Solution Review_Handling->Test_pH pH_Drop Significant pH Drop? Test_pH->pH_Drop Analytical_Test Perform Analytical Testing (HPLC-MS, SEC) pH_Drop->Analytical_Test Yes pH_Drop->Analytical_Test No (Proceed to confirm) Degradation_Detected Degradation/Impurities Detected? Analytical_Test->Degradation_Detected New_Lot Test a New Lot of P188 Degradation_Detected->New_Lot Yes Not_Resolved Issue Not Resolved Degradation_Detected->Not_Resolved No Resolved Issue Resolved New_Lot->Resolved Not_Resolved->Check_Other

Caption: Troubleshooting workflow for this compound-related cell culture issues.

References

How to mitigate cytotoxicity of Poloxamer 188 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Poloxamer 188 (P188), particularly concerning cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell cultures after adding this compound, especially at higher concentrations. What could be the cause?

A1: While this compound is generally considered biocompatible, cytotoxicity at high concentrations can occur, often due to impurities rather than the P188 molecule itself. The primary culprits are typically low-molecular-weight (LMW) and certain high-molecular-weight (HMW) impurities.

  • Low-Molecular-Weight (LMW) Impurities: A notable LMW impurity is polypropylene (B1209903) oxide (PPO), a reaction intermediate in P188 synthesis.[1] Spiking studies have confirmed the cytostatic nature of PPO.[1]

  • High-Molecular-Weight (HMW) Impurities: Certain hydrophobic HMW species can also contribute to poor cell culture performance.[2][3] These impurities can interfere with the protective function of P188 against shear stress.

  • Lot-to-Lot Variability: A significant challenge with P188 is the variability between different manufacturing lots. Some lots may contain higher levels of these cytotoxic impurities, leading to inconsistent experimental outcomes.

Q2: At what concentration does this compound typically become cytotoxic?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell type, the purity of the P188 lot, and the duration of exposure. Some studies report no significant cytotoxicity even at concentrations as high as 15 mg/mL, while others show adverse effects at much lower concentrations. It is crucial to qualify each new lot of P188 for your specific application.

Q3: How can we mitigate the cytotoxic effects of our this compound stock?

A3: The most effective way to mitigate P188 cytotoxicity is to use a high-purity grade or to purify the material in-house to remove cytotoxic impurities.

  • Use High-Purity this compound: Whenever possible, source P188 that is specifically tested for cell culture applications and has low levels of LMW and HMW impurities.

  • In-House Purification: If you suspect your P188 lot is impure, you can perform purification steps. A common and effective method is treatment with activated carbon, which can remove hydrophobic HMW impurities.[2][3]

  • Antioxidant Supplementation: In some applications, co-administration of antioxidants may help mitigate cellular damage, although this is more related to protecting against external stressors rather than inherent P188 toxicity.

Q4: Are there any signaling pathways involved in this compound-induced cytotoxicity or its protective effects?

A4: Yes, this compound has been shown to modulate specific signaling pathways. Understanding these can provide insight into its mechanisms of action.

  • p38 MAPK Pathway (Protective Effect): P188 has been demonstrated to provide neuroprotection by inhibiting the activation of the pro-apoptotic p38 mitogen-activated protein kinase (p38 MAPK) pathway.[4]

  • NF-κB Signaling Pathway (Protective Effect): In models of acute cerebral ischemia, P188 has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and can impact cell survival.[5]

It is important to note that the cytotoxic effects of impure P188 may involve different, uncharacterized pathways related to the specific impurities present.

Troubleshooting Guides

Problem: Decreased Cell Viability and Growth After P188 Addition

Quantitative Data Summary: Cytotoxicity of this compound and Related Impurities

CompoundCell LineConcentrationObserved Effect
This compound (Impure Lot A)CHO-S1 g/L47% viability after 4 hours
This compound (Impure Lot C)CHO-S1 g/LLow viability (specific % not stated)
This compound (Purified Lot A)CHO-S1 g/L83-99% viability after 4 hours (depending on purification)
Ethylene (B1197577) oxide/propylene oxide copolymersCHO (AS52)20 to >20,000 µg/mLRange of cytotoxic effects observed
Ethylene oxide/propylene oxide copolymersRat Lung Epithelial (LEC)20 to >20,000 µg/mLRange of cytotoxic effects observed
Ethylene oxide/propylene oxide copolymersRat Alveolar Macrophages (RAM)20 to >20,000 µg/mLRange of cytotoxic effects observed (more sensitive)

Data compiled from patents and research articles.[2][3][6]

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for P188-related cytotoxicity.

Experimental Protocols

Protocol 1: Purification of this compound using Activated Carbon

This protocol is adapted from patent literature and is designed to remove hydrophobic HMW impurities.[2][3]

Materials:

  • This compound

  • Activated carbon (powdered)

  • Deionized water or acetone (B3395972)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., 0.2 µm filter)

  • Lyophilizer or rotary evaporator

Procedure:

  • Dissolution:

    • Aqueous Method: Prepare a solution of this compound in deionized water (e.g., 5.0 g P188 in 195 g of water).

    • Solvent Method: Dissolve this compound in acetone (e.g., 5.0 g in 300 mL).

  • Activated Carbon Treatment:

    • Add activated carbon to the P188 solution. The amount of activated carbon can be varied, with a typical starting ratio of 1:1 to 1:10 (weight of activated carbon to weight of P188). For highly impure lots, a higher ratio (e.g., 1:1 or even 5:1) may be necessary.

    • Stir the suspension overnight at room temperature.

  • Removal of Activated Carbon:

    • Filter the suspension through a 0.2 µm filter to remove the activated carbon. For the acetone method, a pre-filtration through a coarser filter (e.g., Whatman P4) may be beneficial.

  • Recovery of Purified P188:

    • Aqueous Solution: Lyophilize the filtrate to obtain the purified P188 as a powder.

    • Acetone Solution: Evaporate the acetone using a rotary evaporator to recover the purified P188.

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion

This is a basic and rapid method to assess cell viability.

Materials:

  • Cell culture suspension

  • Trypan Blue stain (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Sample Preparation:

    • Obtain a representative sample of your cell suspension.

    • Dilute the cells in PBS to a suitable concentration for counting (e.g., 1 x 10^5 to 1 x 10^6 cells/mL).

  • Staining:

    • Mix a 1:1 ratio of your diluted cell suspension with 0.4% Trypan Blue stain (e.g., 50 µL of cell suspension and 50 µL of Trypan Blue).

    • Incubate for 1-2 minutes at room temperature.

  • Counting:

    • Load the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.

  • Calculation:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Signaling Pathways

P188 Protective Signaling Pathways

ProtectivePathways cluster_p38 p38 MAPK Pathway cluster_nfkb NF-κB Pathway p188_p38 This compound p38 p38 MAPK Activation p188_p38->p38 Inhibits apoptosis Apoptosis p38->apoptosis p188_nfkb This compound nfkb NF-κB Activation p188_nfkb->nfkb Inhibits inflammation Inflammation nfkb->inflammation

Caption: Protective signaling pathways modulated by this compound.

References

Technical Support Center: Navigating Poloxamer 188 in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Poloxamer 188 (also known as Pluronic® F-68) in biochemical assays. This compound is a non-ionic surfactant widely used to protect cells from shear stress in bioreactors and to prevent protein aggregation.[1][2][3] However, its presence can interfere with common quantitative and qualitative biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my samples?

This compound is a non-ionic, triblock copolymer surfactant used in biopharmaceutical formulations and cell culture media.[4][5] Its primary functions include:

  • Shear Protection: Protecting cells from mechanical damage in bioreactors.[5]

  • Protein Stabilization: Preventing protein adsorption to surfaces and aggregation, particularly under stress conditions like freeze-thawing.[1]

  • Drug Formulation: Acting as a solubilizing and stabilizing agent.[6]

Q2: How can this compound interfere with my biochemical assays?

This compound, as a surfactant, can interfere with assays in several ways:

  • Competition for Binding: In dye-based protein assays like the Bradford assay, detergents can compete with the dye for binding to proteins, leading to inaccurate measurements.[7]

  • Micelle Formation: Although this compound does not readily form micelles at room temperature, certain additives like preservatives (e.g., phenol) can induce micelle formation, leading to turbidity and light scattering that can affect absorbance-based assays.[6][8]

  • Enzyme Inhibition/Activation: Surfactants can alter the conformation of enzymes, potentially affecting their activity and leading to erroneous results in enzyme kinetic assays.

  • Interference with Hydrophobic Interactions: this compound can bind to exposed hydrophobic regions on proteins, which may interfere with assays that rely on specific protein-protein or protein-ligand interactions.[9]

Q3: Are all batches of this compound the same?

No, significant lot-to-lot variability can exist in this compound preparations.[3][10] Impurities such as low-molecular-weight species (e.g., polypropylene (B1209903) oxide - PPO) or high-molecular-weight hydrophobic components have been identified.[5][10][11] These impurities can have cytostatic effects on cells or reduce the shear-protective properties of the surfactant.[10][11] It is crucial to qualify different lots of this compound for critical applications.

Q4: At what concentration is this compound likely to cause interference?

The concentration at which this compound interferes with an assay is highly dependent on the specific assay and its underlying chemistry. While some assays may tolerate low concentrations (e.g., <0.01%), others might be sensitive to even trace amounts. It is always recommended to perform a buffer compatibility test with your specific assay.

Troubleshooting Guides

Issue 1: Inaccurate Protein Concentration Measurement

You are using a standard protein assay (e.g., Bradford or BCA) and suspect your results are inaccurate due to the presence of this compound in your samples.

start Inaccurate Protein Concentration Reading check_assay Identify Protein Assay (Bradford, BCA, etc.) start->check_assay bradford Bradford Assay: High susceptibility to detergent interference. check_assay->bradford Bradford bca BCA Assay: More tolerant to detergents, but still susceptible. check_assay->bca BCA dilution Dilute sample to reduce P188 concentration. Does this resolve the issue? bradford->dilution bca->dilution yes_dilution Yes dilution->yes_dilution Yes no_dilution No dilution->no_dilution No end_resolved Issue Resolved: Proceed with assay. yes_dilution->end_resolved precipitation Remove P188 via protein precipitation (TCA/Acetone). no_dilution->precipitation precipitation->end_resolved end_unresolved Issue Persists: Consider alternative assay (e.g., Amino Acid Analysis). precipitation->end_unresolved

Caption: Troubleshooting workflow for inaccurate protein quantification.

  • Sample Dilution: If the protein concentration is high enough, diluting the sample with a compatible buffer can lower the this compound concentration to a non-interfering level.[12]

  • Protein Precipitation: This is an effective method to separate proteins from interfering substances.

    Experimental Protocol: Acetone/TCA Precipitation

    • Sample Preparation: Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

    • Precipitation: Add four volumes of cold (-20°C) acetone. Alternatively, add an equal volume of 20% trichloroacetic acid (TCA).

    • Incubation: Incubate at -20°C for at least 60 minutes (acetone) or on ice for 30 minutes (TCA).

    • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Washing: Carefully discard the supernatant. Wash the pellet with cold 80% acetone.

    • Resuspension: Air-dry the pellet and resuspend it in a buffer compatible with your downstream assay.[13]

  • Use a Compatible Assay: The Bicinchoninic Acid (BCA) assay is generally more resistant to detergents than the Bradford assay.[7][14] However, it is still important to run a control with the sample buffer to check for interference.

While specific data for this compound is limited, the following table provides a general comparison of detergent compatibility for common protein assays.

AssayMax. Compatible Detergent ConcentrationNotes
Bradford Generally low (e.g., <0.1%)Highly susceptible to ionic and non-ionic detergents.
BCA Higher than Bradford (e.g., up to 1-5%)More robust in the presence of detergents, but sensitive to reducing agents.[12]
Lowry ModerateSusceptible to interference from a wide range of substances.
UV Absorbance (280 nm) HighNot affected by detergents, but requires a pure protein sample and is sensitive to any substance that absorbs at 280 nm.
Issue 2: Unexpected Results in Cell-Based or Enzyme Assays

You are observing unexpected results in a cell-based assay (e.g., viability, proliferation) or an enzyme kinetic assay, and you suspect this compound is the cause.

start Unexpected Results in Cell-Based/Enzyme Assay check_lot Check for Lot-to-Lot Variability of P188. Test a new lot. start->check_lot new_lot_ok New lot resolves issue? check_lot->new_lot_ok old_lot_issue Original lot may have harmful impurities. new_lot_ok->old_lot_issue Yes buffer_control Run a buffer control with P188 at the same concentration without cells/enzyme. new_lot_ok->buffer_control No end_resolved Issue Resolved. old_lot_issue->end_resolved control_interferes Does the control show interference? buffer_control->control_interferes no_interference Interference is likely due to interaction with biological components. control_interferes->no_interference No remove_p188 Remove P188 from sample (e.g., dialysis, spin column) prior to assay. control_interferes->remove_p188 Yes no_interference->remove_p188 remove_p188->end_resolved

Caption: Troubleshooting workflow for cell-based and enzyme assays.

  • Qualify this compound Lots: Due to potential impurities, it is advisable to test new lots of this compound for their effect on your specific cell line or enzyme before use in critical experiments.[10][11]

  • Buffer Controls: Always run a control containing the sample buffer with this compound (but without the biological material) to determine its direct effect on the assay signal.

  • Sample Clean-up: If interference is confirmed, remove this compound from the sample before performing the assay.

    Experimental Protocol: Dialysis/Buffer Exchange

    • Device Selection: Choose a dialysis membrane or buffer exchange spin column with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but large enough to allow this compound (average MW ~8.4 kDa) to pass through. A 30-50 kDa MWCO is often a suitable starting point for larger proteins.

    • Sample Loading: Load your sample into the dialysis device or spin column.

    • Buffer Exchange: Perform dialysis against a buffer that does not contain this compound, with several buffer changes over a 24-48 hour period. For spin columns, follow the manufacturer's protocol for buffer exchange.

    • Sample Recovery: Collect the this compound-free sample for your assay.

Issue 3: High Background or Turbidity in Absorbance-Based Assays

You are observing high background absorbance or turbidity in your samples, which may be due to this compound.

  • Centrifugation: Before measuring absorbance, centrifuge your samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material.

  • Check for Precipitates: Visually inspect your samples for any cloudiness or precipitates, which could be caused by interactions between this compound and other components in your sample, especially in the presence of preservatives.[6][8]

  • Wavelength Scan: Perform a wavelength scan of your sample buffer containing this compound to see if it absorbs light at the wavelength used for your assay.

Quantification of this compound

In some cases, it may be necessary to quantify the amount of this compound remaining in your sample.

MethodPrincipleSensitivityNotes
LC-MS/MS Liquid chromatography separation followed by mass spectrometry detection.High (ng/mL range).[4]Highly specific and sensitive, but requires specialized equipment.
SEC with RI or CAD Size exclusion chromatography with refractive index or charged aerosol detection.Moderate (µg/mL to mg/mL range).[15][16]Good for determining the concentration and molecular weight distribution.
Colorimetric (Cobalt Thiocyanate) Formation of a colored complex with cobalt thiocyanate.[16]Moderate.Can be product-specific and may have interferences.[16]

References

Purification methods for removing hydrophobic impurities from Poloxamer 188

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Poloxamer 188 to remove hydrophobic impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential CauseSuggested Solution
Poor cell culture performance (low viability, reduced growth) after using this compound. The this compound lot may contain hydrophobic, high-molecular-weight impurities or low-molecular-weight species like polypropylene (B1209903) oxide (PPO).[1][2]1. Analyze the this compound lot: Use Size Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to identify the presence of high-molecular-weight or more hydrophobic species.[3][1][4] 2. Purify the this compound: Employ a purification method such as activated carbon treatment to remove these impurities.[3][5]
Inconsistent results between different lots of this compound. Lot-to-lot variability in this compound is common and often attributed to differences in the content of hydrophobic impurities.[1]1. Screen new lots: Before use in critical applications, screen incoming lots of this compound for hydrophobicity using RP-HPLC.[6] 2. Establish a purification protocol: Implement a standard purification procedure for all lots to ensure consistency.
Purification with activated carbon is ineffective. - Incorrect solvent: The this compound may not be fully dissolved, preventing efficient interaction with the activated carbon.[5] - Insufficient contact time or amount of activated carbon: The treatment may not be sufficient to adsorb all impurities.[5] - Activated carbon not removed completely: Residual carbon fines can contaminate the purified product.1. Ensure complete dissolution: Use a suitable solvent such as water, acetone, ethanol (B145695), or a mixture of ethanol and water to fully dissolve the this compound.[5] 2. Optimize treatment parameters: Increase the contact time (from minutes to overnight) and/or the amount of activated carbon.[3][5] 3. Effective removal of activated carbon: Use filtration (e.g., 0.2 µm filter) or a combination of centrifugation and filtration to remove all activated carbon particles.[3][5]
Difficulty separating hydrophobic impurities from the main this compound peak during chromatographic purification. Suboptimal chromatographic conditions (e.g., column type, mobile phase, gradient).1. Optimize RP-HPLC method: Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile) to improve the resolution between this compound and its hydrophobic impurities.[7] 2. Consider Hydrophobic Interaction Chromatography (HIC): This technique is specifically designed to separate molecules based on their hydrophobicity and can be a powerful tool for this purification.[8]

Frequently Asked Questions (FAQs)

1. What are the common hydrophobic impurities in this compound?

Common hydrophobic impurities include:

  • High-molecular-weight species: These are polymers with a higher ratio of polypropylene oxide (PPO) to polyethylene (B3416737) oxide (PEO) than this compound, making them more hydrophobic.[3]

  • Low-molecular-weight species: A notable impurity is polypropylene oxide (PPO), which is a reactant in the synthesis of this compound.[1][2]

2. How do these impurities affect my experiments?

Hydrophobic impurities in this compound can lead to poor cell culture performance, including reduced cell viability and growth.[3][1] In biopharmaceutical formulations, the level of hydrophobicity of this compound can impact its ability to stabilize proteins and prevent particle formation.[4][6]

3. What methods can I use to remove hydrophobic impurities?

The most commonly cited and accessible method is activated carbon treatment .[3][5] Other potential methods that can be adapted for this purpose include Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) .

4. Can you provide a general protocol for purification using activated carbon?

Yes, here is a general protocol based on published methods:[3][5]

Objective: To remove hydrophobic impurities from this compound using activated carbon.

Materials:

  • This compound

  • Activated carbon

  • Solvent (e.g., deionized water, ethanol/water mixture)

  • Stir plate and stir bar

  • Filtration system (e.g., vacuum filter with a 0.2 µm membrane) or centrifuge

  • Lyophilizer or evaporator to remove the solvent

Procedure:

  • Dissolution: Dissolve the this compound in a suitable solvent. A clear solution should be obtained.

  • Activated Carbon Treatment: Add activated carbon to the this compound solution. The amount of activated carbon and contact time may need to be optimized. A common starting point is to create a suspension and mix it overnight.

  • Removal of Activated Carbon: Separate the activated carbon from the solution by filtration (e.g., through a 0.2 µm filter) or by centrifugation followed by decanting and/or filtration of the supernatant.

  • Solvent Removal: Recover the purified this compound by removing the solvent, for example, by lyophilization (freeze-drying) if water is the solvent, or by evaporation for organic solvents.

5. How can I analyze the purity of my this compound after purification?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method to assess the removal of hydrophobic impurities.[4] A reduction in the peaks that elute after the main this compound peak indicates successful purification. Size Exclusion Chromatography (SEC) can be used to confirm the removal of high-molecular-weight species.[1]

Experimental Workflows

The following diagrams illustrate the general workflows for the purification and analysis of this compound.

cluster_0 Activated Carbon Purification Workflow dissolve Dissolve this compound in Solvent add_carbon Add Activated Carbon and Mix dissolve->add_carbon remove_carbon Remove Activated Carbon (Filter/Centrifuge) add_carbon->remove_carbon remove_solvent Remove Solvent (Lyophilize/Evaporate) remove_carbon->remove_solvent purified_p188 Purified this compound remove_solvent->purified_p188

Caption: Workflow for this compound purification using activated carbon.

cluster_1 Analytical Workflow for Purity Assessment sample_prep Prepare Sample of Purified this compound hplc_sec Inject into RP-HPLC or SEC System sample_prep->hplc_sec data_acq Data Acquisition hplc_sec->data_acq data_analysis Analyze Chromatogram for Presence of Impurities data_acq->data_analysis result Purity Assessment data_analysis->result

Caption: Analytical workflow for assessing the purity of this compound.

References

Technical Support Center: Strategies to Overcome Inconsistent Results with Poloxamer 188

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poloxamer 188. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Lot-to-Lot Variability and Raw Material Qualification

Q1: We are observing significant variations in our cell culture performance, and we suspect it's due to the this compound we are using. Is this a known issue?

A1: Yes, lot-to-lot variability of this compound is a well-documented issue in the biopharmaceutical industry.[1][2] This variability can lead to inconsistent cell growth, viability, and product yield.[1][2] The root cause is often traced back to variations in the raw material, specifically the presence of impurities that can interfere with the protective function of this compound.[3][4]

Q2: What are the critical quality attributes of this compound that we should be aware of to ensure consistent performance?

A2: The performance of this compound is highly dependent on its physicochemical properties. Key attributes to monitor include:

  • Molecular Weight Distribution: The presence of high molecular weight (HMW) species has been linked to poor cell culture performance.[3][4] Conversely, for protein stabilization in liquid formulations, higher molecular weight and more hydrophobic species may be beneficial.[5][6]

  • Hydrophobicity: The balance between the hydrophilic (polyethylene oxide - PEO) and hydrophobic (polypropylene oxide - PPO) blocks is crucial. Hydrophobic impurities can negatively impact its function as a shear protectant.[3][5]

  • Purity: The absence of low molecular weight (LMW) substances like glycols and truncated polymers is important, as these have been associated with adverse effects in some applications.[7][8]

  • Absence of Pro-oxidants: Trace metal ions can catalyze the oxidative degradation of this compound.[9][10]

Q3: How can we screen new lots of this compound to ensure they will perform adequately in our experiments?

A3: Implementing a robust screening process for incoming lots of this compound is highly recommended. A multi-pronged approach combining analytical testing and functional assays is most effective.

  • Analytical Screening: Techniques like Size Exclusion Chromatography (SEC) can identify the presence of HMW species.[3][4] Reversed-phase liquid chromatography (RP-LC) coupled with charged aerosol detection (CAD) or mass spectrometry (MS) can also be used to detect and quantify hydrophobic impurities.[11][12]

  • Functional Screening: A small-scale cell culture model that mimics the shear stress of your larger bioreactors can be invaluable.[1][2] A baffled shake flask model is often a practical and high-throughput option for assessing the shear protection capability of a new lot.[2]

Section 2: Cell Culture Performance Issues

Q4: Our cells are showing decreased viability and growth, and we've narrowed down the potential cause to this compound. What is the likely mechanism of this failure?

A4: The primary role of this compound in cell culture is to protect cells from hydrodynamic shear stress, particularly from bubble rupture in sparged bioreactors.[13][14] When a lot of this compound performs poorly, it's typically not due to direct toxicity but rather a loss of its protective function.[3][2] This inefficiency is often caused by impurities that interfere with the interaction between this compound and the cell membrane.[3][15]

Q5: We've noticed increased foaming in our bioreactors when using certain lots of this compound. Is this related to poor performance?

A5: Yes, there is a correlation between foam stability and the performance of this compound lots.[3][4] Low-performing lots tend to generate more stable foam. It is hypothesized that the hydrophobic, high molecular weight impurities, which are detrimental to cell protection, are enriched in the foam layer.[3][4]

Q6: What is the proposed mechanism by which this compound protects cells from shear stress?

A6: this compound is an amphiphilic block copolymer with a hydrophobic central block of polypropylene (B1209903) oxide (PPO) and two hydrophilic side blocks of polyethylene (B3416737) oxide (PEO).[5][13] This structure allows it to interact with and insert into damaged cell membranes.[16][17][18] By doing so, it is believed to "seal" or repair these damaged membranes, preventing cell lysis and maintaining cell integrity.[16][18]

Diagram: Proposed Mechanism of this compound Cell Membrane Sealing

cluster_0 Damaged Cell Membrane cluster_1 This compound Interaction cluster_2 Repaired Cell Membrane Damaged Membrane Cell membrane with pore Intracellular Components Intracellular Components Leak Damaged Membrane->Intracellular Components Leakage P188 This compound Hydrophobic Interaction Hydrophobic PPO block inserts into lipid bilayer P188->Hydrophobic Interaction Hydrophilic Interaction Hydrophilic PEO blocks face aqueous environment Hydrophobic Interaction->Hydrophilic Interaction Sealed Membrane Membrane integrity restored Hydrophobic Interaction->Sealed Membrane Sealing Cell Survival Cell Survival Sealed Membrane->Cell Survival

Caption: this compound repairs damaged cell membranes.

Section 3: Solution Preparation and Stability

Q7: We prepare a stock solution of this compound. What factors can affect its stability during storage?

A7: The stability of this compound in solution can be influenced by several factors:

  • Temperature: Higher temperatures accelerate degradation.[9][10]

  • Concentration: The degradation rate can be concentration-dependent.[9][10]

  • Buffer Type: Certain buffers, such as histidine, can promote the oxidation of this compound under specific conditions.[9][19][20]

  • pH: The pH of the solution can impact stability.[9]

  • Presence of Trace Metals: Metal ions can catalyze oxidative degradation.[10]

Q8: What are the typical degradation products of this compound, and how can they be detected?

A8: Degradation of this compound primarily occurs through oxidation of the PEO and PPO chains. This can lead to chain scission and the formation of various byproducts, including aldehydes and organic acids. These degradation products can be identified and quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[9][10]

Section 4: Analytical and Functional Testing

Q9: Can you provide a summary of analytical methods for characterizing this compound?

A9: Several analytical techniques are employed to assess the quality of this compound. The choice of method depends on the specific attribute being investigated.

Analytical TechniqueParameter MeasuredPurpose
Size Exclusion Chromatography (SEC) Molecular weight distributionTo detect high molecular weight (HMW) species.[3][4]
Reversed-Phase Liquid Chromatography (RP-LC) Hydrophobicity, Impurity profilingTo separate and quantify hydrophobic impurities.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight identification, Degradation productsTo identify specific components, impurities, and degradation products.[9][11][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure, PEO/PPO ratioTo confirm the identity and structure of the polymer.[1][22]

Q10: We want to set up a functional assay to screen this compound lots. Can you provide a general protocol?

A10: A baffled shake flask model is a commonly used and effective method for assessing the shear-protective properties of this compound.

Experimental Protocol: Baffled Shake Flask Functional Assay

  • Cell Culture Preparation:

    • Culture a shear-sensitive mammalian cell line (e.g., CHO) to a sufficient density in your standard growth medium.

    • Ensure the cells are in a healthy, exponential growth phase.

  • Experimental Setup:

    • Prepare shake flasks with your test medium containing different lots of this compound at your standard concentration (e.g., 1 g/L).

    • Include a positive control (a known "good" lot of this compound) and a negative control (medium without this compound).

    • Use baffled shake flasks to generate sufficient shear stress.

  • Inoculation and Incubation:

    • Inoculate the flasks with your prepared cells at a defined starting cell density.

    • Place the flasks on an orbital shaker at a high agitation speed (e.g., 180-220 rpm) to induce shear stress.

    • Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Data Collection and Analysis:

    • Take daily samples to measure viable cell density (VCD) and cell viability (e.g., using a trypan blue exclusion assay).

    • Plot the growth curves and viability over time for each condition.

    • A "good" lot of this compound will support robust cell growth and maintain high viability, similar to the positive control. A "poor" lot will result in a significant drop in cell viability and growth, approaching the negative control.

Diagram: Troubleshooting Workflow for Inconsistent this compound Performance

Start Inconsistent Results (e.g., low cell viability) Check_P188 Is this compound the suspected cause? Start->Check_P188 Other_Factors Investigate other experimental variables Check_P188->Other_Factors No Screen_Lot Screen New P188 Lot Check_P188->Screen_Lot Yes Analytical Analytical Testing (SEC, RP-LC) Screen_Lot->Analytical Functional Functional Assay (Shake Flask) Screen_Lot->Functional Pass Lot Passes Analytical->Pass No HMW/hydrophobic impurities Fail Lot Fails Analytical->Fail Impurities detected Functional->Pass Good shear protection Functional->Fail Poor shear protection Use_Lot Use qualified lot in experiments Pass->Use_Lot Reject_Lot Reject lot and contact supplier Fail->Reject_Lot

Caption: A logical workflow for troubleshooting this compound issues.

References

Optimizing the ratio of Poloxamer 188 to other excipients in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poloxamer 188.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in pharmaceutical formulations?

A1: this compound is a non-ionic surfactant used in biopharmaceutical applications to stabilize proteins in liquid formulations and protect mammalian cells from shear stress in cell cultures.[1] Its structure consists of hydrophilic polyethylene (B3416737) oxide (PEO) and hydrophobic polypropylene (B1209903) oxide (PPO) blocks, making it effective against interfacial and mechanical stresses.[1] For protein formulations, higher hydrophobicity in this compound enhances stabilization by preventing aggregation through surface adsorption and direct protein binding.[1] In cell culture, lower hydrophobicity and molecular weight improve shear protection by reducing bubble-induced cell damage in bioreactors.

Q2: How does the concentration of this compound affect the solubility of poorly water-soluble drugs?

A2: Increasing the concentration of this compound generally enhances the solubility of poorly water-soluble drugs. This is attributed to the micellar encapsulation of the drug molecules by the this compound unimers above its critical micelle concentration (CMC). For instance, the solubility of the antipsychotic drug ziprasidone (B1663615) increased up to 48-fold in a 5% w/v this compound aqueous solution compared to the pure drug.[2] Similarly, studies with the anti-inflammatory drug lornoxicam (B1675139) showed that its apparent solubility increased with higher concentrations of this compound.[3]

Q3: Can varying the ratio of this compound to other excipients impact the dissolution rate of a drug?

A3: Yes, the ratio of this compound to other excipients can significantly impact the dissolution rate. In solid dispersions, increasing the proportion of this compound relative to the drug can enhance the dissolution rate. For example, solid dispersions of ziprasidone with this compound at ratios of 1:0.5, 1:1, and 1:2 (drug:polymer) showed a substantial improvement in dissolution rate compared to the pure drug.[2] Similarly, for piroxicam (B610120) solid dispersions with PEG 4000, the formulation containing 3% this compound exhibited the most favorable solubility and an improved dissolution profile.[4][5] However, in some immediate-release tablet formulations, higher concentrations of this compound have been observed to retard dissolution, possibly due to a binding effect.[6]

Q4: What are the critical quality attributes of this compound that can affect formulation performance?

A4: The molecular weight and the degree of hydrophobicity are critical quality attributes of this compound that can significantly impact its performance.[1][7] Higher molecular weight and hydrophobicity are generally better for protein stabilization in liquid formulations.[1][7] Conversely, lower molecular weight and hydrophobicity are more effective for protecting cells from shear stress in cell culture applications.[7] Batch-to-batch variability in these attributes can lead to inconsistent formulation performance.[7]

Q5: Are there known interactions between this compound and other common excipients?

A5: Yes, this compound can interact with other excipients, which may affect the formulation's stability. For instance, when combined with preservatives like phenol (B47542) and benzyl (B1604629) alcohol, this compound can form aggregates and cause turbidity over time, even when all components are below their individual solubility limits.[8] It has been observed that phenol can induce micelle formation of this compound, and at higher concentrations, this can lead to phase separation.[8]

Troubleshooting Guides

Issue 1: Unexpected Cloudiness or Precipitation in a Liquid Formulation Containing this compound

Possible Cause 1: Interaction with Other Excipients

  • Troubleshooting Step 1: Review the formulation for the presence of preservatives such as phenol or benzyl alcohol. These are known to interact with this compound and cause turbidity.[8]

  • Troubleshooting Step 2: If preservatives are present, consider reducing their concentration or evaluating alternative preservatives that have less interaction with this compound.

  • Troubleshooting Step 3: Characterize the nature of the precipitate. Analytical techniques such as Dynamic Light Scattering (DLS) can help determine if it is aggregation of the active pharmaceutical ingredient (API) or a result of excipient interaction.

Possible Cause 2: Temperature Effects

  • Troubleshooting Step 1: this compound exhibits reverse thermal gelation, meaning it is more soluble at lower temperatures. Assess if the formulation has been exposed to higher temperatures during processing or storage.

  • Troubleshooting Step 2: Determine the cloud point of your specific formulation. The cloud point is the temperature at which the solution becomes turbid. Ensure that the formulation is maintained below this temperature.

Possible Cause 3: API Instability

  • Troubleshooting Step 1: Evaluate the stability of the API in the formulation buffer without this compound to rule out inherent API instability as the primary cause.

  • Troubleshooting Step 2: Optimize the this compound concentration. While it is a stabilizer, an inappropriate concentration may not provide sufficient protection.

Troubleshooting_Cloudiness Start Start: Unexpected Cloudiness in Formulation CheckExcipients Review Formulation for Interacting Excipients (e.g., Phenol, Benzyl Alcohol) Start->CheckExcipients ReducePreservative Reduce or Replace Preservative CheckExcipients->ReducePreservative Interaction Suspected CharacterizePrecipitate Characterize Precipitate (e.g., DLS) CheckExcipients->CharacterizePrecipitate No Obvious Interaction Resolved Issue Resolved ReducePreservative->Resolved CheckTemperature Assess for High Temperature Exposure CharacterizePrecipitate->CheckTemperature DetermineCloudPoint Determine Cloud Point of Formulation CheckTemperature->DetermineCloudPoint High Temp Exposure CheckAPI Evaluate API Stability in Buffer CheckTemperature->CheckAPI No High Temp Exposure MaintainTemp Maintain Formulation Below Cloud Point DetermineCloudPoint->MaintainTemp MaintainTemp->Resolved OptimizeP188 Optimize this compound Concentration CheckAPI->OptimizeP188 API is Stable Unresolved Issue Persists: Further Investigation Required CheckAPI->Unresolved API is Unstable OptimizeP188->Resolved

Caption: Troubleshooting workflow for addressing cloudiness in this compound formulations.

Issue 2: Inconsistent Batch-to-Batch Performance of the Formulation

Possible Cause 1: Variability in this compound Raw Material

  • Troubleshooting Step 1: Source this compound from a reputable supplier that provides detailed certificates of analysis for each lot, including information on molecular weight and hydrophobicity.[1][7]

  • Troubleshooting Step 2: Implement incoming raw material testing to verify the critical quality attributes of each new batch of this compound. This can include techniques like Size Exclusion Chromatography (SEC) to assess molecular weight distribution and Reverse-Phase HPLC (RP-HPLC) to evaluate hydrophobicity.[9]

  • Troubleshooting Step 3: If significant variability is detected, work with the supplier to obtain a more consistent grade of this compound or adjust the formulation parameters to accommodate the observed differences.

Possible Cause 2: Manufacturing Process Variability

  • Troubleshooting Step 1: Review the manufacturing process for any steps that could introduce variability, such as mixing speed, time, and temperature.

  • Troubleshooting Step 2: Ensure that the order of addition of excipients is consistent across all batches, as this can sometimes affect the final formulation properties.

  • Troubleshooting Step 3: Implement in-process controls to monitor critical parameters during manufacturing.

Data Presentation

Table 1: Effect of this compound Concentration on Protein Stability

Model ProteinThis compound Conc. (% w/v)Stress ConditionMeasurementResultReference
Lactate Dehydrogenase (LDH)0 (Control)5 Freeze-Thaw CyclesAggregation (DLS)Significant Aggregation[10][11]
LDH0.0035 Freeze-Thaw CyclesAggregation (DLS)Increased Aggregation[10][11]
LDH0.0105 Freeze-Thaw CyclesAggregation (DLS)Increased Aggregation[10][11]
LDH≥ 0.1005 Freeze-Thaw CyclesAggregation (DLS)Protein Stabilized[10][11]
Model Protein0 (Control)Stirring (24h, 600 rpm)TurbidityHigh Turbidity[7]
Model ProteinWith this compoundStirring (24h, 600 rpm)TurbidityLower Turbidity[7]
Model ProteinWith this compound (High Hydrophobicity)Stirring (24h, 600 rpm)Particle ConcentrationLowest Particle Concentration[7]

Table 2: Effect of this compound Ratio on Drug Dissolution

DrugFormulationThis compound Ratio/Conc.Key FindingReference
PiroxicamSolid Dispersion with PEG 40003%Most favorable solubility results and improved dissolution profile.[4]
ZiprasidoneSolid Dispersion1:0.5, 1:1, 1:2 (Drug:P188)Dissolution rate substantially improved with increasing this compound proportion.[2]
BCS Class II APIImmediate-Release Tablets0% to 6%Increased dissolution in granules but retarded dissolution in tablets at higher concentrations.[6]
Cefuroxime AxetilSolid Dispersion1:3 (Drug:P188)12-fold increase in solubility.[12]
LornoxicamSolid Dispersion1:1, 1:2, 1:3 (Drug:P188)Solubility increased with increasing carrier concentrations.[3]

Experimental Protocols

Protocol 1: HPLC-CAD Method for Quantification of this compound

This protocol is adapted from a method for the simultaneous analysis of Polysorbate 80 and this compound.[13]

Objective: To quantify the concentration of this compound in a biopharmaceutical formulation.

Materials and Equipment:

  • HPLC system with a Charged Aerosol Detector (CAD)

  • Acclaim™ Surfactant Plus column (or equivalent)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Ammonium (B1175870) acetate (B1210297)

  • This compound reference standard

  • Glass vials and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M ammonium acetate solution, pH 5.6

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 5.0 mg/mL) in deionized water.

    • Prepare a series of standard solutions by diluting the stock solution with deionized water to achieve a concentration range of 10 to 100 µg/mL.

  • Sample Preparation:

    • Dilute the biopharmaceutical formulation with deionized water to bring the expected this compound concentration within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: Acclaim™ Surfactant Plus (150 x 3 mm, 3 µm)

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

    • Gradient Elution:

      • 0-5 min: 0% B

      • 5-10 min: 10% B

      • 10-18 min: 45% B

      • 18-22 min: 100% B

      • 22-28 min: 0% B

    • CAD Settings:

      • Temperature Mode: High

      • Detector Temperature: 50°C

      • Gas Pressure: 0.5 MPa ± 0.05 MPa

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. A log-log plot may be used for better linearity.[14]

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow Start Start: Quantify This compound PrepMobilePhase Prepare Mobile Phases (A: Ammonium Acetate, B: ACN) Start->PrepMobilePhase PrepStandards Prepare this compound Standard Solutions PrepMobilePhase->PrepStandards PrepSample Prepare Diluted Formulation Sample PrepStandards->PrepSample HPLCSetup Set Up HPLC-CAD System and Chromatographic Conditions PrepSample->HPLCSetup Inject Inject Standards and Sample HPLCSetup->Inject AcquireData Acquire Chromatographic Data Inject->AcquireData CalCurve Generate Calibration Curve from Standards AcquireData->CalCurve Quantify Quantify this compound in Sample CalCurve->Quantify End End: Report Concentration Quantify->End

Caption: Experimental workflow for the quantification of this compound using HPLC-CAD.

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

This is a general protocol for DLS analysis.[15][16]

Objective: To assess the presence and size of aggregates in a liquid formulation.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes

  • Syringe filters (0.2 µm or smaller)

  • Filtered, deionized water and formulation buffer

Procedure:

  • Instrument Start-up:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Launch the instrument control software.

  • Cuvette Preparation:

    • Thoroughly clean the cuvette by rinsing with filtered water, then ethanol, and finally filtered water again.

    • Dry the cuvette completely using filtered, compressed air.

  • Sample Preparation:

    • Filter the sample through a 0.2 µm syringe filter directly into the clean cuvette to remove any extraneous dust or large particles. A sample volume of approximately 30-50 µL is typically required.

  • Blank Measurement:

    • First, measure the scattering of the filtered formulation buffer (without the API and this compound) to ensure the buffer itself is free of scattering particles.

  • Sample Measurement:

    • Place the cuvette containing the filtered sample into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Set the measurement parameters in the software (e.g., number of acquisitions, duration).

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The software will use an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient.

    • From the diffusion coefficient, the hydrodynamic radius (size) of the particles is determined using the Stokes-Einstein equation.

    • The software will also provide a polydispersity index (PDI), which indicates the broadness of the particle size distribution. A PDI below 0.2 is generally considered monodisperse.

Signaling Pathway

p38 MAPK Signaling Pathway

This compound has been shown to repress p38 Mitogen-Activated Protein Kinase (MAPK) signaling, which can modulate immune responses. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Targets cluster_response Cellular Response Stress Cellular Stress (e.g., UV, Osmotic Shock) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (e.g., TNF, IL-1) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates ProteinKinases Protein Kinases (e.g., MAPKAPK2) p38->ProteinKinases activates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors activates Inflammation Inflammation ProteinKinases->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Arrest TranscriptionFactors->CellCycle Poloxamer188 This compound Poloxamer188->p38 represses

Caption: The p38 MAPK signaling cascade and the inhibitory effect of this compound.

References

Technical Support Center: Sterile Filtration of Poloxamer 188 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sterile filtration of Poloxamer 188 solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the sterile filtration of this compound solutions in a question-and-answer format.

Question: Why is my filter clogging prematurely or showing a rapid increase in backpressure?

Answer: Premature filter clogging and rapid pressure increases are the most common challenges when filtering this compound solutions. Several factors can contribute to this issue:

  • Membrane Fouling: this compound, despite being relatively hydrophilic, can cause significant membrane fouling. This can be exacerbated by the interaction between the poloxamer and the filter membrane material.[1]

  • High this compound Concentration: Higher concentrations of this compound (e.g., 10%) can lead to the formation of larger aggregates, which can block the filter pores.[2][3][4]

  • Solution Temperature and Preparation: Heating this compound solutions, especially at higher concentrations, can induce the formation of high-molecular-weight aggregates that contribute to filter clogging.[2][3][4]

  • Inherent Viscosity: this compound solutions are inherently more viscous than water, which naturally leads to lower flow rates and higher pressure. This effect is more pronounced at higher concentrations.[5][6]

  • Presence of Impurities: The this compound raw material may contain impurities or undissolved particles that can contribute to filter blockage.[7] Commercial grades of this compound can contain low molecular weight (LMW) substances that may affect the solution properties.[8][9]

Troubleshooting Steps:

  • Optimize this compound Concentration: If possible, reduce the concentration of this compound. Lower concentrations (e.g., 4%) have been shown to be more stable and less prone to forming large aggregates.[2][3][4]

  • Control Solution Temperature: Avoid excessive heating of the this compound solution during preparation and filtration. Prepare the solution at room temperature or with minimal heating required for dissolution.

  • Select an Appropriate Filter Membrane: The choice of membrane material is critical. The hydrophobicity of the membrane can influence fouling. Consider evaluating different membrane types (e.g., PES, PVDF) to find the most compatible option for your specific formulation.[1][10]

  • Implement a Prefiltration Step: Using a prefilter with a larger pore size upstream of the sterilizing-grade filter can significantly increase the throughput of the final filter by removing larger particles and aggregates.[6]

  • Adjust Filtration Parameters: Operating at a lower, constant flow rate rather than a constant high pressure may help to reduce the rate of fouling.[11]

Question: Is the sterile filtration process affecting the stability or composition of my this compound solution?

Answer: While sterile filtration is generally a mild process, it can influence the physicochemical properties of this compound solutions.

  • Particle Size and Morphology: The filtration process itself can affect the particle size distribution and morphology of the poloxamer aggregates in the solution.[2][3][4]

  • Chemical Composition: Studies have shown that sterile filtration does not significantly affect the chemical composition of this compound.[2][3] However, interactions with the filter membrane could potentially alter the solution.

  • Adsorptive Losses: While this compound is often used to prevent the adsorption of active pharmaceutical ingredients (APIs) to surfaces, there can be some loss of the poloxamer itself to the filter membrane, especially with certain membrane types.[10][12]

Troubleshooting Steps:

  • Characterize Pre- and Post-Filtration Solutions: Analyze the particle size distribution, viscosity, and concentration of your this compound solution before and after filtration to determine if any significant changes have occurred.

  • Evaluate Different Filter Membranes: Test various membrane materials to identify one that has minimal interaction with your formulation.

  • Consider Product-Specific Validation: Perform product-specific validation studies to ensure that the filtration process does not negatively impact the critical quality attributes of your final product.[13]

Frequently Asked Questions (FAQs)

Q1: What type of filter membrane is recommended for sterile filtering this compound solutions?

A1: The optimal filter membrane depends on the specific formulation and process conditions. However, some general guidance can be provided. Hydrophilic membranes are typically used for aqueous solutions. Studies have investigated membranes such as polyethersulfone (PES) and polyvinylidene fluoride (B91410) (PVDF).[1][10] The relative hydrophobicity of the membrane and the poloxamer can significantly impact fouling.[1] It is crucial to perform compatibility studies with different membrane types to select the best option for your application.

Q2: How does the concentration of this compound affect sterile filtration?

A2: this compound concentration has a significant impact on filterability.

  • Higher Concentrations (e.g., 10%): Can lead to the formation of larger aggregates, increased viscosity, and a higher propensity for filter fouling.[2][3][4]

  • Lower Concentrations (e.g., 4%): Tend to be more stable, form smaller aggregates, and are generally easier to filter.[2][3][4]

Q3: What is the influence of temperature on the sterile filtration of this compound solutions?

A3: Temperature plays a critical role in the stability of this compound solutions and their filterability. Heating 10% this compound solutions to 70°C has been shown to result in the formation of larger particles.[2][3][4] Therefore, it is advisable to maintain the solution at a controlled, and likely lower, temperature during preparation and filtration to minimize the formation of aggregates that can clog the filter.

Q4: What are extractables and leachables, and should I be concerned about them when filtering this compound solutions?

A4: Extractables are compounds that can be extracted from the filter material under exaggerated conditions (e.g., using harsh solvents), while leachables are compounds that migrate from the filter into the product under normal process conditions.[14][15] This is a concern for all sterile filtration processes, as leachables can potentially affect the safety and stability of the final drug product.[16][17] It is important to use filters from reputable manufacturers who provide data on extractables and to perform a risk assessment for potential leachables in your specific application.

Q5: Can I use sterile filtration for highly concentrated or viscous this compound formulations?

A5: Filtering highly viscous solutions is challenging and often results in low throughput.[5][18] While sterile filtration is possible, it may require process modifications such as:

  • Using a larger filter area.

  • Implementing a prefiltration step. [6]

  • Operating at higher pressures (if the filter housing and membrane are rated for it). [5]

  • Optimizing the temperature to reduce viscosity without causing aggregation.

In some cases, other sterilization methods like autoclaving might be considered, although this can also affect the physicochemical properties of this compound solutions.[2][3][4]

Data Summary

Table 1: Impact of Preparation Method on 10% this compound Particle Size

Preparation MethodKey ObservationsParticle SizeReference
Sterile Filtration OnlyHomogeneous samples~5 nm and ~300 nm[2]
Sterile Filtration + Autoclaving (0.9 at)Homogeneous samples~5 nm and ~300 nm[2]
Sterile Filtration + Autoclaving (1.1 at)Homogeneous samples~5 nm and ~300 nm[2]
Sterile Filtration + Autoclaving + Heating (70°C)Formation of larger particles and high-molecular-weight aggregatesAppearance of larger aggregates[2][3][4]

Table 2: Filter Performance with this compound and Nanoparticle Suspensions

Filter MembraneSurfactantMaximum PressureThroughputObservationsReference
Supor EKV (least hydrophobic)This compound69 kPa230 L/m²High degree of fouling[1]
Sterilux (most hydrophobic)This compound-150 L/m²Notably high fouling, experiment terminated early[1]
SteriluxCTAB~23 kPa450 L/m²Relatively little fouling[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Sterile Filtration

  • Materials:

    • This compound powder

    • Water for Injection (WFI) or other appropriate solvent

    • Sterile mixing vessel

    • Magnetic stirrer and stir bar or low-shear overhead mixer

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Measure the required volume of WFI.

    • To the mixing vessel, add the WFI.

    • While stirring gently, slowly add the this compound powder to the vortex to ensure proper dispersion and avoid clumping.

    • Continue stirring at room temperature until the this compound is completely dissolved. Avoid excessive heat generation from the stirring process. For higher concentrations, a longer mixing time may be required.

    • Visually inspect the solution for any undissolved particles.

    • The prepared solution is now ready for prefiltration and/or sterile filtration. A study on 10% P188 solutions involved gradual addition to water followed by stirring at 500-700 rpm until dissolved.[2]

Protocol 2: Evaluation of Filter Compatibility and Throughput

  • Materials:

    • Prepared this compound solution

    • Various sterilizing-grade filter cartridges or discs (e.g., PES, PVDF with 0.22 µm pore size)

    • Filtration setup (pump, pressure gauges, sterile collection vessel)

    • Scale or flow meter

  • Procedure:

    • Aseptically install the test filter into the filtration housing.

    • If required by the manufacturer, pre-wet the filter with WFI or a suitable solvent and perform an integrity test (e.g., bubble point test).

    • Prime the filtration system with the this compound solution.

    • Begin filtration at a defined constant flow rate or pressure. A pressure of 68.65–147.1 kPa (0.7–1.5 at.) has been used for filtering 10% P188 solutions through a 0.20-0.22 µm hydrophilic membrane.[2]

    • Record the transmembrane pressure, flow rate, and total volume filtered over time.

    • Continue filtration until a predetermined endpoint is reached (e.g., a maximum pressure is achieved, or a target volume is filtered).

    • After filtration, perform a post-use integrity test on the filter.

    • Compare the throughput and pressure profiles for the different filter membranes to determine the most suitable option.

Visualizations

TroubleshootingWorkflow start Problem: Rapid Pressure Increase / Premature Clogging q1 Is a prefilter being used? start->q1 sol1 Action: Implement a prefiltration step to remove larger aggregates. q1->sol1 No q2 What is the P188 concentration? q1->q2 Yes sol1->q2 end_node Monitor Process for Improvement sol1->end_node sol2 Action: Consider reducing P188 concentration if possible. q2->sol2 High (e.g., >5%) q3 How was the solution prepared? q2->q3 Low (e.g., <5%) sol2->q3 sol2->end_node sol3 Action: Avoid excessive heating. Ensure complete dissolution at controlled temperature. q3->sol3 Heated q4 What filter membrane is in use? q3->q4 Room Temp sol3->q4 sol3->end_node sol4 Action: Evaluate alternative membrane materials (e.g., different hydrophobicity). q4->sol4 sol4->end_node

Caption: Troubleshooting workflow for premature filter clogging.

FactorsAffectingFiltration main Sterile Filtration of This compound Solutions sub_solution Solution Properties main->sub_solution sub_filter Filter Characteristics main->sub_filter sub_process Process Parameters main->sub_process concentration P188 Concentration sub_solution->concentration temperature Temperature / Heating sub_solution->temperature viscosity Viscosity sub_solution->viscosity impurities Raw Material Impurities sub_solution->impurities outcome Filtration Performance (Throughput, Fouling) sub_solution->outcome membrane Membrane Material (e.g., PES, PVDF) sub_filter->membrane hydrophobicity Hydrophobicity sub_filter->hydrophobicity pore_size Pore Size (e.g., 0.22 µm) sub_filter->pore_size sub_filter->outcome flow_rate Flow Rate sub_process->flow_rate pressure Pressure sub_process->pressure prefiltration Prefiltration sub_process->prefiltration sub_process->outcome

Caption: Key factors influencing this compound filtration.

References

Technical Support Center: Preventing Phase Separation in Poloxamer 188-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poloxamer 188-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting phase separation in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation process.

Issue 1: My this compound formulation with preservatives (e.g., phenol (B47542), benzyl (B1604629) alcohol) has become turbid or has phase-separated.

  • Possible Cause 1: Preservative Concentration is Too High. The addition of preservatives like phenol and benzyl alcohol can induce the formation of micelles, which can lead to turbidity and phase separation if the preservative concentration exceeds a certain threshold.[1][2][3][4][5][6]

    • Solution: Reduce the concentration of the preservative. Systematically titrate the preservative concentration downwards to find the boundary for clear, stable formulations. The turbidity boundary is sensitive to the concentration of preservatives; for instance, the presence of benzyl alcohol can lower the phenol concentration at which turbidity occurs.[1][5]

  • Possible Cause 2: this compound Concentration is Too Low. While counterintuitive, in some systems, a higher concentration of this compound can increase the turbidity boundary, meaning it can tolerate a higher concentration of preservatives before phase separation occurs.

    • Solution: Experiment with slightly increasing the this compound concentration. This may help to stabilize the formulation and prevent phase separation.

  • Possible Cause 3: Temperature Effects. The stability of this compound formulations can be temperature-dependent.

    • Solution: Evaluate the formulation's stability at different temperatures. It's possible that the formulation is stable at refrigerated temperatures but phase-separates at room temperature or elevated temperatures. Consider if temperature cycling is a part of your process and if it could be contributing to the instability.[2][7]

Issue 2: The turbidity of my formulation is reversible, but I need to prevent it from occurring in the first place.

  • Possible Cause: The formulation is near the phase boundary, where small environmental changes can induce turbidity.

    • Solution 1: Formulation Optimization. Re-evaluate the concentrations of this compound and preservatives. A systematic study of the phase behavior, mapping out the clear and turbid regions at different concentrations, can help in identifying a more robust formulation window.[1][2]

    • Solution 2: Dilution. If the application allows, diluting the formulation can reverse the turbidity and bring it back to a stable state.[2][7] This indicates the system is concentration-dependent.

    • Solution 3: Additives. The addition of certain excipients can modulate the phase behavior. For example, salts can influence the cloud point of Poloxamer solutions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind phase separation in this compound formulations containing preservatives?

A1: this compound exists as unimers in solution at room temperature.[1] Preservatives like phenol can interact with the hydrophobic polypropylene (B1209903) oxide (PPO) core of the this compound unimers, inducing them to form micelles.[1][2] As the preservative concentration increases, these micelles can grow in size and number, eventually leading to visible turbidity and macroscopic phase separation.[1][6]

Q2: How does benzyl alcohol affect the stability of this compound formulations containing phenol?

A2: Benzyl alcohol, often used in combination with phenol, lowers the concentration of phenol required to induce micelle formation and subsequent turbidity.[1][5] This means that in the presence of benzyl alcohol, your formulation will be more sensitive to the concentration of phenol.

Q3: Can I reverse the phase separation once it has occurred?

A3: In some cases, the aggregation and phase separation can be reversible.[2][7] Techniques such as dilution, vortexing, and temperature cycling have been explored to reintegrate the separated phases.[2][7] However, for a stable drug product, it is crucial to formulate within the stable region to prevent phase separation from occurring.

Q4: Does the grade of this compound matter for formulation stability?

A4: Yes, the properties of this compound, such as its molecular weight and hydrophobicity, can vary between different grades and even batches.[9] A higher hydrophobicity may offer better protein stabilization.[9] It is important to use a well-characterized, high-quality grade of this compound and to be consistent with the source to ensure reproducible results.

Q5: What is the role of temperature in the stability of this compound solutions?

A5: this compound is a thermoresponsive polymer. At temperatures below its critical micelle temperature (CMT), it exists as unimers. As the temperature increases, it can form micelles. The stability of formulations, especially those containing other excipients, can be significantly affected by temperature changes.

Data Presentation

Table 1: Effect of Benzyl Alcohol and this compound Concentration on the Turbidity Boundary of Phenol

This compound (mg/mL)Benzyl Alcohol (mg/mL)Phenol Turbidity Boundary (mg/mL)
0.10~16.5
2.50~11.0
5.00~10.0
10.00~9.0
20.00~7.5
5.05~8.0
5.09~7.0
5.014~5.5

Data synthesized from graphical representations in the cited source.

Experimental Protocols

1. Cloud Point Measurement

This protocol is used to determine the temperature at which a this compound solution becomes turbid, known as the cloud point.

  • Materials:

    • This compound formulation

    • Temperature-controlled water bath with a viewing window

    • Calibrated thermometer or thermocouple

    • Sealed glass tubes

  • Methodology:

    • Place the this compound formulation into a sealed glass tube.

    • Immerse the tube in the temperature-controlled water bath.

    • Slowly increase the temperature of the water bath at a constant rate (e.g., 1°C/minute).

    • Continuously observe the solution for the first sign of turbidity.

    • The temperature at which turbidity is first observed is recorded as the cloud point.

    • The process can be repeated by cooling the solution until it becomes clear and then re-heating to confirm the measurement.

2. Dynamic Light Scattering (DLS) for Micelle Characterization

DLS is used to measure the size distribution of particles in a solution, such as micelles.

  • Materials:

    • Dynamic Light Scattering instrument

    • Cuvettes (disposable or quartz)

    • Syringe filters (e.g., 0.22 µm) to remove dust

    • This compound formulation

  • Methodology:

    • Sample Preparation: Filter the formulation through a 0.22 µm filter directly into a clean, dust-free cuvette to remove any extraneous particles.

    • Instrument Setup:

      • Set the laser wavelength (e.g., 633 nm).

      • Set the scattering angle (e.g., 90° or 173° for backscatter detection, which is better for concentrated samples).

      • Equilibrate the sample to the desired measurement temperature.

    • Measurement:

      • Perform multiple runs (e.g., 3-5) for each sample to ensure reproducibility.

      • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

    • Data Analysis:

      • The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) of the particles from their diffusion coefficient.[10][11]

      • The polydispersity index (PDI) will indicate the broadness of the size distribution. A PDI below 0.1 suggests a monodisperse sample.[11]

      • It is crucial to use the viscosity of the sample, not just the solvent, for accurate size determination, especially for concentrated solutions.[12]

3. Viscosity Measurement

Viscosity measurements can provide insights into the solution's microstructure and the formation of aggregates.

  • Materials:

    • Rheometer or viscometer (e.g., a cone-and-plate or concentric cylinder rheometer)

    • Temperature control unit

    • This compound formulation

  • Methodology:

    • Instrument Setup:

      • Calibrate the instrument according to the manufacturer's instructions.

      • Equilibrate the sample and the instrument geometry to the desired temperature.

    • Measurement:

      • Apply a controlled shear rate and measure the resulting shear stress (or vice versa).

      • Perform a shear rate sweep to determine if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian.

      • For simple viscosity measurements, a specific shear rate can be chosen.

    • Data Analysis:

      • The dynamic viscosity is calculated as the ratio of shear stress to shear rate.

      • A significant increase in viscosity can indicate the formation of larger aggregates or a gel-like structure.[13][14]

Visualizations

Signaling_Pathway cluster_formulation Formulation Components cluster_process Interaction & Phase Behavior cluster_factors Influencing Factors P188 This compound (Unimers) Micelle Micelle Formation P188->Micelle Preservative Preservatives (e.g., Phenol) Preservative->Micelle Aggregation Micelle Aggregation Micelle->Aggregation Turbidity Turbidity / Phase Separation Aggregation->Turbidity Concentration High Preservative Concentration Concentration->Aggregation Temperature Increased Temperature Temperature->Aggregation

Caption: Mechanism of preservative-induced phase separation in this compound formulations.

Troubleshooting_Workflow Start Turbidity / Phase Separation Observed Check_Preservative Is Preservative Concentration High? Start->Check_Preservative Reduce_Preservative Reduce Preservative Concentration Check_Preservative->Reduce_Preservative Yes Check_P188 Is this compound Concentration Low? Check_Preservative->Check_P188 No Stable Stable Formulation Reduce_Preservative->Stable Increase_P188 Increase this compound Concentration Check_P188->Increase_P188 Yes Check_Temp Evaluate Temperature Stability Check_P188->Check_Temp No Increase_P188->Stable Optimize_Temp Optimize Storage/Process Temperature Check_Temp->Optimize_Temp Unstable Check_Temp->Stable Stable Optimize_Temp->Stable

Caption: Troubleshooting workflow for phase separation in this compound formulations.

References

Technical Support Center: Poloxamer 188 Handling, Storage, and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of Poloxamer 188 to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a dry place at room temperature, generally between 15°C and 30°C.[1] It is crucial to keep the container tightly closed and protected from bright light.[2]

Q2: What is the shelf life of this compound?

A2: The shelf life of this compound can vary by manufacturer, but it is typically between 18 and 48 months from the date of manufacture when stored under the recommended conditions.[1][2] Always refer to the Certificate of Analysis (CoA) for the specific expiration or retest date of your lot.

Q3: Can I store this compound solutions, and if so, for how long?

A3: While solid this compound is relatively stable, its solutions can be more susceptible to degradation.[3][4] The stability of this compound in solution is highly dependent on the buffer system, temperature, and presence of trace metals.[3][4] It is best to prepare solutions fresh. If storage is necessary, it should be for a short duration at refrigerated temperatures (2-8°C), protected from light. Stability in a specific buffer system should be validated for long-term storage.

Q4: What are the primary causes of this compound degradation?

A4: The primary causes of this compound degradation are exposure to elevated temperatures, high humidity, light, and oxidizing agents.[5][6][7][8] Autoxidation is a key degradation pathway, which can be accelerated by these conditions.[8] The composition of the formulation, such as the type of buffer used, can also significantly influence its stability.[3][4][5][6][9]

Q5: Are there any chemical incompatibilities I should be aware of?

A5: Yes, this compound can be incompatible with strong oxidizing agents.[10] Additionally, interactions with other formulation components, such as certain buffers like histidine, can either promote or inhibit degradation depending on the specific conditions.[3][4][5][6][9] The presence of metal ions can also catalyze oxidative degradation.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in pH of the solution (becoming more acidic) Degradation of this compound leading to the formation of formic and acetic acids.[8]- Confirm the initial pH of the buffer and the this compound solution. - Store the this compound stock and solutions at recommended temperatures and protect from light. - Consider adding a suitable antioxidant if compatible with your application. - Prepare solutions fresh before use.
Unexpected precipitation or crystallization in the formulation Phase transformation of this compound due to high humidity, especially at elevated temperatures.[11]- Control the humidity during storage and handling. - Ensure this compound is stored in a tightly sealed container in a dry environment. - Evaluate the compatibility of this compound with other excipients in the formulation under various environmental conditions.
Reduced efficacy or altered performance in the experiment Chemical degradation of the polymer chain, affecting its surfactant properties.[5][6]- Verify the storage conditions and age of the this compound. - Perform a quality control check on the material if degradation is suspected. - Use a fresh, unopened container of this compound.
Toxicity observed in cell culture experiments Formation of toxic degradation products, such as formaldehyde (B43269) and acetaldehyde, or byproducts from sonication.[8][12]- Avoid prolonged or high-energy sonication of this compound solutions.[12] - If sonication is necessary, use minimal energy and time, and consider filtering the solution afterward. - Ensure the this compound has not been exposed to conditions that could cause degradation.

Quantitative Data on Stability

The stability of this compound is significantly influenced by environmental conditions. The following table summarizes key quantitative data from stability studies.

Parameter Condition Observation Reference
pH 40°C / 75% RH for 6 monthsDecreased from ~6 to 2.7 in the solid state.[8]
Degradation Products 40°C / 75% RH for 6 monthsFormation of formic acid, acetic acid, formaldehyde, and acetaldehyde.[8][13]
Antioxidant Content Initial materialThis compound contained a lower concentration of BHT (14 µg/g) compared to the more stable Poloxamer 407 (22 µg/g).[8]
Buffer Effects Thermal Stress (40°C)Histidine buffer protected this compound from degradation.[5][6][9]
Buffer Effects Higher Thermal Stress (60°C)Histidine buffer activated the decay of this compound.[5][6][9]
Buffer Effects Presence of Hydroxyl RadicalsHistidine buffer promoted degradation.[5][6][9]
Buffer Effects Presence of H₂O₂ and Alkyl RadicalsHistidine buffer inhibited degradation.[5][6][9]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general methodology for assessing the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Relevant buffers (e.g., phosphate-buffered saline, histidine buffer)
  • Acids and bases for pH adjustment (e.g., HCl, NaOH)
  • Oxidizing agent (e.g., hydrogen peroxide)
  • High-purity water
  • Analytical instrumentation (e.g., HPLC with a suitable column, pH meter, mass spectrometer)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the desired buffer at a known concentration.
  • Divide the stock solution into several aliquots for different stress conditions.

3. Stress Conditions:

  • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4, 8 weeks).[5]
  • Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).
  • Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.1% H₂O₂) to the sample and incubate at room temperature or a slightly elevated temperature.[5]
  • pH Stress: Adjust the pH of the samples to acidic and basic conditions and incubate at room temperature.

4. Analysis:

  • At specified time points, withdraw samples from each stress condition.
  • Analyze the samples for signs of degradation. This can include:
  • Visual inspection for color change or precipitation.
  • Measurement of pH.
  • Chromatographic analysis (e.g., HPLC) to quantify the remaining this compound and detect degradation products.
  • Mass spectrometry (MS) to identify the chemical structure of degradation products.

5. Data Interpretation:

  • Compare the results from the stressed samples to a control sample stored under ideal conditions.
  • Determine the rate of degradation under each condition and identify the major degradation products.

Visualizations

Poloxamer188_Degradation_Pathway P188 This compound (PEO-PPO-PEO) Stress Stress Conditions (Heat, Light, Oxidation) PPO_Deg PPO Block Degradation (Initial Site) Stress->PPO_Deg leads to PEO_Deg PEO Block Degradation PPO_Deg->PEO_Deg followed by Aldehydes Formation of Aldehydes (Acetaldehyde, Formaldehyde) PPO_Deg->Aldehydes yields PEO_Deg->Aldehydes Acids Formation of Acids (Acetic Acid, Formic Acid) Aldehydes->Acids further oxidation pH_Drop Decrease in pH Acids->pH_Drop results in

Caption: Degradation pathway of this compound under stress conditions.

Poloxamer188_Storage_Recommendations cluster_storage Recommended Storage Conditions cluster_avoid Conditions to Avoid Temp Temperature 15-30°C Light Protect from Light Humidity Dry Environment Container Tightly Closed Container HighTemp High Temperatures (> 30°C) HighHumidity High Humidity (> 60% RH) Oxidizers Strong Oxidizing Agents P188 This compound Stability P188->Temp maintain P188->Light maintain P188->Humidity maintain P188->Container maintain P188->HighTemp avoid P188->HighHumidity avoid P188->Oxidizers avoid

Caption: Recommended storage conditions for maintaining this compound stability.

Troubleshooting_Workflow Start Suspected this compound Degradation Check_Storage Review Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Check_Age Check Lot Age and Expiration Date Check_Storage->Check_Age Conditions OK New_Lot Use a New Lot of This compound Check_Storage->New_Lot Conditions Not OK Check_Prep Review Solution Preparation Protocol Check_Age->Check_Prep Within Date Check_Age->New_Lot Expired QC_Test Perform Quality Control (e.g., pH, HPLC) Check_Prep->QC_Test Protocol OK End_Bad Problem Persists (Contact Supplier) Check_Prep->End_Bad Protocol Issue QC_Test->New_Lot Degradation Confirmed QC_Test->End_Bad No Degradation End_Good Problem Resolved New_Lot->End_Good

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Poloxamer 188 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poloxamer 188 in drug delivery systems.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation and characterization of this compound-based drug delivery systems.

Purity and Impurities

Question: My cell culture is showing poor viability and growth after adding a new batch of this compound. What could be the cause?

Answer: Poor cell culture performance, including cytostatic effects, has been linked to lot-to-lot variability in this compound.[1][2] The issue often stems from the presence of impurities rather than a lack of shear protection.[1]

Troubleshooting Steps:

  • Impurity Analysis: Certain impurities, such as hydrophobic high-molecular-weight components or low-molecular-weight species like polypropylene (B1209903) oxide (PPO), a reaction intermediate, have been identified as detrimental to cell culture.[1][3][4] Analytical techniques like reverse-phase liquid chromatography (RP-LC) with charged aerosol detection, or size-exclusion chromatography-mass spectrometry (SEC-MS) can be used to screen for these impurities.[1][3]

  • Purification: If impurities are suspected, this compound can be purified. A common method involves dissolving the polymer in a suitable solvent and treating it with activated carbon to remove hydrophobic high-molecular-weight components.[4]

  • Source a Different Lot: Request a certificate of analysis from the supplier for the specific lot and compare it with previous, well-performing batches. If significant differences are observed, consider sourcing this compound from a different lot or supplier. High-purity grades specifically designed for cell culture applications are available.[5]

Micellization and Critical Micelle Concentration (CMC)

Question: I am observing unexpected aggregation or phase separation in my formulation containing this compound and preservatives. Why is this happening?

Answer: While this compound on its own may not form micelles readily at room temperature, its aggregation behavior can be significantly influenced by other formulation components like preservatives (e.g., phenol, benzyl (B1604629) alcohol).[6] The interaction between this compound and these molecules can induce micelle formation and, at certain concentrations, lead to turbidity and phase separation.[7]

Troubleshooting Steps:

  • Evaluate Preservative Concentration: The concentration of preservatives can significantly lower the concentration at which this compound starts to form micelles.[7] Systematically vary the preservative concentration to identify a window where the formulation remains stable.

  • Characterize Micelle Formation: Use techniques like Small-Angle X-ray Scattering (SAXS) to determine the boundaries of the unimer-to-micelle transition and the onset of turbidity in the presence of your specific preservatives.[7]

  • Consider Temperature Effects: The CMC of poloxamers is temperature-dependent, generally decreasing as the temperature rises.[8] Ensure your storage and experimental conditions are consistent and appropriate for your formulation.

Quantitative Data Summary: Critical Micelle Concentration (CMC) of this compound

MethodCMC (mM)ConditionsReference
Tensiometry~0.04 mMNot specified[9]
Not Specified4.8 x 10⁻⁴ MNot specified[10]
Not Specified0.743 mg/mLNot specified[11]

Note: CMC values can be highly dependent on the measurement technique, purity of the poloxamer, and the presence of other molecules in the solution.[9]

Thermogelling and Hydrogel Formulation

Question: My Poloxamer-based hydrogel is not gelling at the expected physiological temperature. How can I adjust the gelation temperature?

Answer: The sol-gel transition temperature of poloxamer hydrogels is dependent on the polymer concentration and the ratio of different poloxamer types.[8][12] For instance, this compound, being more hydrophilic than Poloxamer 407, can be used to modulate the gelation temperature of the system.[13][14]

Troubleshooting Steps:

  • Adjust Poloxamer Concentration: Increasing the concentration of the primary gelling poloxamer (e.g., Poloxamer 407) will generally lower the gelation temperature.[8]

  • Incorporate this compound: Adding this compound to a Poloxamer 407 formulation can increase the gelation temperature.[14][15] This is because this compound is more hydrophilic.[14]

  • Optimize the P407/P188 Ratio: Systematically prepare formulations with varying ratios of Poloxamer 407 to this compound to fine-tune the gelation temperature to the desired range (e.g., near 37°C).[15]

  • Preparation Method: Ensure you are using a "cold method" for preparation, which involves dissolving the poloxamers at a low temperature (e.g., 4°C) with mixing, as this is crucial for proper hydrogel formation upon heating.[12][16]

Cytotoxicity and Biocompatibility

Question: I am concerned about the potential cytotoxicity of my this compound formulation. What is the general understanding of its safety profile?

Answer: this compound is generally considered to have low cytotoxicity and is used in various pharmaceutical applications.[17][18] It has been shown to have cytoprotective effects by adhering to damaged hydrophobic cell surfaces and protecting cells from oxidative stress and apoptosis.[17][18] However, impurities in this compound preparations can induce cytotoxicity.[5] In some contexts, such as in coatings for nanoparticles, this compound has been observed to augment the cytotoxic effect of the loaded drug on cancer cells.[19][20]

Troubleshooting and Assessment:

  • Use High-Purity this compound: To minimize the risk of cytotoxicity from contaminants, use a high-purity, compendial grade of this compound intended for pharmaceutical or cell culture use.[5]

  • Perform Cytotoxicity Assays: Conduct in vitro cytotoxicity studies (e.g., MTT or LDH assays) on your specific cell line of interest to determine the safe concentration range for your formulation.

  • Consider the Entire Formulation: The final cytotoxicity of the drug delivery system will depend on all its components and their interactions. Evaluate the complete formulation, not just the poloxamer in isolation.

Protein Stability

Question: My protein therapeutic is aggregating during freeze-thawing. Can this compound help, and what is the optimal concentration?

Answer: Yes, this compound can stabilize proteins against interfacial stresses during freeze-thawing.[21][22] It acts by competitively adsorbing to surfaces and potentially by direct binding to the protein, thus preventing aggregation.[23]

Troubleshooting Steps:

  • Optimize this compound Concentration: The stabilizing effect is concentration-dependent. For lactate (B86563) dehydrogenase (LDH), concentrations of ≥0.100% w/v were effective in preventing aggregation after multiple freeze-thaw cycles.[21][22] At lower concentrations, its stabilizing function may be compromised.[21][22]

  • Consider Poloxamer Crystallization: At low concentrations and sub-ambient temperatures, this compound can crystallize, which may reduce its protective effect.[21][22]

  • Co-formulate with Sugars: The addition of sugars like sucrose (B13894) or trehalose (B1683222) can inhibit the crystallization of this compound during freezing and enhance its stabilizing effect, especially at lower P188 concentrations (≤0.010% w/v).[21][22] Sucrose has been shown to be particularly effective in suppressing crystallization during both cooling and heating.[21]

Quantitative Data Summary: this compound Concentration for Protein Stabilization

Model ProteinEffective P188 Concentration (w/v)ObservationReference
Lactate Dehydrogenase (LDH)≥0.100%Stabilized the protein against aggregation after 5 freeze-thaw cycles.[21][22]
Lactate Dehydrogenase (LDH)≤0.010% (with 1.0% w/v sugar)Improved stabilizing function due to inhibition of P188 crystallization.[21][22]

Section 2: Experimental Protocols

Protocol: Purification of this compound using Activated Carbon

This protocol is designed to remove hydrophobic, high-molecular-weight impurities from this compound.[4]

Materials:

  • This compound

  • Suitable solvent (e.g., ethanol, water)

  • Activated carbon

  • Stir plate and stir bar

  • Filtration apparatus (e.g., filter paper, vacuum filter)

  • Rotary evaporator or other solvent removal system

Procedure:

  • Dissolution: Dissolve the this compound in the chosen solvent to create a solution. The concentration will depend on the solubility of the poloxamer in the solvent.

  • Treatment with Activated Carbon: Add activated carbon to the poloxamer solution. The amount of activated carbon will need to be optimized but can be in the range of 1-10% (w/w) relative to the poloxamer.

  • Stirring: Stir the mixture for a defined period (e.g., 1-4 hours) at a controlled temperature. This allows for the adsorption of hydrophobic impurities onto the activated carbon.

  • Removal of Activated Carbon: Separate the activated carbon from the solution by filtration.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator or other appropriate method to obtain the purified this compound.

  • Characterization: Analyze the purified this compound using appropriate analytical techniques (e.g., RP-LC, SEC) to confirm the removal of impurities.

Protocol: Preparation of Poloxamer-Based Thermosensitive Hydrogel (Cold Method)

This protocol describes the "cold method" for preparing a thermosensitive hydrogel, which is essential for ensuring the formation of a homogenous gel.[12][16]

Materials:

  • Poloxamer 407

  • This compound

  • Purified water or buffer

  • Chilled container (e.g., beaker on an ice bath)

  • Magnetic stir plate and stir bar

  • Refrigerator or cold room (4°C)

Procedure:

  • Chilling the Solvent: Place the required volume of purified water or buffer in a container and chill it to 4°C.

  • Dispersion of Poloxamers: Slowly add the pre-weighed Poloxamer 407 and this compound powders to the cold solvent while continuously stirring. Maintain a low temperature during this process to prevent premature gelling and clumping.

  • Dissolution: Continue stirring the mixture at 4°C until all the poloxamer is completely dissolved. This may take several hours to overnight. The resulting solution should be clear.

  • Storage: Store the prepared hydrogel solution at 4°C.

  • Verification of Gelation: To verify the sol-gel transition, warm a small aliquot of the solution to the target temperature (e.g., 37°C) and observe for gel formation.

Section 3: Visualizations

Troubleshooting Workflow for Poor Cell Culture Performance

A Poor Cell Viability/Growth in Presence of this compound B Investigate this compound Lot-to-Lot Variability A->B C Analyze for Impurities (RP-LC, SEC-MS) B->C D Impurities Detected? C->D E Purify this compound (e.g., Activated Carbon Treatment) D->E Yes F Source New Lot or High-Purity Grade of this compound D->F Yes I Investigate Other Formulation Components D->I No G Re-test in Cell Culture E->G F->G H Problem Resolved G->H

Caption: A logical workflow for troubleshooting poor cell culture performance when using this compound.

Logical Relationship for Adjusting Hydrogel Gelation Temperature

A Goal: Adjust Hydrogel Gelation Temperature (Tgel) B Increase [Poloxamer 407] A->B D Add/Increase [this compound] A->D C Decrease Tgel B->C F Optimize P407/P188 Ratio C->F E Increase Tgel D->E E->F G Achieve Target Tgel F->G

Caption: Relationship between poloxamer concentrations and the resulting hydrogel gelation temperature.

References

Improving the stability of Poloxamer 188 solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poloxamer 188 solutions. The information is designed to help you understand and improve the stability of your this compound formulations over time.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions.

Issue IDQuestionPossible CausesSuggested Actions
P188-S01 Why has my clear this compound solution turned yellow or discolored over time? Oxidative Degradation: this compound contains polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO) chains that are susceptible to auto-oxidation. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions. The yellowing may be due to the formation of aldehydes and other chromophoric degradation products.[1] The presence of an antioxidant, such as butylated hydroxytoluene (BHT), in the raw material can mitigate this, but its depletion over time can lead to discoloration.[1]1. Storage: Store this compound solutions, especially the raw material, in tightly sealed containers, protected from light, and at controlled room temperature (15-30°C). 2. Inert Atmosphere: For long-term storage of sensitive formulations, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Antioxidants: If permissible for your application, consider the addition of a suitable antioxidant. The choice of antioxidant should be carefully evaluated for compatibility with your overall formulation.
P188-S02 My this compound solution has become hazy or turbid, or a precipitate has formed. Interaction with Preservatives: Certain preservatives, such as phenol (B47542) and benzyl (B1604629) alcohol, can interact with this compound, leading to the formation of aggregates and subsequent turbidity or precipitation, even when all components are below their individual solubility limits.[2][3][4][5] This is often due to the induction of micelle formation and subsequent phase separation.[2][3][5] Temperature Effects: For some formulations, temperature fluctuations can affect the solubility and micellar equilibrium of this compound, potentially leading to phase separation.1. Preservative Selection: If possible, evaluate alternative preservatives or preservative combinations that have a lower propensity for interaction with this compound. 2. Concentration Optimization: Carefully titrate the concentrations of both this compound and the preservative to find a stable formulation window. 3. Formulation Screening: Conduct thorough pre-formulation screening studies to assess the compatibility of this compound with all other excipients under relevant storage conditions.
P188-S03 The viscosity of my this compound solution has changed significantly during storage. Degradation: The breakdown of this compound chains through oxidation or hydrolysis can lead to a decrease in the average molecular weight of the polymer, which in turn can reduce the viscosity of the solution.[1] Sterilization Method: Autoclaving, particularly at higher temperatures, can induce degradation and lead to a decrease in viscosity over time.[6][7] Interactions: Interactions with other formulation components could potentially alter the solution's microstructure and, consequently, its viscosity.1. Monitor Degradation: Use analytical techniques like Size Exclusion Chromatography (SEC) to monitor the molecular weight distribution of this compound over time. 2. Alternative Sterilization: If sterilization is required, consider sterile filtration as a less harsh alternative to autoclaving. If autoclaving is necessary, use the lowest effective temperature and time. 3. Consistent Preparation: Ensure a consistent and validated preparation method for your solutions, as the method of preparation can influence the initial viscosity.
P188-S04 The pH of my unbuffered this compound solution has decreased over time. Formation of Acidic Degradants: Oxidative degradation of this compound can lead to the formation of acidic byproducts, primarily formic acid and acetic acid.[1] This will cause a drop in the pH of an unbuffered solution.1. Buffering: For applications where pH is critical, formulate your solution with a suitable buffer system. 2. Proper Storage: Store the solution under conditions that minimize oxidative degradation (as outlined in P188-S01). 3. Monitor pH: Regularly monitor the pH of your solution as part of your stability testing protocol.
P188-S05 I am seeing poor cell growth or reduced product yield in my cell culture when using a new lot of this compound. Lot-to-Lot Variability: this compound is a polymer with a distribution of chain lengths, and there can be lot-to-lot variability in the average molecular weight and the presence of impurities. The presence of certain impurities, such as high molecular weight species, can negatively impact its cell-protective properties.1. Supplier Qualification: Source this compound from a reputable supplier with stringent quality control. 2. Incoming Raw Material Testing: Implement a robust quality control program for incoming lots of this compound, which may include analytical testing (e.g., HPLC-SEC) and a small-scale functional assay to confirm performance before use in large-scale cultures. 3. Consult Supplier: If you encounter issues with a specific lot, contact the supplier to obtain the certificate of analysis and any additional characterization data.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound solutions?

This compound solutions should be stored in well-sealed containers at a controlled room temperature of 15–30°C, protected from light. For enhanced stability, particularly for long-term storage or in sensitive applications, refrigeration at 2-8°C can be considered, though one should be mindful of potential viscosity increases at lower temperatures.

2. How does pH affect the stability of this compound solutions?

While this compound is relatively stable over a wide pH range, extreme pH values can potentially accelerate hydrolytic degradation, although oxidative degradation is generally the more significant pathway. The choice of buffer can have a more profound impact than the pH itself. For instance, histidine-containing buffers can, under certain conditions, promote the degradation of this compound, especially in the presence of hydroxyl radicals.[8][9][10]

3. What are the primary degradation products of this compound?

The main degradation products resulting from the auto-oxidation of this compound are low-molecular-weight species, including:

These degradation products can lead to a decrease in pH and may have an impact on the stability of other components in the formulation.

4. Can this compound solutions be sterilized by autoclaving?

Yes, this compound solutions can be autoclaved. However, it is important to note that autoclaving can induce some level of degradation, which may affect the solution's viscosity and long-term stability.[6][7] The extent of degradation is dependent on the temperature and duration of the autoclaving cycle. For sensitive applications, sterile filtration is a recommended alternative.

5. How can I monitor the stability of my this compound solution?

A comprehensive stability testing program for this compound solutions should include monitoring of the following parameters over time:

  • Visual Appearance: Check for changes in color and clarity.

  • pH Measurement: To detect the formation of acidic degradants.

  • Viscosity: To assess changes in the polymer's physical properties.

  • Molecular Weight Distribution: Using Size Exclusion Chromatography (SEC) to monitor for chain cleavage.

  • Quantification of Degradation Products: Using techniques like GC-MS or HPLC to measure the levels of specific degradation products like formaldehyde and formic acid.

Quantitative Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Effect of Storage Temperature on the Degradation of this compound (Solid State) over 6 Months

Storage ConditionpH of 10% SolutionFormic Acid (mg/g)Acetic Acid (mg/g)Formaldehyde (mg/g)Acetaldehyde (mg/g)
25°C / 60% RH~6.0Not DetectedNot DetectedNot DetectedNot Detected
40°C / 75% RH2.7> 1.0~0.3~1.4~0.3
Data adapted from forced degradation studies. Actual values can vary based on the specific lot and presence of antioxidants.[1]

Table 2: Influence of Buffer Type on this compound Degradation under Oxidative Stress

Buffer SystemStress ConditionRelative Degradation
Phosphate BufferH₂O₂Low
Histidine BufferH₂O₂Moderate
Phosphate BufferFenton Reagent (hydroxyl radicals)Moderate
Histidine BufferFenton Reagent (hydroxyl radicals)High
This table illustrates the relative impact of buffer systems on degradation. Histidine can promote degradation in the presence of hydroxyl radicals but may be protective against other radical species.[8][9][10]

Experimental Protocols

Protocol 1: Stability Indicating HPLC-SEC Method for this compound

This protocol outlines a general method for monitoring the molecular weight distribution of this compound as an indicator of degradation.

  • Objective: To assess the integrity of the this compound polymer chain and detect the formation of lower molecular weight degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

    • Size Exclusion Chromatography (SEC) column suitable for the separation of water-soluble polymers in the range of approximately 1-20 kDa. A TSKgel column or similar is often used.[11]

  • Reagents:

    • Mobile Phase: An aqueous buffer such as 0.01 M sodium chloride in a mixture with a small amount of organic modifier like methanol (B129727) (e.g., 90:10 v/v water:methanol) can be effective.[11]

    • This compound reference standard.

    • High-purity water for sample and standard preparation.

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase, filter it through a 0.22 µm filter, and degas it.

    • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is needed.

    • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration within the range of the calibration curve.

    • Chromatographic Conditions:

      • Column: TSKgel or equivalent SEC column.

      • Mobile Phase: As prepared above.

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 20 - 100 µL.

      • Detector: Refractive Index (RI).

    • Analysis:

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

      • Inject the standards and the sample.

      • Monitor the chromatogram for the main this compound peak and any new peaks appearing at longer retention times, which would indicate the presence of lower molecular weight degradation products.

      • Compare the molecular weight distribution of the sample to that of the reference standard and previous time points to assess degradation.

Protocol 2: GC-MS Analysis of Volatile Degradation Products

This protocol provides a general framework for the detection and quantification of volatile degradation products like formaldehyde and acetaldehyde.

  • Objective: To identify and quantify volatile aldehydes formed during the degradation of this compound.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.

    • Headspace autosampler.

  • Reagents:

    • Formaldehyde and acetaldehyde reference standards.

    • High-purity water.

    • Derivatizing agent (e.g., 2,4-dinitrophenylhydrazine (B122626) - DNPH) if required for enhanced sensitivity and specificity, although direct headspace analysis is often feasible.

  • Procedure:

    • Standard Preparation: Prepare aqueous stock solutions of formaldehyde and acetaldehyde. Create a series of calibration standards by spiking known amounts into sealed headspace vials.

    • Sample Preparation: Accurately transfer a known volume or weight of the this compound solution into a headspace vial and seal it.

    • Headspace GC-MS Conditions:

      • Incubation: Incubate the vials at an elevated temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

      • Injection: Automatically inject a sample of the headspace gas onto the GC column.

      • GC Column: A column suitable for the separation of volatile polar compounds (e.g., a wax-type column).

      • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute the analytes.

      • MS Detection: Operate the mass spectrometer in scan mode to identify the degradation products based on their mass spectra, or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

    • Analysis:

      • Identify the peaks for formaldehyde and acetaldehyde in the sample chromatogram by comparing their retention times and mass spectra to those of the standards.

      • Quantify the amount of each aldehyde in the sample using the calibration curve generated from the standards.

Visualizations

Poloxamer188_Degradation_Pathway P188 This compound (PEO-PPO-PEO) Degradation Degradation P188->Degradation susceptible to Oxidation Oxidative Stress Degradation->Oxidation Thermal Thermal Stress Degradation->Thermal Light Light Exposure Degradation->Light Metals Trace Metals Degradation->Metals Intermediates Peroxide Intermediates Oxidation->Intermediates generates Thermal->Intermediates generates Light->Intermediates generates Metals->Intermediates generates Cleavage Chain Cleavage Intermediates->Cleavage leads to Products Degradation Products Cleavage->Products Acids Formic & Acetic Acids Products->Acids Aldehydes Formaldehyde & Acetaldehyde Products->Aldehydes LMW Low Molecular Weight Polymers Products->LMW

Caption: Oxidative and thermal degradation pathways of this compound.

Stability_Testing_Workflow start Start: Prepare This compound Solution storage Store under Defined Conditions (e.g., 40°C/75% RH) start->storage sampling Sample at Time Points (T=0, 1, 3, 6 months) storage->sampling visual Visual Inspection (Color, Clarity) sampling->visual ph pH Measurement sampling->ph viscosity Viscosity Measurement sampling->viscosity hplc HPLC-SEC Analysis (Molecular Weight) sampling->hplc gcms GC-MS Analysis (Volatile Impurities) sampling->gcms data Data Analysis & Comparison to T=0 visual->data ph->data viscosity->data hplc->data gcms->data end End: Stability Report data->end

Caption: A typical experimental workflow for this compound solution stability testing.

References

Validation & Comparative

Poloxamer 188 vs. Polysorbate 80: A Comparative Guide to Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biopharmaceutical formulation, ensuring the stability of therapeutic proteins is paramount to maintaining their efficacy and safety. Non-ionic surfactants are critical excipients employed to protect proteins from aggregation and denaturation, particularly at interfaces. Among the most commonly used are Poloxamer 188 and Polysorbate 80. This guide provides an objective comparison of their performance in protein stabilization, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Executive Summary

Polysorbate 80 is a widely utilized surfactant in licensed monoclonal antibody products, lauded for its effectiveness in preventing protein adsorption and aggregation at interfaces.[1] However, its susceptibility to degradation through hydrolysis and oxidation, which can generate particles and compromise protein stability, is a significant drawback.[2][3][4] this compound has emerged as a viable and more stable alternative.[3][5] While both surfactants offer protection against interfacial stress, their mechanisms of action and efficacy can differ depending on the specific protein, the nature of the interface, and the formulation conditions.

Mechanisms of Protein Stabilization

The protective effects of this compound and Polysorbate 80 stem from their amphiphilic nature, allowing them to interact with both the protein and the surrounding environment. However, their primary stabilization mechanisms differ.

Polysorbate 80 primarily functions by competing with proteins for adsorption at interfaces (e.g., air-water, solid-water).[1][6] By preferentially occupying these interfaces, it forms a protective layer that prevents proteins from unfolding and aggregating.[6]

This compound , on the other hand, can stabilize proteins through two main mechanisms. It can act at interfaces, similar to polysorbates, but it can also form soluble protein-surfactant complexes.[6][7] This "chaperone-like" activity helps to maintain the protein's native conformation in the bulk solution.[8]

cluster_0 Protein Destabilization at Interface cluster_1 Stabilization by Polysorbate 80 cluster_2 Stabilization by this compound Protein Native Protein UnfoldedProtein Unfolded Protein Protein->UnfoldedProtein Adsorption & Unfolding Interface Air-Water Interface AggregatedProtein Aggregated Protein UnfoldedProtein->AggregatedProtein Aggregation PS80 Polysorbate 80 PS80_Layer PS80 Monolayer PS80->PS80_Layer Preferential Adsorption Protein_S1 Native Protein Interface_S1 Air-Water Interface Protein_S1->Interface_S1 Adsorption Blocked P188 This compound P188_Layer P188 at Interface P188->P188_Layer Adsorption Complex Protein-P188 Complex P188->Complex Complexation Protein_S2 Native Protein Interface_S2 Air-Water Interface Protein_S2->Interface_S2 Adsorption Reduced Protein_S2->Complex

Figure 1: Mechanisms of protein stabilization.

Performance Comparison: Experimental Data

The choice between this compound and Polysorbate 80 often depends on the specific stresses the protein formulation will encounter. Below is a summary of their performance under various conditions based on published studies.

Agitation and Interfacial Stress

Both surfactants are effective at protecting proteins from aggregation induced by agitation, which creates significant air-water interfacial stress.[9] However, their efficacy can vary at solid-liquid interfaces.

Stress ConditionProtein/SystemPolysorbate 80 PerformanceThis compound PerformanceReference
Agitation (Air-Water Interface) Monoclonal Antibodies (mAbs)High protectionHigh protection[2][10]
Agitation (Solid-Liquid Interface - Cyclo-olefin-copolymer) Monoclonal Antibodies (mAbs)Increased antibody stabilityNegligible stabilizing effect[2][10]
Long-term Storage (in vials with silicone oil) Some protein formulationsNo observed particlesFormation of visible protein-polydimethylsiloxane (PDMS) particles[2]
Freeze-Thaw Stress

Freeze-thawing cycles can induce protein aggregation at the ice-water interface. Both surfactants have been shown to offer protection under these conditions.

Stress ConditionProtein/SystemPolysorbate 80 PerformanceThis compound PerformanceReference
Freeze-Thaw Cycles Lactate Dehydrogenase (LDH)Effective stabilizationEffective stabilization at concentrations ≥0.100% w/v.[11][12] At lower concentrations, its effectiveness can be compromised by its own crystallization, which can be inhibited by sugars like sucrose (B13894) or trehalose.[11][12][11][12]

Chemical Stability and Degradation

A critical differentiator between this compound and Polysorbate 80 is their intrinsic chemical stability. Polysorbate 80 contains ester bonds that are susceptible to hydrolysis, and its unsaturated fatty acid chain is prone to oxidation.[3][4] This degradation can lead to the formation of insoluble free fatty acids and peroxides, which can cause particulation and protein damage.[1][4][13] this compound, being a block copolymer of polyethylene (B3416737) oxide and polypropylene (B1209903) oxide, lacks these labile ester bonds and is therefore more resistant to hydrolytic degradation.[3][6]

ParameterPolysorbate 80This compoundReference
Susceptibility to Hydrolysis Yes (ester bonds)No[3][6]
Susceptibility to Oxidation Yes (unsaturated fatty acid)Yes (polyether backbone, though generally considered more stable)[13][14]
Degradation Products Free fatty acids, peroxides, aldehydesFewer and less characterized, generally considered more stable[3][4]
Observed Stability (60°C for 5 days) ~10% degradationNo degradation[3]

Experimental Protocols

To aid in the direct comparison and evaluation of these surfactants in your own formulations, detailed methodologies for key stability-indicating assays are provided below.

Experimental Workflow for Surfactant Evaluation

cluster_workflow Surfactant Evaluation Workflow start Protein Formulation (with this compound vs. Polysorbate 80) stress Application of Stress (Agitation, Freeze-Thaw, Thermal) start->stress analysis Biophysical & Chemical Analysis stress->analysis sec Size Exclusion Chromatography (SEC) (Quantify Aggregates) analysis->sec dls Dynamic Light Scattering (DLS) (Particle Size Distribution) analysis->dls fim Flow Imaging Microscopy (FIM) (Sub-visible Particle Analysis) analysis->fim cd Circular Dichroism (CD) (Secondary/Tertiary Structure) analysis->cd stability Chemical Stability Analysis (HPLC for surfactant degradation) analysis->stability end Comparative Data Analysis & Surfactant Selection sec->end dls->end fim->end cd->end stability->end

Figure 2: Workflow for comparing surfactant performance.
Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • Purpose: To separate and quantify soluble protein aggregates from the monomeric form.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size exclusion column appropriate for the molecular weight of the protein.

  • Mobile Phase: A buffer compatible with the protein formulation, filtered and degassed.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of the protein sample (e.g., 20 µL of a 1 mg/mL solution).

    • Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the eluate at a wavelength where the protein absorbs (typically 280 nm).

    • Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of each species.

Dynamic Light Scattering (DLS) for Particle Sizing
  • Purpose: To measure the size distribution of particles and aggregates in the sub-micron range.

  • Instrumentation: A DLS instrument with a laser light source and a photodetector.

  • Procedure:

    • Transfer a small volume of the sample into a clean cuvette.

    • Place the cuvette in the instrument's sample holder and allow the temperature to equilibrate.

    • The instrument illuminates the sample with the laser and collects the scattered light intensity fluctuations over time.

    • The autocorrelation function of the intensity fluctuations is used to calculate the diffusion coefficient and, subsequently, the hydrodynamic radius of the particles via the Stokes-Einstein equation.

    • Results are typically reported as the average particle size (Z-average) and the polydispersity index (PDI).

Flow Imaging Microscopy (FIM) for Sub-visible Particle Analysis
  • Purpose: To count, size, and characterize sub-visible particles (typically 1-100 µm).

  • Instrumentation: A flow imaging microscope (e.g., Micro-Flow Imaging™).

  • Procedure:

    • Prime the instrument with particle-free water to ensure a clean flow path.

    • Draw a defined volume of the sample through a flow cell.

    • A high-resolution camera captures images of the particles as they pass through the flow cell.

    • The accompanying software analyzes the images to provide particle concentration, size distribution, and morphological parameters (e.g., aspect ratio, circularity).

Conclusion

Both this compound and Polysorbate 80 are effective surfactants for stabilizing therapeutic proteins, but they are not universally interchangeable.

  • Polysorbate 80 is a well-established excipient with proven efficacy, particularly against interfacial stresses. However, its potential for degradation and subsequent particle formation necessitates careful consideration of raw material quality and long-term stability.[1][4]

  • This compound offers a more chemically stable alternative, mitigating the risks associated with hydrolysis.[3] Its stabilizing mechanism, which can involve direct protein complexation, may be advantageous for certain proteins.[6] However, its performance at solid-liquid interfaces may be inferior to that of Polysorbate 80 for some applications, and its potential to form particles with silicone oil in pre-filled syringes warrants specific evaluation.[2][10]

The optimal choice of surfactant will ultimately depend on the specific protein, the intended formulation, the manufacturing process, and the storage conditions. A thorough head-to-head comparison using the experimental approaches outlined in this guide is essential for robust formulation development.

References

A Researcher's Guide to Validating Poloxamer 188 Efficacy in a Novel Shear-Sensitive Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of Poloxamer 188 (P188) in protecting a new or uncharacterized cell line susceptible to membrane damage. For this guide, we will use a hypothetical, newly-developed dystrophic myoblast cell line (herein named "Dystro-M-1"), which, like many cells used in Duchenne muscular dystrophy (DMD) research, exhibits inherent membrane fragility.[1][2][3][4] The principles and protocols outlined are broadly applicable to any cell line where membrane integrity under stress is a concern.

This compound is a non-ionic, tri-block copolymer known for its ability to insert into and stabilize damaged cell membranes, effectively acting as a "molecular bandage".[5][6][7] Its application is critical in bioprocessing, where cells are exposed to high shear stress, and in disease models like DMD where cells have fragile membranes.[4][8][9] This guide compares P188 to a common alternative, Polyethylene Glycol (PEG), and a no-treatment control to provide a robust validation workflow.

Experimental Validation Workflow

The overall process for validating a membrane-stabilizing agent involves subjecting the cell line to a controlled mechanical stress, followed by treatment and a series of assays to quantify cell viability and membrane integrity.

G cluster_prep Preparation cluster_stress Stress Induction cluster_treatment Treatment cluster_assay Analysis Culture Culture Dystro-M-1 Cell Line Seed Seed Cells into 96-Well Plates Culture->Seed Shear Induce Shear Stress (Orbital Shaker) Seed->Shear P188 This compound Shear->P188 PEG PEG 8000 Shear->PEG Control No Treatment Shear->Control LDH LDH Assay (Membrane Damage) P188->LDH LiveDead Live/Dead Staining (Cell Viability) P188->LiveDead PEG->LDH PEG->LiveDead Control->LDH Control->LiveDead

Caption: Experimental workflow for validating membrane sealant efficacy.

Quantitative Performance Comparison

The following tables summarize hypothetical data from experiments conducted on the Dystro-M-1 cell line.

Table 1: Baseline Cytotoxicity of Protective Agents

This experiment evaluates if the agents themselves are toxic to the cells under normal (no-stress) culture conditions after 24 hours.

Treatment AgentConcentration (w/v)Cell Viability (%)Standard Deviation
Control (Media Only) N/A99.1± 0.8
This compound 0.1%98.8± 1.1
0.5%98.5± 1.3
1.0%97.9± 1.5
PEG 8000 0.1%99.0± 0.9
0.5%96.5± 2.1
1.0%92.3± 3.4

Table 2: Membrane Integrity Assessment via LDH Release Assay

This table shows the percentage of Lactate (B86563) Dehydrogenase (LDH) released into the media after subjecting cells to shear stress for 4 hours. Higher LDH release indicates greater membrane damage.[10][11]

Treatment AgentConcentration (w/v)LDH Release (% of Max)Standard Deviation
No-Stress Control N/A5.2± 1.5
Stressed Control N/A75.4± 6.8
This compound 0.1%25.3± 4.5
0.5%15.8± 3.1
1.0%12.1± 2.5
PEG 8000 0.1%45.7± 5.2
0.5%38.2± 4.8
1.0%35.9± 4.1

Table 3: Cell Viability Assessment via Live/Dead Staining

This table shows the percentage of viable cells determined by Calcein-AM (live) and Propidium Iodide (dead) staining after 4 hours of shear stress and subsequent treatment.[12][13][14]

Treatment AgentConcentration (w/v)Live Cells (%)Standard Deviation
No-Stress Control N/A98.5± 1.2
Stressed Control N/A28.3± 5.5
This compound 0.1%78.9± 6.1
0.5%88.1± 4.3
1.0%91.5± 3.8
PEG 8000 0.1%55.4± 7.2
0.5%61.8± 6.5
1.0%60.1± 7.9

Mechanism of Action: Membrane Sealing

This compound is an amphiphilic copolymer with a central hydrophobic polyoxypropylene (PPO) block and two flanking hydrophilic polyoxyethylene (PEO) blocks.[5][15] When a cell membrane is damaged, the hydrophobic lipid tails are exposed. The PPO block of P188 preferentially inserts itself into these damaged, hydrophobic regions, while the hydrophilic PEO chains remain in the aqueous environment, effectively "patching" the pore and restoring membrane integrity.[5][6][16]

G cluster_membrane Damaged Cell Membrane cluster_bilayer cluster_p188 This compound Action Top1 Extracellular Space h1 Bottom1 Intracellular Space t1 h1->t1 b1 t1->b1 h2 t2 h2->t2 b2 t2->b2 h3 t3 h3->t3 b3 t3->b3 Pore Pore (Lipid Exposure) h4 t4 h4->t4 b4 t4->b4 h5 t5 h5->t5 b5 t5->b5 h6 t6 h6->t6 b6 t6->b6 h1_b b1->h1_b h2_b b2->h2_b h3_b b3->h3_b h4_b b4->h4_b h5_b b5->h5_b h6_b b6->h6_b P188 Hydrophilic (PEO) Hydrophobic (PPO) Hydrophilic (PEO) P188:f1->Pore Inserts into hydrophobic defect

Caption: Proposed mechanism of this compound membrane sealing.

Key Experimental Protocols

Protocol 1: Shear Stress Induction (Orbital Shaker Model)

This protocol uses a common laboratory orbital shaker to create fluid shear stress, simulating conditions in a bioreactor.[17]

  • Cell Seeding: Seed Dystro-M-1 cells in a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells/well in 200 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Preparation: Prepare stock solutions of this compound (10% w/v) and PEG 8000 (10% w/v) in serum-free media and sterile filter.

  • Treatment Addition: Just before inducing stress, gently remove 100 µL of media and replace it with 100 µL of media containing 2x the final concentration of the test agent (P188, PEG) or media alone for controls.

  • Stress Induction: Place the 96-well plate on an orbital shaker inside the incubator. Set the shaker to 200 RPM with an orbital diameter of 19 mm. Run for 4 hours.

  • Post-Stress: After 4 hours, remove the plate from the shaker and proceed immediately to downstream assays.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the supernatant, which is proportional to the number of damaged cells.[10][18][19]

  • Plate Centrifugation: After the stress protocol, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

  • Supernatant Collection: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well assay plate.

  • Control Wells:

    • Spontaneous Release: Supernatant from no-stress, no-treatment wells.

    • Maximum Release: Add 10 µL of 10X Lysis Buffer (e.g., Triton X-100) to no-stress, no-treatment wells 30 minutes before this step.

    • Background: Media-only wells.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT, as per manufacturer's kit) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • % Cytotoxicity = [ (Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs) ] * 100

Protocol 3: Calcein-AM / Propidium Iodide (PI) Live/Dead Staining

This fluorescence-based assay simultaneously identifies live and dead cells. Calcein-AM is converted by esterases in live cells to a green fluorescent product, while PI enters cells with compromised membranes and stains the nucleus red.[13][20][21]

  • Staining Solution Preparation: Prepare a working staining solution in phosphate-buffered saline (PBS) containing 2 µM Calcein-AM and 4 µM Propidium Iodide. Protect from light.

  • Staining: After the stress protocol, gently aspirate the media from the wells. Wash once with 100 µL of PBS.

  • Incubation: Add 100 µL of the Calcein-AM/PI working solution to each well. Incubate for 20 minutes at 37°C, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets (FITC/Green for Calcein-AM, Texas Red/Red for PI).

  • Quantification: Capture images from at least three different fields per well. Use image analysis software (e.g., ImageJ) to count the number of green (live) and red (dead) cells.

  • Calculation:

    • % Viability = [ (Number of Live Cells) / (Number of Live Cells + Number of Dead Cells) ] * 100

References

Comparative Guide to the Long-Term Stability of Poloxamer 188 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of Poloxamer 188 (P188) formulations, offering insights into its performance against other common surfactants and under various conditions. The information presented is supported by experimental data to assist in making informed decisions during drug development.

Executive Summary

This compound is a non-ionic surfactant widely used in pharmaceutical formulations to stabilize proteins and other active pharmaceutical ingredients. Its stability is a critical attribute, influenced by factors such as temperature, pH, buffer composition, and the presence of other excipients. Understanding these factors is paramount for ensuring the efficacy and shelf-life of drug products. This guide delves into the degradation pathways of this compound, presents comparative stability data, and provides detailed experimental protocols for its analysis.

Comparative Stability of this compound

The long-term stability of this compound has been evaluated in comparison to other surfactants, notably Poloxamer 407 and Polysorbate 80.

This compound vs. Poloxamer 407

Studies have shown that Poloxamer 407 is generally more stable than this compound, particularly at elevated temperatures and humidity. This difference in stability is attributed to the lower concentration of the antioxidant butylated hydroxytoluene (BHT) in this compound.[1]

Table 1: Comparison of this compound and Poloxamer 407 Stability (6 Months)

ConditionParameterThis compoundPoloxamer 407
25°C / 60% RHpH (of 2.5% solution)6.06.1
Acetaldehyde (µg/g)< 1< 1
Formaldehyde (µg/g)< 1< 1
Acetic Acid (µg/g)< 10< 10
Formic Acid (µg/g)< 10< 10
40°C / 75% RHpH (of 2.5% solution)2.75.9
Acetaldehyde (µg/g)20< 1
Formaldehyde (µg/g)15< 1
Acetic Acid (µg/g)150< 10
Formic Acid (µg/g)250< 10

Data sourced from a 6-month stability study.[1]

This compound vs. Polysorbate 80

In forced degradation studies, this compound has demonstrated greater stability compared to Polysorbate 80 at elevated temperatures.

Table 2: Comparison of this compound and Polysorbate 80 Stability at 60°C

SurfactantStorage DurationDegradation
This compound5 daysNo degradation observed
Polysorbate 805 days10% degradation

Data from a comparative stability analysis.[2]

Factors Influencing this compound Stability

The stability of this compound in solution is significantly impacted by several factors:

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[3][4]

  • Buffer Type: The choice of buffer can have a profound effect on stability. For instance, histidine buffers have been shown to promote the degradation of this compound, especially in the presence of hydroxyl radicals.[5][6] Conversely, under certain oxidative conditions (in the presence of H₂O₂ and alkyl radicals), histidine can inhibit degradation.[6] At 40°C, histidine has been observed to protect this compound from degradation.[6]

  • Presence of Other Excipients:

    • Preservatives: Interactions between this compound and preservatives like phenol (B47542) and benzyl (B1604629) alcohol can lead to the formation of aggregates and turbidity over time, even when individual components are below their solubility limits.[7][8][9]

    • Sugars: In freeze-dried formulations, the presence of sugars such as sucrose (B13894) and trehalose (B1683222) can improve the stabilizing function of this compound at lower concentrations by inhibiting its crystallization.[10]

    • Proteins: The presence of proteins can also influence the phase behavior of this compound. For example, at certain concentrations, lactate (B86563) dehydrogenase (LDH) has been shown to prevent the crystallization of P188 during cooling.[10]

Degradation Pathway of this compound

The primary degradation mechanism for this compound is auto-oxidation, which involves the formation of radicals and subsequent chain cleavage. This process leads to the generation of various degradation products.

Oxidative Degradation Pathway

P188 This compound (PEO-PPO-PEO) P188_Radical Poloxamer Radical P188->P188_Radical Abstraction of H• Radical Initiation (Heat, Light, Metal Ions) Radical->P188_Radical Peroxy_Radical Peroxy Radical P188_Radical->Peroxy_Radical Oxygen O₂ Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide P188_Molecule Another this compound Molecule P188_Molecule->Hydroperoxide Abstraction of H• Alkoxy_Radical Alkoxy Radical Hydroperoxide->Alkoxy_Radical Hydroxyl_Radical Hydroxyl Radical Hydroperoxide->Hydroxyl_Radical Chain_Scission Chain Scission Alkoxy_Radical->Chain_Scission Degradation_Products Degradation Products: - Formaldehyde - Acetaldehyde - Formic Acid - Acetic Acid Chain_Scission->Degradation_Products

Caption: Oxidative degradation pathway of this compound.

Experimental Protocols

Accurate assessment of this compound stability relies on robust analytical methods. Below are detailed protocols for commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) for this compound Quantification

This method is suitable for the simultaneous quantification of this compound and other surfactants like Polysorbate 80.

  • Column: Thermo Scientific™ Acclaim™ Surfactant Plus column.

  • Mobile Phase A: 0.1M Ammonium Acetate solution (pH 5.6).[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient Elution: [11]

    • 0-5 min: 0% B

    • 5-10 min: 10% B

    • 10-18 min: 45% B

    • 18-22 min: 100% B

    • 22-28 min: 0% B

  • Flow Rate: 0.5 mL/min.[11]

  • Column Temperature: 35°C.[11]

  • Injection Volume: 20 µL.[11]

  • Detector: Charged Aerosol Detector (CAD).

    • Temperature Mode: High.[11]

    • Detector Temperature: 50°C.[11]

    • Gas Pressure: 0.5 MPa ± 0.05 MPa.[11]

  • Data Acquisition and Analysis: Use a suitable chromatography data system.

Experimental Workflow for a Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation P188_Sol Prepare this compound stock solution in desired buffer Stress_Cond Divide into aliquots for different stress conditions P188_Sol->Stress_Cond Thermal Thermal Stress (e.g., 40°C, 60°C) Stress_Cond->Thermal Oxidative Oxidative Stress (e.g., H₂O₂, Fenton's reagent) Stress_Cond->Oxidative Photolytic Photolytic Stress (e.g., UV, fluorescent light) Stress_Cond->Photolytic Hydrolytic Hydrolytic Stress (Acidic and basic pH) Stress_Cond->Hydrolytic Timepoints Withdraw samples at pre-defined time points Thermal->Timepoints Oxidative->Timepoints Photolytic->Timepoints Hydrolytic->Timepoints Analysis_Method Analyze samples using a stability-indicating method (e.g., HPLC-CAD, LC-MS) Timepoints->Analysis_Method Quantify Quantify remaining this compound and degradation products Analysis_Method->Quantify Pathway Identify degradation products and elucidate degradation pathways Quantify->Pathway

Caption: General workflow for a forced degradation study of this compound.

Conclusion

The long-term stability of this compound formulations is a multifaceted issue that requires careful consideration of various factors, including the presence of other excipients and environmental conditions. While this compound offers advantages in certain scenarios compared to other surfactants like Polysorbate 80, its susceptibility to oxidative degradation necessitates thorough stability testing. The experimental protocols and comparative data presented in this guide are intended to equip researchers and formulation scientists with the necessary tools and knowledge to develop stable and effective drug products.

References

Poloxamer 188: A Comparative Analysis Against Other Surfactants for Reducing Immunogenicity in Biotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of therapeutic proteins, minimizing immunogenicity is a critical objective. The choice of excipients, particularly surfactants, plays a pivotal role in preventing protein aggregation—a key driver of unwanted immune responses. This guide provides a detailed comparison of Poloxamer 188 against other commonly used surfactants, such as Polysorbate 80 and Polysorbate 20, in the context of reducing the immunogenicity of biologic drug products.

Executive Summary

This compound is emerging as a viable alternative to polysorbates (PS80 and PS20) in biopharmaceutical formulations, primarily due to its superior chemical stability and different mechanism of action in preventing protein aggregation. While direct, head-to-head in-vivo immunogenicity data for a therapeutic protein is limited, the available evidence suggests that this compound's resistance to oxidative degradation and its unique interaction with proteins may offer advantages in reducing the risk of anti-drug antibody (ADA) formation. However, its performance can be protein-specific, and formulation optimization is crucial.

Mechanism of Action: How Surfactants Mitigate Immunogenicity

The primary mechanism by which surfactants reduce the immunogenicity of therapeutic proteins is by preventing the formation of protein aggregates. Aggregates can be recognized by the immune system as foreign, leading to the activation of antigen-presenting cells (APCs) and subsequent T-cell and B-cell responses, culminating in the production of ADAs.

Surfactants are amphiphilic molecules that can stabilize proteins by:

  • Preferential Adsorption at Interfaces: Surfactants compete with proteins for adsorption at air-water, liquid-solid, and oil-water interfaces, thereby preventing interfacial stress-induced unfolding and aggregation.

  • Binding to Proteins: Some surfactants can directly interact with hydrophobic patches on the protein surface, preventing protein-protein interactions that lead to aggregation.

Polysorbates primarily act by preferentially adsorbing to interfaces. In contrast, this compound has been shown to inhibit protein adsorption by forming protein-surfactant complexes of low adsorption affinity, suggesting a different stabilizing mechanism.[1]

Comparative Performance Data

Protein Aggregation and Particle Formation

Protein aggregation is a critical quality attribute that is closely monitored as a potential indicator of immunogenicity.

SurfactantProtein / FormulationStress ConditionKey FindingsReference
This compound Monoclonal Antibody (mAb)AgitationShowed comparable or superior performance to Polysorbate 80 in preventing agitation-induced aggregation.This is a summary of findings from multiple sources.
Polysorbate 80 Monoclonal Antibody (mAb)AgitationEffective in preventing agitation-induced aggregation.This is a summary of findings from multiple sources.
This compound Monoclonal Antibody (mAb)Long-term storage (2-8°C)Formation of visible protein-polydimethylsiloxane (PDMS; silicone oil) particles observed in some formulations, which were not seen with polysorbates.[2]
Polysorbate 80 Monoclonal Antibody (mAb)Long-term storage (2-8°C)No formation of visible protein-PDMS particles observed.[2]
This compound Lactate Dehydrogenase (LDH)Shaking (room temperature, 30h)Less effective than polysorbates in preventing loss of the active tetramer, especially at concentrations ≤ 0.01% w/v.[3]
Polysorbate 20 & 80 Lactate Dehydrogenase (LDH)Shaking (room temperature, 30h)More effective than this compound in preventing loss of the active tetramer.[3]
This compound Lactate Dehydrogenase (LDH)Quiescent storage (40°C)Did not impact the protein's tertiary structure.[3]
Polysorbate 20 & 80 Lactate Dehydrogenase (LDH)Quiescent storage (40°C)Accelerated protein unfolding and perturbed the tertiary structure.[3]
Immunogenicity Data (Vaccine Adjuvant Study)

A study on a SARS-CoV-2 RBD subunit vaccine provides quantitative data on the immunomodulatory effects of this compound compared to the adjuvant MF59. It is important to note that in this context, the goal was to enhance the immune response.

Table 1: Neutralizing Antibody Titers in Vaccinated Mice [1][4][5]

FormulationDose of RBDMean Neutralizing Titer (log10)
RBD alone5 µg~2.5
RBD + MF595 µg~3.0
RBD + this compound 5 µg ~3.5
RBD alone1 µg~2.0
RBD + MF591 µg~2.5
RBD + this compound 1 µg ~3.0

Table 2: Cytokine Production in Splenocytes from Vaccinated Mice [4][5]

CytokineFormulationMean Concentration (pg/mL)
IFN-γ (Th1) RBD + MF59~150
RBD + this compound ~250
IL-2 (Th1) RBD + MF59~50
RBD + this compound ~100
IL-4 (Th2) RBD + MF59~40
RBD + this compound ~80
IL-10 (Th2) RBD + MF59~100
RBD + this compound ~180

These data demonstrate that this compound can significantly enhance both humoral (antibody) and cellular (Th1/Th2 cytokine) immune responses in a vaccine setting, suggesting it has immunomodulatory properties. The proposed mechanism involves the repression of p38 mitogen-activated protein kinase (p38MAPK) phosphorylation.[1][4][5]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Mediated Immune Modulation

The following diagram illustrates the proposed signaling pathway through which this compound may exert its immunomodulatory effects, based on the findings from the vaccine adjuvant study.[1][4][5]

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell P188 This compound p38 p38 MAPK P188->p38 Inhibits phosphorylation Antigen Antigen MHCII MHC class II Antigen->MHCII Processed and Presented TCR T-Cell Receptor MHCII->TCR Antigen Presentation Th1 Th1 Differentiation TCR->Th1 Th2 Th2 Differentiation TCR->Th2 Cytokines_Th1 IFN-γ, IL-2 Th1->Cytokines_Th1 Cytokines_Th2 IL-4, IL-10 Th2->Cytokines_Th2

Proposed immunomodulatory pathway of this compound.
Experimental Workflow for Immunogenicity Assessment

The following diagram outlines a typical workflow for assessing the immunogenicity of a therapeutic protein formulation.

G Formulation Therapeutic Protein Formulations (with different surfactants) AnimalModel In Vivo Administration (e.g., transgenic mice) Formulation->AnimalModel Serum Serum Sample Collection AnimalModel->Serum PBMC_Isolation PBMC Isolation AnimalModel->PBMC_Isolation ADA_Assay Anti-Drug Antibody (ADA) Assay (e.g., Bridging ELISA) Serum->ADA_Assay Cytokine_Assay Cytokine Profiling (e.g., Luminex, ELISA) Serum->Cytokine_Assay Data Data Analysis and Comparison ADA_Assay->Data Cytokine_Assay->Data DC_Assay In Vitro Dendritic Cell Activation Assay PBMC_Isolation->DC_Assay TCell_Assay T-Cell Proliferation Assay DC_Assay->TCell_Assay TCell_Assay->Data

Workflow for preclinical immunogenicity assessment.

Detailed Experimental Protocols

Anti-Drug Antibody (ADA) Bridging ELISA

Objective: To detect and quantify ADAs against a therapeutic protein in serum samples.

Materials:

  • High-binding 96-well microplates

  • Therapeutic protein (for coating and detection)

  • Biotinylation reagent

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Serum samples from treated and control animals

  • Positive control (anti-drug antibody)

Procedure:

  • Coating: Coat the microplate wells with the therapeutic protein (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted serum samples and standards to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated therapeutic protein. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30-60 minutes at room temperature.

  • Substrate Reaction: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

  • Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the ADA concentration in the samples based on the standard curve.

In Vitro Dendritic Cell (DC) Activation Assay

Objective: To assess the potential of a therapeutic protein formulation to activate dendritic cells, a key step in initiating an immune response.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Monocyte isolation kit

  • GM-CSF and IL-4 for DC differentiation

  • Therapeutic protein formulations

  • LPS (lipopolysaccharide) as a positive control

  • Fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR)

  • Flow cytometer

Procedure:

  • DC Generation: Isolate monocytes from PBMCs and differentiate them into immature DCs by culturing with GM-CSF and IL-4 for 5-7 days.

  • Stimulation: Plate the immature DCs and stimulate them with the therapeutic protein formulations, a negative control (media), and a positive control (LPS) for 24-48 hours.

  • Staining: Harvest the cells and stain them with a cocktail of fluorescently labeled antibodies against the DC maturation markers.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the expression levels of the maturation markers on the DC population. An upregulation of these markers indicates DC activation.

Cytokine Release Assay

Objective: To measure the release of pro-inflammatory and anti-inflammatory cytokines from immune cells upon exposure to a therapeutic protein formulation.

Materials:

  • Human PBMCs or whole blood

  • Therapeutic protein formulations

  • Positive and negative controls

  • Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-10)

Procedure:

  • Cell Culture: Plate PBMCs or dispense whole blood into 96-well plates.

  • Stimulation: Add the therapeutic protein formulations and controls to the wells and incubate for a specified period (e.g., 24-72 hours).

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatant using a multiplex assay or individual ELISAs according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the samples treated with the therapeutic protein formulations to the controls.

Conclusion and Future Directions

This compound presents a compelling alternative to polysorbates for reducing the immunogenicity of therapeutic proteins, primarily due to its enhanced chemical stability. The available data on protein aggregation and particle formation suggest that its performance is comparable and, in some cases, superior to polysorbates, although it can be protein-dependent.

The immunomodulatory properties of this compound, as evidenced by the vaccine adjuvant study, are intriguing. While this study demonstrated an enhancement of the immune response, the underlying mechanism involving the p38MAPK pathway could potentially be leveraged to dampen unwanted immunogenicity in the context of therapeutic proteins.

To definitively establish the superiority of this compound in reducing immunogenicity, further head-to-head in vivo studies with therapeutic proteins are crucial. These studies should include comprehensive ADA characterization and a broad panel of cytokine analysis to provide a complete picture of the immune response. As the field moves towards more stable and less immunogenic biologic formulations, this compound warrants serious consideration as a valuable tool in the formulator's arsenal.

References

A Comparative Guide to Quantifying Poloxamer 188 in Final Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poloxamer 188, a non-ionic triblock copolymer, is a critical excipient in many pharmaceutical formulations, acting as a stabilizer, solubilizer, and emulsifying agent. Accurate quantification of this compound in the final drug product is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is often challenging due to its lack of a strong UV chromophore and its inherent polydispersity.[1][2] The most prevalent methods can be broadly categorized into chromatography-based assays and a colorimetric assay. A summary of these methods, their principles, and key performance characteristics is presented in Table 1.

MethodPrincipleAdvantagesDisadvantagesCommon Detectors
Size-Exclusion Chromatography (SEC) Separation based on molecular size in solution.- Good for determining molar mass distribution.- Can separate this compound from high molecular weight proteins.- May have limited resolution from other excipients of similar size.- Refractive Index (RI) detection can be prone to baseline instability and lacks sensitivity.[2][3]Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)
Reversed-Phase Liquid Chromatography (RPLC) Separation based on hydrophobicity.- High resolving power for separating this compound from other formulation components.- Can detect variations between different lots of this compound.[4]- Requires careful method development to achieve optimal separation.Charged Aerosol Detector (CAD), ELSD, MS, Ultraviolet (UV) at low wavelengths (e.g., 200 nm)[4]
Colorimetric Method Formation of a colored complex between this compound and cobalt(II) thiocyanate (B1210189), which is measured spectrophotometrically.[5][6]- Simple and cost-effective.- Does not require sophisticated instrumentation.- Product-specific feasibility and potential for interference from other formulation components.[5][6]- Generally less sensitive and specific compared to chromatographic methods.UV-Vis Spectrophotometer

Quantitative Performance Data

The performance of each method can be further evaluated by comparing their quantitative validation parameters. Table 2 summarizes key performance data from various studies, offering a glimpse into the expected sensitivity and accuracy of each technique.

MethodDetectorLinearity RangeLimit of Quantitation (LOQ)RecoveryReference
HPLC-SEC RI-0.005 mg/mL97-102%[5][7]
HPLC-RPLC CAD5 to 200 ppm-Good[8]
HPLC-RPLC CAD5 to 100 mg/L5.0 mg/L95.7% - 110.0%[9]
LC-MS/MS Triple-Quadrupole MS250 to 10,000 ng/mL250 ng/mLWithin 15% of theoretical[2][10]
Colorimetric UV-Vis-Product dependent-[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC) - Based Methods

a) Size-Exclusion Chromatography (SEC) with Refractive Index (RI) Detection [5][7]

  • Instrumentation: HPLC system equipped with a size-exclusion column (e.g., TSKgel), a refractive index detector, and an isocratic pump.

  • Mobile Phase: A typical mobile phase is tetrahydrofuran (B95107) (THF) or an aqueous buffer such as 0.01 M sodium chloride in methanol/water (e.g., 10:90 v/v).[5]

  • Sample Preparation: Dissolve the final product in the mobile phase to a suitable concentration. A filtration step may be necessary to remove particulate matter.

  • Standard Preparation: Prepare a series of this compound standards in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 20 - 100 µL.

  • Data Analysis: Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

b) Reversed-Phase Liquid Chromatography (RPLC) with Charged Aerosol Detection (CAD) [8][11]

  • Instrumentation: HPLC or UHPLC system with a reversed-phase column (e.g., C18), a gradient pump, and a charged aerosol detector. A Thermo Scientific™ Vanquish™ Core HPLC system with a Thermo Scientific™ Acclaim™ Surfactant Plus column has been reported to be effective.[11]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile, both may contain a small amount of acid (e.g., 0.1% formic acid).

  • Sample Preparation: Dilute the final product with deionized water or the initial mobile phase to an appropriate concentration.[11]

  • Standard Preparation: Prepare stock solutions of this compound in deionized water. Prepare working standards by diluting the stock solution. It is recommended to use glass containers to avoid adsorption.[11]

  • Chromatographic Conditions:

    • A gradient elution is typically used to separate this compound from other components.

    • Flow rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 5 - 20 µL.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from this curve.

Colorimetric Method (Cobalt Thiocyanate Method)[5][6]
  • Principle: This method is based on the formation of a colored complex between the polyoxyethylene chains of this compound and a cobalt(II) thiocyanate reagent. This complex is then extracted into an organic solvent and quantified by measuring its absorbance.[5][6]

  • Reagents:

    • Cobalt(II) thiocyanate reagent: Prepare by dissolving cobalt(II) nitrate (B79036) and ammonium (B1175870) thiocyanate in water.

    • Organic extraction solvent (e.g., ethyl acetate).

  • Procedure:

    • To an aqueous solution of the sample containing this compound, add the cobalt(II) thiocyanate reagent.

    • Add the organic solvent and mix vigorously to extract the colored complex.

    • Separate the organic layer (e.g., by centrifugation).

    • Measure the absorbance of the organic layer at the wavelength of maximum absorbance (typically around 624 nm) using a UV-Vis spectrophotometer.[5][6]

  • Standard Curve: Prepare a series of this compound standards and treat them in the same manner as the samples to generate a standard curve of absorbance versus concentration.

  • Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Final Product Dilution1 Dilution Sample->Dilution1 Standard This compound Standard Dilution2 Dilution Standard->Dilution2 Filtration Filtration (optional) Dilution1->Filtration Injector Autosampler/Injector Dilution2->Injector Filtration->Injector Column HPLC Column (SEC or RPLC) Injector->Column Detector Detector (RI, CAD, ELSD, MS) Column->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Data->Quantification Calibration->Quantification

Caption: Workflow for HPLC-based quantification of this compound.

Colorimetric_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Complex Formation & Extraction cluster_measurement Measurement & Analysis Sample Final Product Sample Reagent Add Cobalt Thiocyanate Reagent Sample->Reagent Standard This compound Standard Standard->Reagent Extraction Add Organic Solvent & Mix Reagent->Extraction Separation Separate Organic Layer Extraction->Separation Absorbance Measure Absorbance (at ~624 nm) Separation->Absorbance Calibration Generate Standard Curve Absorbance->Calibration Quantification Quantify Sample Absorbance->Quantification Calibration->Quantification

Caption: Workflow for the colorimetric quantification of this compound.

References

A Comparative Analysis of Poloxamer 188 from Different Suppliers for Biopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on selecting the optimal Poloxamer 188 for cell culture and formulation needs. This guide provides a comprehensive comparison of this compound from various suppliers based on critical quality attributes and functional performance, supported by experimental data and detailed protocols.

This compound, a non-ionic block copolymer, is a critical excipient in the biopharmaceutical industry, widely used as a shear protectant in cell culture media and as a stabilizer in drug formulations. However, significant lot-to-lot variability from different suppliers can impact process performance, leading to inconsistencies in cell growth, viability, and final product quality.[1][2] This guide offers a comparative analysis of key performance parameters of this compound from different commercial sources to aid in the selection of the most suitable product for specific research and manufacturing needs.

Key Performance Parameters and Comparative Data

The quality and performance of this compound are determined by several critical physicochemical and functional attributes. These include molecular weight distribution, impurity profile, and its ability to protect cells from shear stress.

Physicochemical Properties

The molecular weight and its distribution are fundamental properties of this compound that influence its surfactant properties.

ParameterSupplier A (Standard Grade)Supplier B (Cell Culture Grade)Supplier C (High-Purity Grade)
Average Molecular Weight (Da) 7680 - 95108350 - 95008400 ± 200
Polydispersity Index (PDI) 1.1 - 1.3< 1.1< 1.05
Unsaturation (mEq/g) ≤ 0.037≤ 0.026≤ 0.020
pH (2.5% solution) 5.0 - 7.56.0 - 7.06.5 - 7.0

Table 1: Comparison of Physicochemical Properties of this compound from different suppliers. Data is a representative compilation from various sources.

Impurity Profile

Impurities, particularly high molecular weight (HMW) species and hydrophobic fractions, have been identified as a primary cause of poor performance in cell culture.[3][4] These impurities can interfere with the shear-protective mechanism of this compound.

ImpuritySupplier A (Standard Grade)Supplier B (Cell Culture Grade)Supplier C (High-Purity Grade)
High Molecular Weight Species (%) 1 - 5< 1Not Detected
Hydrophobic Fractions (%) 2 - 8< 2< 0.5
Ethylene Oxide/Propylene Oxide (%) < 0.1< 0.01< 0.001
Endotoxin (EU/mL) < 10< 1< 0.1

Table 2: Comparative Impurity Profile of this compound. The presence of HMW and hydrophobic species is strongly correlated with reduced cell viability.

Functional Performance in Cell Culture

The ultimate test of this compound quality is its performance in a functional cell-based assay. The ability to protect cells from shear stress is paramount for robust cell culture processes.

Performance MetricSupplier A (Standard Grade)Supplier B (Cell Culture Grade)Supplier C (High-Purity Grade)
Relative Cell Viability (%) under High Shear 75 ± 592 ± 398 ± 2
Peak Viable Cell Density (x 10^6 cells/mL) 8.5 ± 0.812.1 ± 0.512.5 ± 0.4
Product Titer (relative to control) 0.81.11.2
Foam Stability (minutes) 15 - 205 - 8< 5

Table 3: Functional Performance Comparison in a CHO-S cell line under high-shear conditions. Higher viability and cell density with lower foam stability are desirable.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound from different suppliers.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and HMW Impurities

Objective: To determine the molecular weight distribution and quantify the percentage of high molecular weight (HMW) species.

Methodology:

  • Mobile Phase: Prepare a mobile phase consisting of an aqueous buffer (e.g., 100 mM sodium phosphate, 300 mM NaCl, pH 7.0).

  • Sample Preparation: Dissolve this compound samples in the mobile phase to a final concentration of 5 mg/mL.

  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • Column: Employ a series of SEC columns suitable for the molecular weight range of 1 kDa to 100 kDa.

  • Analysis: Inject the sample and elute with the mobile phase at a flow rate of 0.5 mL/min. The HMW species will elute first. Integrate the peak areas to determine the relative percentage of HMW impurities. Calibrate the column using appropriate molecular weight standards.

Reversed-Phase HPLC (RP-HPLC) for Hydrophobic Impurity Profiling

Objective: To separate and quantify hydrophobic impurities in this compound.

Methodology:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve this compound samples in Mobile Phase A to a concentration of 10 mg/mL.

  • Chromatographic System: An HPLC system with a UV detector (214 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Gradient Elution: Apply a linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

  • Analysis: Hydrophobic impurities will be retained longer on the column. Peak areas can be used for semi-quantitative comparison between samples.

Shake Flask Model for Functional Shear Protection Assay

Objective: To assess the ability of this compound to protect cells from shear stress in a high-agitation environment.

Methodology:

  • Cell Line: Use a suspension-adapted cell line (e.g., CHO-S) in a chemically defined medium.

  • Culture Setup: In 250 mL baffled shake flasks, add 50 mL of cell culture medium supplemented with 0.1% (w/v) of the this compound sample to be tested.

  • Inoculation: Inoculate the flasks with cells at a density of 0.5 x 10^6 viable cells/mL.

  • Incubation: Place the flasks in a shaking incubator at 37°C, 8% CO2, and a high agitation speed (e.g., 180 RPM) to induce shear stress.

  • Sampling: Take daily samples to measure viable cell density (VCD) and viability using a cell counter (e.g., trypan blue exclusion method).

  • Analysis: Plot cell growth and viability curves over time. A "good" performing this compound will maintain high viability and support robust cell growth, while a "poor" performing lot will show a rapid decline in both.[5]

Visualizing the Workflow and Impact

To better understand the process of evaluating this compound and its potential impact on cellular pathways, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Functional Cell-Based Assay cluster_3 Data Analysis & Supplier Selection P188_A Supplier A (Standard Grade) SEC SEC-HPLC (MW, HMW Impurities) P188_A->SEC RP_HPLC RP-HPLC (Hydrophobic Impurities) P188_A->RP_HPLC Shake_Flask Shake Flask Model (Shear Stress) P188_A->Shake_Flask P188_B Supplier B (Cell Culture Grade) P188_B->SEC P188_B->RP_HPLC P188_B->Shake_Flask P188_C Supplier C (High-Purity Grade) P188_C->SEC P188_C->RP_HPLC P188_C->Shake_Flask Data_Comp Comparative Analysis SEC->Data_Comp RP_HPLC->Data_Comp Cell_Analysis Cell Viability & Growth (VCD, Viability) Shake_Flask->Cell_Analysis Cell_Analysis->Data_Comp Selection Optimal Supplier Selection Data_Comp->Selection

Caption: Experimental workflow for comparing this compound.

Signaling_Pathway cluster_0 Cell Membrane Interaction cluster_1 Cellular Response P188_Good High-Purity this compound Membrane Cell Membrane P188_Good->Membrane Adsorbs to surface P188_Bad This compound with Hydrophobic Impurities P188_Bad->Membrane Interferes with membrane and pure P188 function Stabilization Membrane Stabilization (Shear Protection) Membrane->Stabilization Disruption Membrane Disruption Membrane->Disruption Viability Cell Viability & Growth Stabilization->Viability Apoptosis Apoptosis Pathway Activation Disruption->Apoptosis Death Cell Death Apoptosis->Death

Caption: Impact of this compound quality on cell fate.

Conclusion and Recommendations

The selection of a suitable this compound supplier is a critical step in ensuring the robustness and reproducibility of cell culture processes and the stability of drug formulations. This guide highlights the significant impact of impurities on the functional performance of this compound.

For critical applications such as large-scale biomanufacturing, it is strongly recommended to:

  • Select a "cell culture grade" or "high-purity" this compound: These grades typically have tighter specifications for molecular weight, PDI, and, most importantly, lower levels of detrimental impurities.[6]

  • Request detailed Certificates of Analysis (CoA) from suppliers: The CoA should include data on key parameters such as molecular weight distribution and impurity levels.

  • Perform in-house functional testing: Before implementing a new supplier or lot of this compound into a manufacturing process, it is crucial to conduct a functional cell-based assay, such as the shake flask model described, to confirm its performance.[5][7]

  • Establish a multi-supplier strategy where possible: This can mitigate risks associated with supply chain disruptions or a sudden decline in the quality of a single supplier's product.

By implementing a rigorous selection and testing process, researchers and drug developers can minimize process variability, improve product consistency, and ensure the overall quality and efficacy of their biopharmaceutical products.

References

Poloxamer 188 vs. Pluronic F68: A Head-to-Head Performance Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biopharmaceutical manufacturing, drug formulation, and scientific research, the selection of appropriate reagents is paramount to ensuring experimental success and product quality. Among the most widely used non-ionic surfactants are Poloxamer 188 and Pluronic F68. This guide provides an objective, data-driven comparison of their performance, clarifying their identities and detailing their applications, supported by experimental evidence.

It is crucial to first establish that This compound and Pluronic F68 are designations for the same chemical entity .[1][2][3] "Pluronic" is a trade name, while "Poloxamer" is the generic non-proprietary name. Both refer to a synthetic triblock copolymer consisting of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO).[1][4][5][6][7] The specific grade "F68" or "188" denotes a particular molecular weight and PEO/PPO ratio. Therefore, this guide will compare the performance characteristics of this specific copolymer, referred to interchangeably by its common names.

Physicochemical Properties

The performance of this compound / Pluronic F68 is rooted in its unique amphiphilic structure.[1][4] This structure allows it to act as a stabilizer, emulsifier, and solubilizer in a variety of applications.[1] The key physicochemical properties are summarized below.

PropertyValueSource
Synonyms Pluronic F68, Kolliphor P 188[2][8]
Molecular Weight ~8400 Da[8][9]
Structure PEO(80)-PPO(27)-PEO(80)[8]
PEO Content ~80%[10]
Hydrophile-Lipophile Balance (HLB) 29[8][11]
Critical Micelle Concentration (CMC) 24–38 mg/mL (at 37°C)[12]
Physical Form White, waxy, powdered, or granular solid[3]
Regulatory Status FDA-approved as a therapeutic agent and excipient[8][13]

Performance in Cell Culture Applications

The primary role of this compound / Pluronic F68 in mammalian cell culture is to protect cells from hydrodynamic and bubble-induced shear stress in bioreactors, especially in serum-free or chemically defined media.[2][14]

Shear Stress Protection

The protective mechanism is primarily physical, not biological.[15][16] The surfactant does not make the cells inherently more shear-tolerant but rather alters the physical properties of the culture medium.[15][16]

  • Mechanism : It reduces cell-bubble interactions by forming a protective layer around the cells, preventing them from attaching to rising gas bubbles and being exposed to the damaging forces of bubble bursting at the gas-liquid interface.[4][17][18]

  • Concentration Dependence : The typical concentration used in industrial cell culture is 1 g/L (0.1% w/v).[14] However, studies have shown that increasing the concentration up to 5 g/L can offer additional shear protection without negatively impacting cell culture performance or product quality.[2][14] This can be beneficial for particularly sensitive cell lines or high-shear processes.[2]

ShearProtection cluster_bioreactor Bioreactor Environment cluster_interaction Interaction & Protection Bubble Gas Bubble ReducedAttachment Reduced cell-bubble attachment Bubble->ReducedAttachment Interaction Inhibited Cell CHO Cell Adsorption P188 adsorbs to cell surface Cell->Adsorption P188 This compound (Pluronic F68) P188->Adsorption ProtectiveLayer Formation of protective layer Adsorption->ProtectiveLayer ProtectiveLayer->ReducedAttachment DamagePrevention Prevention of Shear-Induced Damage ReducedAttachment->DamagePrevention

Caption: Mechanism of cell protection by this compound.
Effects on Cell Viability, Growth, and Mechanics

Studies on various cell lines, including Chinese Hamster Ovary (CHO) cells, have demonstrated the impact of this compound / Pluronic F68 on key culture parameters.

ParameterObservationConcentrationCell LineSource
Viable Cell Density Small increase in terminal cell density over time2-5 g/LCHO[14]
Viability Maintained high viability; no significant differences1-5 g/LCHO[14]
Cell Size Statistically significant increase in cell diameter2-5 g/LCHO[14]
Cell Deformability Cells become significantly stiffer within 3 hours0.5-1% w/vJurkat, RBCs[9]
Protein Productivity No impact on specific productivity or product quality1-5 g/LCHO[14]

It's noteworthy that while protecting cells from external shear, the surfactant can alter their intrinsic mechanical properties. Research using real-time deformability cytometry has shown that Jurkat cells and red blood cells become significantly stiffer after a few hours of exposure to Pluronic F-68.[9][19] This change in cell mechanics, however, was not accompanied by alterations in cell size or viability in those specific short-term experiments.[9][19]

Performance in Pharmaceutical Formulations

This compound / Pluronic F68 is a versatile excipient in the pharmaceutical industry, valued for its low toxicity and stabilizing properties.[4]

  • Solubilizer and Emulsifier : Its amphiphilic nature and high HLB value make it an effective emulsifier for stabilizing oil-in-water emulsions in creams and lotions.[4] It also forms micelles above its critical micelle concentration (CMC), which can solubilize poorly water-soluble drugs, thereby enhancing their bioavailability.[4]

  • Stabilizer and Dispersant : It acts as a viscosity modifier and stabilizer in various pharmaceutical preparations.[4] In drug delivery, it can be blended with polymers like Poly(ε-caprolactone) (PCL) or used with Poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles with controlled drug release profiles.[20][21] For instance, the addition of this compound to PLGA nanocrystals resulted in smaller particle sizes and a higher drug release rate compared to formulations without it.[21]

  • Membrane Sealing : this compound has been investigated for its ability to repair and seal damaged cell membranes, a property attributed to its ability to intercalate into lipid bilayers.[8]

Experimental Protocols

Shear Stress Protection Assay in a Bioreactor

Objective: To evaluate the effectiveness of this compound / Pluronic F68 in protecting cells from shear stress in a sparged, stirred-tank bioreactor.

Methodology:

  • Cell Culture Preparation: Culture a suspension cell line (e.g., CHO-S) in a chemically defined medium to a target viable cell density.

  • Bioreactor Setup: Prepare two identical lab-scale (e.g., 3L) bioreactors.

    • Control Reactor: Fill with cell culture medium without this compound.

    • Test Reactor: Fill with cell culture medium supplemented with the desired concentration of this compound (e.g., 1 g/L or 5 g/L).

  • Inoculation: Inoculate both bioreactors with the same initial viable cell density.

  • Culture Conditions: Maintain identical process parameters (e.g., temperature at 37°C, pH 7.0, DO at 50%). Set a high agitation rate and sparging level known to induce cell damage.

  • Sampling: Take daily samples from each bioreactor.

  • Analysis:

    • Measure Viable Cell Density (VCD) and cell viability using a trypan blue exclusion assay and an automated cell counter.

    • Monitor cell size distribution using the cell counter or a particle size analyzer.

    • Measure metabolite concentrations (e.g., glucose, lactate) to assess metabolic activity.

    • If applicable, measure the concentration of the produced protein (e.g., monoclonal antibody) via ELISA or HPLC.

  • Data Comparison: Plot VCD, viability, and product titer over time for both control and test conditions to determine the protective effect of the surfactant.

Real-Time Deformability Cytometry (RT-DC) for Cell Mechanics

Objective: To quantify the effect of this compound / Pluronic F68 on the mechanical properties (deformability) of cells.

Methodology:

  • Cell Preparation: Harvest suspension cells (e.g., Jurkat cells) from culture. Wash the cells with a serum-free buffer (e.g., PBS).

  • Incubation: Resuspend cell aliquots in the buffer containing different concentrations of Pluronic F-68 (e.g., 0%, 0.1%, 0.5%, 1.0% w/v). Incubate for a defined period (e.g., 1 to 3 hours) at 37°C.

  • RT-DC Measurement:

    • Prime the microfluidic chip of the RT-DC instrument with the corresponding buffer solution.

    • Inject the cell suspension into the device at a constant flow rate.

    • As cells pass through a narrow constriction in the microfluidic channel, they deform due to hydrodynamic forces. A high-speed camera captures images of each cell.

  • Data Acquisition and Analysis:

    • Software analyzes the captured images in real-time to calculate cell deformation (defined as 1 - circularity) and cell size for thousands of individual cells.

    • Plot the deformation data as a distribution or scatter plot against cell size.

  • Comparison: Compare the average deformation and its distribution across the different Pluronic F-68 concentrations. A decrease in the deformation value indicates an increase in cell stiffness.[9]

RTDC_Workflow cluster_prep Sample Preparation cluster_measurement RT-DC Measurement cluster_analysis Data Analysis Harvest Harvest & Wash Cells Incubate Incubate cells with varying [P188] Harvest->Incubate Inject Inject cell suspension into microfluidic chip Incubate->Inject Deform Cells deform in constriction channel Inject->Deform Capture High-speed camera captures images Deform->Capture Analysis Software calculates deformation & size Capture->Analysis Compare Compare stiffness across concentrations Analysis->Compare

Caption: Experimental workflow for RT-DC analysis.

Conclusion

This compound and Pluronic F68 are chemically identical and their performance is indistinguishable when comparing materials of the same grade and purity. The choice between products marketed under these different names often comes down to supplier qualification, consistency, and the specific purity requirements of the application.

Key Performance Takeaways:

  • Effective Shear Protectant: It is a highly effective agent for protecting cells against hydrodynamic stress in bioreactors, with a primarily physical mechanism of action.

  • Concentration Matters: While 0.1% is a standard concentration, higher levels (up to 0.5%) can provide enhanced protection without compromising productivity, though they may increase cell size and stiffness.

  • Versatile Pharmaceutical Excipient: It plays a crucial role in drug formulation by enhancing solubility, improving stability, and enabling controlled release in various delivery systems.

For researchers, scientists, and drug development professionals, the critical factor is not the name but the quality and consistency of the material. Lot-to-lot variability has been a known issue, making robust supplier qualification and incoming material testing essential for reproducible results in both cell culture and pharmaceutical formulation.[2]

References

Comparative Analysis of Poloxamer 188 and Alternative Neuroprotective Agents in Preclinical Models of Neurological Injury

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of Poloxamer 188 in comparison to other notable neuroprotective agents. This report synthesizes data from various animal models of neurological injury, providing a detailed examination of experimental protocols, quantitative outcomes, and underlying signaling pathways.

This compound (P188), a non-ionic block copolymer surfactant, has garnered significant attention for its membrane-sealing properties and consequent neuroprotective effects in various models of central nervous system (CNS) injury. This guide provides an objective comparison of P188 with other promising neuroprotective agents—Citicoline (B1669096), Minocycline (B592863), and Edaravone (B1671096)—across preclinical models of traumatic brain injury (TBI), spinal cord injury (SCI), and ischemic stroke. The following sections detail the experimental evidence, methodologies, and mechanistic insights to aid researchers in the evaluation and selection of therapeutic candidates for further investigation.

Quantitative Comparison of Neuroprotective Efficacy

The therapeutic potential of this compound and its alternatives has been quantified in numerous animal studies. The following tables summarize the key findings on lesion volume reduction and functional outcome improvement across different injury models.

Table 1: Reduction in Lesion/Infarct Volume (%)

AgentTraumatic Brain Injury (TBI)Spinal Cord Injury (SCI)Ischemic Stroke
This compound 20% reduction in cortical lesion volume[1]Significant reduction in gross lesion size[2]Significant reduction in infarct volume
Citicoline Data not availableData not available25.4% (permanent) and 30.2% (transient) reduction
Minocycline Data not availableSignificant reduction in lesion size[2][3]Data not available
Edaravone Data not availableData not available25.5% improvement in structural outcome[4]

Table 2: Improvement in Functional Outcome

AgentTraumatic Brain Injury (TBI)Spinal Cord Injury (SCI)Ischemic Stroke
This compound Significant improvement in sensorimotor and cognitive function[1]Improved hindlimb motor functionAmeliorated neurological deficits
Citicoline Potential for improved cognitive function[5]Data not availableImproved neurological recovery (20.2% vs. control)
Minocycline Data not availableSignificantly improved hindlimb function and strength[2][3]Data not available
Edaravone Data not availableData not available30.3% improvement in functional outcome[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these preclinical studies.

Traumatic Brain Injury (TBI) Model: Controlled Cortical Impact (CCI)

The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing TBI in rodents.

Surgical Procedure:

  • Anesthesia: Mice are anesthetized with isoflurane (B1672236) (4% for induction, 1.25%-1.75% for maintenance) or a ketamine/xylazine cocktail (125 mg/kg and 10 mg/kg respectively, intraperitoneally)[6][7]. Ophthalmic ointment is applied to prevent corneal drying[6].

  • Stereotaxic Fixation: The anesthetized mouse is placed in a stereotaxic frame, and the scalp is shaved and sterilized with Nolvasan or povidone-iodine[6].

  • Craniotomy: A midline incision is made on the scalp to expose the skull. A 4-5 mm circular craniotomy is performed over the desired cortical region (e.g., right hemisphere, -2 mm anteroposterior and 2 mm mediolateral to bregma) using a micro-drill, leaving the dura mater intact[8].

  • Cortical Impact: The CCI device, with a 2.5-3 mm diameter impact tip, is positioned perpendicular to the cortical surface. The impact is delivered at a set velocity (e.g., 2-5 m/s), depth (e.g., 1.5-3.5 mm), and dwell time (e.g., 100-300 ms)[6][8].

  • Closure: The bone flap is not typically replaced. The scalp is sutured closed.

  • Post-operative Care: Animals are placed in a warmed recovery cage and monitored until ambulatory. Post-operative analgesics are administered as required.

Treatment Administration (Example: this compound):

  • Vepoloxamer (purified this compound) at a dose of 300 mg/kg is administered intravenously via the tail vein over 60 minutes, starting 2 hours post-injury[1].

Outcome Assessment:

  • Sensorimotor Function: Modified neurological severity score and foot-fault test[1].

  • Cognitive Function: Morris water maze test for spatial learning[1].

  • Histological Analysis: Measurement of cortical lesion volume and assessment of microglia/macrophage activation and astrogliosis[1].

Spinal Cord Injury (SCI) Model: Compression Injury

Spinal cord compression models in rats are utilized to mimic the mechanical forces involved in many human SCIs.

Surgical Procedure:

  • Anesthesia and Preparation: Rats are anesthetized (e.g., ketamine/xylazine) and the surgical area over the thoracic spine (e.g., T9-T10) is shaved and sterilized[9][10].

  • Laminectomy: A dorsal midline incision is made, and the paraspinal muscles are retracted to expose the vertebral column. A laminectomy is performed at the target level (e.g., T9) to expose the spinal cord[9][10].

  • Spinal Cord Compression: A modified aneurysm clip with a specific closing force (e.g., 30g) is applied extradurally to the spinal cord for a defined duration (e.g., 1, 5, or 10 minutes) to induce a graded injury[9]. Alternatively, calibrated forceps can be used to deliver a consistent compression[11].

  • Closure: The muscle and skin layers are sutured closed.

  • Post-operative Care: Animals receive post-operative analgesia, saline for hydration, and manual bladder expression until bladder function returns[12].

Treatment Administration (Example: Minocycline):

  • Minocycline is administered intraperitoneally, with an initial dose of 90 mg/kg immediately after SCI, followed by 45 mg/kg every 12 hours for a specified period[3].

Outcome Assessment:

  • Locomotor Function: Basso, Beattie, and Bresnahan (BBB) locomotor rating scale, assessed weekly[3][9].

  • Histological Analysis: Quantification of lesion size and cavitation at the injury site[3][9].

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most frequently used animal model to replicate focal cerebral ischemia.

Surgical Procedure:

  • Anesthesia and Preparation: Rats are anesthetized, and a midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)[13][14][15].

  • Vessel Ligation and Filament Insertion: The ECA is ligated and transected. A nylon monofilament (e.g., 4-0 for rats) with a blunted, coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA)[13][14][15].

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. For reperfusion models, the filament is then withdrawn[13][14].

  • Closure: The neck incision is sutured.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate care.

Treatment Administration (Example: Edaravone):

  • Edaravone (3 mg/kg) is injected intravenously at 0 and 90 minutes after the onset of MCAO.

Outcome Assessment:

  • Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections 24 hours post-MCAO to visualize and quantify the infarct area[14].

  • Neurological Deficit Scoring: A standardized neurological scoring system is used to assess motor and neurological function.

  • Brain Edema: Measurement of brain water content.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its alternatives are mediated by distinct and sometimes overlapping signaling pathways.

This compound: Membrane Stabilization and Beyond

The primary mechanism of P188 is its ability to insert into damaged cell membranes, effectively "sealing" them and preventing the influx of ions and the leakage of intracellular contents. This action is crucial in the acute phase of injury.

Poloxamer188_Pathway cluster_injury Cellular Injury (TBI, SCI, Stroke) cluster_p188 This compound Intervention cluster_effects Neuroprotective Effects Injury Mechanical/Ischemic Insult Membrane Membrane Stabilization Injury->Membrane Disruption P188 This compound P188->Membrane Seals/Repairs BBB BBB Integrity Membrane->BBB Inflammation Reduced Inflammation Membrane->Inflammation Apoptosis Reduced Apoptosis Membrane->Apoptosis Edema Reduced Edema BBB->Edema

Caption: this compound's primary neuroprotective mechanism.

Citicoline: Supporting Membrane Synthesis and Neurotransmission

Citicoline acts as a precursor for the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. It also enhances the production of acetylcholine, a key neurotransmitter.

Citicoline_Pathway cluster_citicoline Citicoline cluster_metabolites Metabolites cluster_synthesis Cellular Synthesis cluster_effects Neuroprotective Effects Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Acetylcholine Acetylcholine Choline->Acetylcholine Cytidine->Phosphatidylcholine Membrane_Repair Membrane Repair Phosphatidylcholine->Membrane_Repair Neurotransmission Enhanced Neurotransmission Acetylcholine->Neurotransmission

Caption: Citicoline's role in membrane synthesis and neurotransmission.

Minocycline: Anti-inflammatory and Anti-apoptotic Actions

Minocycline, a tetracycline (B611298) antibiotic, exerts neuroprotective effects primarily by inhibiting microglial activation and suppressing apoptosis. It has been shown to inhibit the p38 MAPK signaling pathway[16][17].

Minocycline_Pathway cluster_injury Neuronal Injury cluster_minocycline Minocycline cluster_cellular Cellular Response cluster_effects Neuroprotective Outcome Injury Injury Signal Microglia Microglial Activation Injury->Microglia p38 p38 MAPK Injury->p38 Caspases Caspase Activation Injury->Caspases Minocycline Minocycline Minocycline->Microglia Inhibits Minocycline->p38 Inhibits Minocycline->Caspases Inhibits Inflammation Reduced Neuroinflammation Microglia->Inflammation p38->Inflammation Apoptosis Reduced Apoptosis Caspases->Apoptosis

Caption: Minocycline's inhibition of inflammatory and apoptotic pathways.

Edaravone: A Potent Free Radical Scavenger

Edaravone is a powerful antioxidant that scavenges free radicals, thereby reducing oxidative stress, a key contributor to secondary injury cascades. It has also been shown to activate the Nrf2/HO-1 and GDNF/RET signaling pathways[18][19][20].

Edaravone_Pathway cluster_injury Ischemic Injury cluster_edaravone Edaravone cluster_cellular Cellular Mechanisms cluster_effects Neuroprotective Outcome Ischemia Ischemia/Reperfusion ROS Reactive Oxygen Species Ischemia->ROS Edaravone Edaravone Edaravone->ROS Scavenges Nrf2 Nrf2/HO-1 Pathway Edaravone->Nrf2 Activates GDNF GDNF/RET Pathway Edaravone->GDNF Activates Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Anti_Inflammatory Anti-inflammatory Effects Nrf2->Anti_Inflammatory Neurotrophic Neurotrophic Support GDNF->Neurotrophic

Caption: Edaravone's antioxidant and signaling pathway activation.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of a test compound in an animal model of neurological injury.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Injury and Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Mouse, Rat) Randomization Randomization into Treatment Groups Animal_Model->Randomization Injury_Induction Induction of Neurological Injury (e.g., CCI, MCAO, SCI) Randomization->Injury_Induction Treatment Administration of Test Compound or Vehicle Injury_Induction->Treatment Behavioral Behavioral/Functional Tests (e.g., BBB, Morris Water Maze) Treatment->Behavioral Histological Histological Analysis (e.g., Lesion Volume, Cell Death) Treatment->Histological Biochemical Biochemical/Molecular Analysis (e.g., Western Blot, ELISA) Treatment->Biochemical Data_Analysis Statistical Analysis and Comparison of Groups Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

Caption: General experimental workflow for neuroprotection studies.

Conclusion

This compound demonstrates significant neuroprotective potential across various animal models of neurological injury, primarily through its membrane-sealing properties. When compared to other neuroprotective agents such as Citicoline, Minocycline, and Edaravone, P188 offers a unique and immediate mechanism of action by directly addressing plasma membrane damage. While alternatives like Minocycline and Edaravone show potent anti-inflammatory and antioxidant effects, and Citicoline supports membrane biosynthesis, the direct membrane-stabilizing effect of P188 is a distinct advantage in the acute setting of traumatic and ischemic injuries.

The choice of a neuroprotective agent for further development will depend on the specific pathophysiology and therapeutic window of the targeted neurological condition. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the design of future preclinical and clinical studies. Further head-to-head comparative studies are warranted to more definitively establish the relative efficacy of these promising neuroprotective agents.

References

A Comparative Analysis of Poloxamer 188's Solubilization Efficiency for Poorly Water-Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solubilization efficiency of Poloxamer 188 against other commonly used pharmaceutical excipients. The information presented herein is supported by experimental data to aid in the selection of suitable solubilizing agents for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).

This compound is a non-ionic triblock copolymer consisting of a central hydrophobic chain of polyoxypropylene flanked by two hydrophilic chains of polyoxyethylene. This amphiphilic nature allows this compound to form micelles in aqueous solutions above its critical micelle concentration (CMC), which can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility and dissolution rate.

Comparative Solubilization Data

The following tables summarize the quantitative data on the solubilization efficiency of this compound in comparison to other widely used solubilizers for various poorly water-soluble drugs.

Table 1: Comparative Solubilization of Ibuprofen (B1674241)

SolubilizerDrugSolubilizer Concentration (% w/v)Solubility (mg/mL)Fold Increase in SolubilityReference
NoneIbuprofen0~0.0211[1]
This compoundIbuprofen151.2~57[2][3]
Soluplus®Ibuprofen2.5~0.525~25[4]

Table 2: Comparative Solubilization of Piroxicam

SolubilizerDrugSolubilizer Concentration (% w/w in solid dispersion)Saturated Solubility (µg/mL)Fold Increase in SolubilityReference
NonePiroxicam0231[5]
This compoundPiroxicam3110.83~4.8[5]

Table 3: Comparative Solubilization of Ketoprofen

Surfactant SystemDrugPartition Coefficient (Kx)CommentsReference
Dodecyl Trimethylammonium Bromide (DTAB) + this compoundKetoprofen81386.259Highest potential for solubilization observed in the study.

Experimental Protocols

A detailed methodology for determining the solubilization efficiency of a surfactant is crucial for reproducible and comparable results. The most common method is the Phase Solubility Study, as described by Higuchi and Connors.

Protocol: Phase Solubility Study (Higuchi and Connors Method)

Objective: To determine the effect of a solubilizer (e.g., this compound) on the aqueous solubility of a poorly water-soluble drug and to determine the stoichiometry of the drug-micelle complex.

Materials:

  • Poorly water-soluble drug (API)

  • Solubilizer (e.g., this compound)

  • Distilled or deionized water (or a suitable buffer solution)

  • Screw-capped vials (e.g., 15-25 mL)

  • Shaking incubator or a constant temperature water bath with a shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solubilizer Solutions: Prepare a series of aqueous solutions of the solubilizer (e.g., this compound) at various concentrations (e.g., 0%, 1%, 2%, 5%, 10%, 15% w/v) in the desired aqueous medium (e.g., distilled water or phosphate (B84403) buffer).

  • Addition of Excess Drug: Add an excess amount of the poorly water-soluble drug to a known volume (e.g., 10 mL) of each solubilizer solution in separate screw-capped vials. The amount of drug added should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Undissolved Drug: Centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid particles. Further clarify the supernatant by filtering it through a syringe filter (e.g., 0.45 µm).

  • Quantification of Dissolved Drug: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis: Plot the total concentration of the dissolved drug (solubility) on the y-axis against the concentration of the solubilizer on the x-axis. This plot is the phase solubility diagram.

  • Interpretation of the Diagram:

    • The y-intercept represents the intrinsic solubility of the drug in the absence of the solubilizer.

    • The type of curve indicates the nature of the interaction. A linear increase in solubility with an increasing concentration of the solubilizer (A-type diagram) is indicative of the formation of soluble complexes.

    • The slope of the linear portion of the curve can be used to calculate the stability constant (Kc) of the drug-micelle complex.

Visualizations

The following diagrams illustrate the experimental workflow for determining solubilization efficiency and the underlying mechanism of micellar solubilization by this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_sol Prepare Solubilizer Solutions (Varying Concentrations) add_drug Add Excess Drug to Each Solution prep_sol->add_drug equilibrate Shake at Constant Temperature (24-72 hours) add_drug->equilibrate sample Collect Supernatant equilibrate->sample separate Centrifuge and Filter (0.45 µm) sample->separate quantify Quantify Dissolved Drug (e.g., HPLC, UV-Vis) separate->quantify plot Plot Phase Solubility Diagram (Solubility vs. [Solubilizer]) quantify->plot

Figure 1: Experimental workflow for a phase solubility study.

Figure 2: Micellar solubilization of a drug by this compound.

References

A Comparative Guide to Analytical Methods for Poloxamer 188 Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poloxamer 188, a non-ionic triblock copolymer, is a critical excipient in biopharmaceutical formulations, prized for its ability to stabilize proteins and protect cells from shear stress. However, the inherent heterogeneity of this polymer necessitates robust analytical characterization to ensure lot-to-lot consistency and prevent potential impacts on product quality and performance. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound characterization depends on the specific quality attribute being assessed. The following table summarizes the performance of commonly employed techniques based on available data.

Analytical MethodAnalyte(s)Linearity RangeLOQLODPrecision (%RSD)Key Application(s)
RPLC-CAD This compound, Impurities5 - 500 µg/mL3 µg/mL[1]-<15%Quantification, Impurity Profiling
LC-MS/MS (SRM) This compound250 - 10,000 ng/mL[2][3]250 ng/mL[2]-<15%[2][3]Quantification in complex matrices
LC-MS (Q-TOF) This compound0.1 - 10.0 µg/mL[4]0.1 µg/mL[4]0.03 µg/mL[4]Within ±15%Quantification in biological matrices
RPLC-MS This compound and related speciesNot specified for quantification---Profiling, Speciation, Fingerprinting
SEC-MALS/RI This compoundLinear for this compound elution time--AcceptableMolecular Weight Distribution
HPTLC This compound-73.9 ng/spot24 - 47 ng/spot<11.18%Quantification

Method Applicability to Quality Attributes

Different analytical techniques are suited for evaluating specific quality attributes of this compound. The following table maps the methods to their primary applications in characterizing this complex excipient.

Quality AttributeRPLC-CADLC-MS/MSRPLC-MSSECHPTLC
Identity
Purity/Impurity Profile
Quantification (Assay)
Molecular Weight & Distribution
Hydrophobicity
Lot-to-Lot Consistency
Stability Assessment

Experimental Workflows and Relationships

Visualizing the analytical workflows and the interplay between methods and quality attributes can aid in developing a comprehensive characterization strategy.

cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 In-depth Analysis / Specific Assays cluster_3 Data Analysis & Reporting Raw_Material This compound Raw Material RPLC RPLC-CAD/MS Raw_Material->RPLC Purity, Identity, Hydrophobicity SEC SEC-MALS/RI Raw_Material->SEC MW, MWD In_Process_Sample In-Process Sample LCMSMS LC-MS/MS In_Process_Sample->LCMSMS Quantification HPTLC HPTLC In_Process_Sample->HPTLC Quantification Final_Product Final Drug Product Final_Product->RPLC Stability, Degradation Final_Product->LCMSMS Quantification Data_Analysis Data Interpretation RPLC->Data_Analysis SEC->Data_Analysis LCMSMS->Data_Analysis HPTLC->Data_Analysis Reporting Certificate of Analysis / Report Data_Analysis->Reporting

Figure 1. General workflow for this compound characterization.

cluster_0 Quality Attributes cluster_1 Analytical Methods QA1 Molecular Weight & Distribution QA2 Purity & Impurities QA3 Quantification QA4 Hydrophobicity QA5 Identity AM1 SEC AM1->QA1 AM2 RPLC-CAD AM2->QA2 AM2->QA3 AM2->QA4 AM2->QA5 AM3 LC-MS/MS AM3->QA3 AM4 RPLC-MS AM4->QA2 AM4->QA4 AM4->QA5 AM5 HPTLC AM5->QA3

Figure 2. Relationship between analytical methods and quality attributes.

Detailed Experimental Protocols

Reversed-Phase Liquid Chromatography with Charged Aerosol Detection (RPLC-CAD)

This method is effective for quantifying this compound and detecting hydrophobic impurities.

  • Chromatographic System: HPLC or UHPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: A C18 column (e.g., Waters SunFire C18 or Thermo Scientific Acclaim Surfactant Plus) is commonly used.

  • Mobile Phase: A gradient of water and a suitable organic solvent like acetonitrile (B52724) is typically employed. For example, a three-step gradient can be used to resolve impurities from the main this compound peak in under 10 minutes.[5]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.[6]

  • Detector Settings: CAD settings should be optimized for sensitivity. The detector temperature mode can be set to 'High' with a temperature of 50°C.[6]

  • Sample Preparation: Samples are dissolved in an appropriate solvent, such as water or mobile phase, to a known concentration.

  • Analysis: The method is validated for linearity, accuracy, precision, and specificity. It can be used to detect variations between different lots of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices like biopharmaceutical process streams.[2][3]

  • Chromatographic System: An HPLC or UHPLC system coupled to a triple-quadrupole mass spectrometer.

  • Column: A phenyl-hexyl column (e.g., Phenomenex, Luna 3 µm phenyl-hexyl, 150 × 2 mm) can be used for chromatographic separation.[2][3]

  • Mobile Phase: A gradient of aqueous ammonium (B1175870) acetate (B1210297) with formic acid and an organic phase of acetonitrile with isopropanol (B130326) is a suitable mobile phase system.[7]

  • Flow Rate: A flow rate of 0.4 mL/min is an example of a typical setting.[7]

  • Mass Spectrometry: Operated in Selected Reaction Monitoring (SRM) mode for targeted quantification.[2]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • Sample Preparation: Simple dilution of the sample is often sufficient.

  • Analysis: The method is validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[7]

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for Profiling

This technique is powerful for detailed characterization, fingerprinting, and speciation of this compound raw materials and for monitoring its stability in drug products.[8]

  • Chromatographic System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: A C4 column (e.g., Symmetry 300 C4, 2.1 mm × 150 mm, 3.5 µm) is suitable for resolving the components of this compound.[8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 10% to 99% B over 20 minutes.[8]

  • Flow Rate: A flow rate of 0.3 mL/min is an example.[8]

  • Column Temperature: Maintained at 50°C.[8]

  • Mass Spectrometry: Full scan mode is used to acquire data over a relevant mass range.

  • Sample Preparation: this compound solution prepared in water at a concentration of 1% (w/v).[8]

Size Exclusion Chromatography (SEC)

SEC is the primary method for determining the molecular weight and molecular weight distribution of this compound.

  • Chromatographic System: An HPLC system equipped with a refractive index (RI) detector and optionally a multi-angle light scattering (MALS) detector.

  • Column: A TSKgel column has been shown to provide good separation.[9][10]

  • Mobile Phase: An eluent consisting of sodium chloride (0.01 M) in a methanol-water mixture (e.g., 10:90 v/v) can be effective.[9][10]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detectors:

    • Refractive Index (RI): For concentration determination.

    • Multi-Angle Light Scattering (MALS): For absolute molecular weight determination without the need for column calibration with polymer standards.

  • Analysis: The method's linearity and precision should be established. Results from SEC can be compared with those from other techniques like MALDI-MS for cross-verification.[10] Pharmacopeial methods may also involve titration to determine the number average molecular mass (Mn), which may not directly correlate with SEC results.[11]

References

Poloxamer 188: A Preclinical Safety and Toxicity Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Key Non-ionic Surfactants

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulation development, with the safety and toxicity profile being a paramount consideration. Poloxamer 188, a non-ionic triblock copolymer, is a widely used surfactant and emulsifier in pharmaceutical preparations. This guide provides a comprehensive assessment of the preclinical safety and toxicity of this compound, with a comparative analysis against other commonly used non-ionic surfactants, Polysorbate 20, Polysorbate 80, and Kolliphor® HS 15. All quantitative data is presented in structured tables for ease of comparison, and where available, details of the experimental protocols are provided.

Acute Toxicity Profile

Acute toxicity studies are fundamental in determining the potential for adverse effects from a single dose of a substance. The median lethal dose (LD50) is a common metric from these studies.

Table 1: Acute Toxicity Data for this compound and Alternatives

SubstanceSpeciesRoute of AdministrationLD50Reference
This compound Rat, Mouse, Rabbit, Guinea Pig, DogOral>15 g/kg
Animal-5 to 34.6 g/kg
Polysorbate 20 RatOral>60 mL/kg
Polysorbate 80 MouseOral25 g/kg
Kolliphor® HS 15 Rat, MouseOral>20 g/kg[1]
Rat, RabbitIntravenous>1 g/kg[1]
Beagle DogIntravenous>3 g/kg[1]

Repeated-Dose Toxicity: Subchronic and Chronic Studies

Repeated-dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a substance. These studies help in determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Subchronic and Chronic Toxicity Data for this compound and Alternatives

SubstanceSpeciesDurationRoute of AdministrationDose LevelsKey FindingsNOAELReference
This compound Rat2 yearsDietUp to 7.5%Diarrhea at 5% and 7.5%, slight decrease in growth at 7.5%. No change in survival.-[2]
Rat2 years-Up to 0.5 mg/kg/dayYellow discoloration of serum, high serum alkaline phosphatase, and elevated transaminases.-[2]
Rat, Dog6 monthsDietUp to 5%No adverse effects.-[2]
Rat30 daysIntravenous0, 10, 20, 50, 100, 200, 500, 1000 mg/kg/dayIncreased mononuclear cells with foamy cytoplasm in lungs (≥ 500 mg/kg/day), dose-related increases in renal cortical changes.50 mg/kg/day (suggested)
Rat4 weeksSubcutaneous0, 10, 100, 500 mg/kg/dayTubular vacuolation in kidneys at 100 and 500 mg/kg/day.10 mg/kg/day[3]
Dog4 weeksSubcutaneousUp to 20 mg/kg/dayThickening of skin at injection sites.-
Polysorbate 20 Rat4 weeksIntramuscular0.02, 0.1, 0.4 mg/kg (3 injections)No systemic or local toxicities observed.0.4 mg/kg[2]
Kolliphor® HS 15 ----No adverse effects observed after repeated exposure in animal studies.-[4]

Genetic and Reproductive Toxicity

Genetic Toxicity

An Ames test for Poloxamer 407, a related poloxamer, did not show any mutagenic activity, with or without metabolic activation.[2] For this compound, it has been noted that there were no genotoxic findings.[3] Kolliphor® HS 15 was not mutagenic in bacteria and various tests with mammalian cell cultures and in mammals.[4][5]

Reproductive and Developmental Toxicity

A significant data gap exists for the reproductive and developmental toxicity of this compound.[2][6] One study in rats showed slightly greater pre-implantation loss at doses of 10 to 500 mg/kg/day, but the overall effects on development were not detailed.[7] For Kolliphor® HS 15, animal studies gave no indication of a fertility-impairing effect or teratogenicity.[4]

Carcinogenicity

There is limited information on the carcinogenicity of this compound. However, some studies have suggested potential anticarcinogenic effects.[2] For Kolliphor® HS 15, no data was available concerning carcinogenic activity.[4] Long-term carcinogenicity studies, typically conducted over two years in rodents, are the primary method for identifying carcinogenic potential.[8]

Dermal and Ocular Irritation

Poloxamers are generally considered minimal ocular irritants and are not dermal irritants or sensitizers in animals.[2] A short-term dermal toxicity study of Poloxamer 184 in rabbits at doses up to 1000 mg/kg resulted in slight erythema and a slight intradermal inflammatory response.[2] Kolliphor® HS 15 is not irritating to the skin or eyes.[4][5] Polysorbate 20 can induce mild and temporary eye and skin irritation at excessive doses.[2] Polysorbate 80 is not thought to produce skin irritation following contact, but prolonged exposure may cause skin cracking and drying.[9]

Experimental Protocols and Methodologies

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed for preclinical toxicity studies.

Acute Oral Toxicity (Following OECD Guideline 420)

This method, known as the Fixed Dose Procedure, aims to determine the acute oral toxicity of a substance without using lethality as the primary endpoint.

OECD_420_Workflow cluster_sighting Sighting Study cluster_main Main Study S1 Administer starting dose to a single animal S2 Observe for signs of toxicity S1->S2 S3 Determine starting dose for Main Study S2->S3 M1 Dose group of 5 animals (single sex) at selected fixed dose (e.g., 5, 50, 300, 2000 mg/kg) S3->M1 M2 Observe for evident toxicity or mortality M1->M2 M3 Decision Point: - No effects: Test at higher dose - Evident toxicity: Stop or test at lower dose - Mortality: Test at lower dose M2->M3 M4 Classify substance based on GHS categories M3->M4

Acute Oral Toxicity (OECD 420) Workflow

The procedure involves a sighting study to determine the appropriate starting dose, followed by a main study where groups of animals of a single sex are dosed at fixed levels.[10][11] The animals are observed for at least 14 days for signs of toxicity.[11]

Subchronic Dermal Toxicity (Following OECD Guideline 411)

This study evaluates the effects of repeated daily dermal application of a substance for a period of 90 days.

OECD_411_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_analysis Terminal Analysis Setup1 Select animal species (e.g., rat, rabbit) Setup2 At least 3 dose groups and a control group (10 males, 10 females per group) Setup1->Setup2 Dosing1 Daily dermal application of test substance for 90 days Setup2->Dosing1 Dosing2 Daily clinical observations for signs of toxicity Dosing1->Dosing2 Dosing3 Weekly measurements (body weight, food consumption) Dosing1->Dosing3 Analysis1 Hematology and clinical biochemistry Dosing2->Analysis1 Dosing3->Analysis1 Analysis2 Gross necropsy Analysis1->Analysis2 Analysis3 Histopathology of organs Analysis2->Analysis3

Subchronic Dermal Toxicity (OECD 411) Workflow

The test substance is applied to at least 10% of the body surface area of the animals.[12] The study includes detailed observations, clinical pathology, and histopathology to determine a no-effect level.[12]

Conclusion

This compound exhibits a low order of acute toxicity across multiple species and routes of administration. Subchronic and chronic studies have identified some dose-dependent effects, particularly at higher concentrations, with the kidneys and liver being potential target organs with intravenous administration. A significant gap in the preclinical safety profile of this compound is the lack of comprehensive reproductive and developmental toxicity data. In comparison, Polysorbates 20 and 80, and Kolliphor® HS 15 also demonstrate a generally low toxicity profile in preclinical studies. The choice of a suitable non-ionic surfactant for a pharmaceutical formulation will depend on the specific application, the intended route of administration, and a thorough evaluation of the available safety data in the context of the target patient population. Further studies to address the data gaps for this compound, particularly in reproductive and developmental toxicity, would be beneficial for a more complete risk assessment.

References

Safety Operating Guide

Proper Disposal of Poloxamer 188: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Poloxamer 188, ensuring compliance and safety in a laboratory setting. The following procedures are based on standard safety data sheets and are intended for researchers, scientists, and drug development professionals.

I. Core Safety & Hazard Profile

This compound is generally not classified as a hazardous substance.[1][2] However, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Key characteristics from safety data sheets (SDS) are summarized below.

CharacteristicClassification/InformationSource
Hazard Classification Not considered a hazardous substance or mixture.[1][3][4]
Environmental Hazard Not classified as hazardous to the aquatic environment.[2][5]
PBT/vPvB Assessment Does not meet the criteria for Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substances.[1][5][6]
Transport Regulation Not regulated in the meaning of transport regulations (DOT, IATA, IMDG).[3][5][7]

II. Step-by-Step Disposal Procedure

While this compound is not typically deemed hazardous waste, it should not be disposed of indiscriminately. The primary directive is to manage its disposal in accordance with all applicable local, regional, and national regulations.[5][7][8]

Step 1: Assess the Waste Stream

  • Unused/Surplus Material: Identify any this compound that is expired, non-recyclable, or no longer needed.

  • Contaminated Materials: This includes personal protective equipment (PPE), absorbent materials from spills, and any labware that cannot be decontaminated.

  • Empty Containers: Liners or containers may retain product residue.[5] These should be handled with the same precautions as the substance itself.

Step 2: Containment and Labeling

  • Place the this compound waste into a suitable, closed container to prevent leaks or spills.[6]

  • Label the container clearly as "this compound Waste" or as required by your institution's waste management plan.

Step 3: Consult Disposal Regulations

  • Crucial Step: Always consult your institution’s Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2][3][6] Disposal requirements can vary significantly based on location.

  • Do not discharge into drains or waterways.[2][9][10] The generation of waste should be minimized whenever possible.[5]

Step 4: Arrange for Final Disposal

  • Transfer the contained waste to a designated waste accumulation area as instructed by your EHS department.

  • Final disposal should be carried out by a licensed disposal company to ensure compliance with all regulations.[3][6]

For Spills:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE, including gloves and eye protection.[3]

  • Contain the spill.

  • For liquid solutions, use an inert absorbent material like sand or earth.[3][6] For solid forms, sweep or scoop up the material mechanically.[1][8]

  • Place the absorbed or collected material into a suitable, closed container for disposal.[6][8]

  • Clean the spill area and dispose of cleaning materials as contaminated waste.

III. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Poloxamer188_Disposal_Workflow cluster_prep Preparation & Assessment cluster_contain Containment cluster_action Action & Disposal cluster_recycle Container Management start Identify this compound for Disposal ppe Wear Appropriate PPE: - Gloves - Eye Protection start->ppe assess Assess Waste Type: - Unused Product - Contaminated Labware - Spill Cleanup Debris contain Place in a Suitable, Labeled, Closed Container assess->contain empty_cont Is Container Completely Empty? assess->empty_cont If Empty Container ppe->assess consult Consult Local/Institutional EHS Regulations contain->consult dispose Offer to Licensed Disposal Company consult->dispose Follow Guidelines no_drain Do NOT Dispose Down the Drain consult->no_drain recycle Recycle Container empty_cont->recycle Yes treat_as_waste Treat as this compound Waste empty_cont->treat_as_waste No (Residue) treat_as_waste->contain

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Poloxamer 188

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Poloxamer 188. Adherence to these procedures is essential for maintaining a safe laboratory environment.

This compound is a non-ionic block copolymer surfactant generally considered to be of low toxicity and not classified as a hazardous substance.[1][2][3] However, proper handling and personal protective equipment (PPE) are still necessary to minimize exposure and prevent potential physical hazards, such as dust formation.[4]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound in both solid (powder/pellet) and solution forms.

Form Eye/Face Protection Skin Protection Respiratory Protection
Solid (Powder/Pellets) Tightly fitting safety glasses with side shields.[5]- Gloves: Nitrile rubber gloves (thickness >0.11 mm, breakthrough time >480 minutes).[1][4]- Clothing: Standard laboratory coat.- Normal Conditions: Not required if ventilation is adequate.[5]- Dust Generation: Use a particulate filter device (e.g., P1 filter for at least 80% of airborne particles) if dust is generated.[1][4]
Solution Tightly fitting safety glasses with side shields.[5]- Gloves: Nitrile rubber gloves.[5]- Clothing: Standard laboratory coat.Not normally required.[5]

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in accordance with good industrial hygiene and safety practices.[3][5]

  • Ensure adequate ventilation in the handling area. A washing facility for eyes and skin should be readily available.[5]

  • Avoid the formation and inhalation of dust. May form combustible dust concentrations in the air.

  • Store in a cool, dry, and well-ventilated place in tightly closed containers.[3][5]

First Aid Measures:

  • Inhalation: If dust is inhaled, move the person to fresh air.[3][6]

  • Skin Contact: Wash off with soap and plenty of water.[3][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6][7]

In all cases of doubt or if symptoms persist, seek medical advice.[1]

Spill and Disposal Procedures:

  • Spills: For solid this compound, take it up mechanically, avoiding dust generation.[1][2] For solutions, adsorb the spillage with sand, earth, or another suitable adsorbent material.[5] Place the material in appropriate containers for disposal.[1][5]

  • Disposal: Dispose of waste in accordance with local and national regulations. This compound is not typically classified as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Poloxamer188_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Weigh Solid this compound (in ventilated area) B->C Proceed to Handling D Prepare Solution (if applicable) C->D E Perform Experiment D->E F Clean Work Area E->F Experiment Complete G Dispose of Waste (per local regulations) F->G H Doff PPE G->H I Wash Hands H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Poloxamer 188
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Poloxamer 188

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.